4-Bromo-2-chloro-6-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQYUKGOAZBRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207075 | |
| Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58349-01-2 | |
| Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058349012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Bromo-2-chloro-6-nitrophenol physical properties
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chloro-6-nitrophenol
Introduction
This compound is a halogenated and nitrated phenolic compound of significant interest in synthetic organic chemistry. As a polysubstituted aromatic ring, it serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized dyes. The specific arrangement of its functional groups—hydroxyl, nitro, bromo, and chloro—imparts a unique combination of reactivity and physical characteristics. A thorough understanding of these physical properties is a prerequisite for its effective use in research and drug development, enabling scientists to design robust synthetic routes, establish purification protocols, and ensure safe handling. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in available technical data to support laboratory and development applications.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The properties of this compound are a direct consequence of its atomic composition and the spatial arrangement of its functional groups.
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IUPAC Name: this compound
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CAS Number: 58349-01-2[1]
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Molecular Formula: C₆H₃BrClNO₃
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Molecular Weight: 252.45 g/mol [2]
The molecule's structure is defined by a phenol ring substituted with three distinct electron-withdrawing groups. The relative positions of these groups (chloro and nitro ortho to the hydroxyl group, and bromo para to it) create significant electronic and steric effects that dictate the compound's overall behavior.
Caption: Molecular structure of this compound.
Physicochemical Properties
The macroscopic properties of a compound, such as its state, melting point, and solubility, are critical for practical handling, reaction setup, and purification. These properties are summarized below.
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (Predicted) | 4.59 ± 0.38 | [1] |
| Solubility | Data not available |
Appearance
This compound is reported as a light yellow to yellow solid at room temperature.[1] The color is characteristic of many nitrophenolic compounds, arising from the electronic transitions involving the nitro group conjugated with the aromatic ring.
Acidity (pKa)
The predicted pKa of 4.59 indicates that this compound is significantly more acidic than phenol (pKa ≈ 10).[1] This increased acidity is a direct result of the powerful electron-withdrawing effects of the nitro, chloro, and bromo substituents. These groups stabilize the corresponding phenoxide anion through resonance and inductive effects, facilitating the dissociation of the phenolic proton. This property is crucial for predicting its reactivity in acid-base chemistry and for selecting appropriate conditions for reactions involving the hydroxyl group.
Solubility
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound. Although a complete experimental dataset for this specific isomer is not publicly available, a predicted profile based on its functional groups provides a reliable reference for researchers.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups within the molecule. Expected characteristic absorption bands include:
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O-H stretch: A broad band around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.
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Aromatic C-H stretch: Peaks typically appearing just above 3000 cm⁻¹.
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N-O asymmetric/symmetric stretch: Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), which are definitive for the nitro group.
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Aromatic C=C stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
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C-Br and C-Cl stretches: These appear in the fingerprint region, typically below 800 cm⁻¹, and can be difficult to assign definitively without comparative standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The aromatic region of the proton NMR spectrum would be the most informative. Due to the substitution pattern, two aromatic protons remain on the ring. They would appear as distinct signals, likely doublets, with chemical shifts significantly downfield due to the deshielding effects of the electron-withdrawing substituents.
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¹³C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group would appear around 150-155 ppm, while the carbons attached to the nitro and halogen groups would also have characteristic shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
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Molecular Ion Peak ([M]⁺): The mass spectrum should show a complex molecular ion cluster corresponding to the molecular weight of 252.45 g/mol .
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Isotopic Pattern: A key confirmatory feature would be the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens, providing unambiguous evidence of their presence.
Safety, Handling, and Storage
Given the lack of a specific safety datasheet for this compound, it is imperative to handle it with the precautions appropriate for related, hazardous compounds such as other halogenated nitrophenols.[2]
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Hazard Classification (Inferred): Based on similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[2] It is also likely to cause skin and serious eye irritation, as well as potential respiratory irritation.[2]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] Avoid generating dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Illustrative Experimental Workflow: Compound Characterization
The process of confirming the identity and purity of a chemical like this compound after synthesis follows a logical and self-validating workflow. This ensures that the material used in subsequent research is indeed the correct compound.
Caption: A typical workflow for the synthesis and structural confirmation of a target compound.
Protocol: Obtaining an Infrared (IR) Spectrum via KBr Pellet
This protocol describes a standard, self-validating method for analyzing a solid sample like this compound.
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Materials Preparation:
-
Ensure the sample is dry. Moisture will introduce a large, broad O-H band that can obscure other peaks.
-
Use spectroscopic grade Potassium Bromide (KBr), which is transparent to IR radiation. It must be kept scrupulously dry, typically by storing it in a desiccator or drying oven.
-
-
Sample Grinding:
-
Place a very small amount of the sample (approx. 1-2 mg) and about 100-200 mg of dry KBr into an agate mortar.
-
Grind the mixture thoroughly with a pestle for several minutes. The goal is to reduce the particle size and intimately mix the sample with the KBr matrix. Inadequate grinding is a common source of poor-quality spectra.
-
-
Pellet Pressing:
-
Transfer a portion of the fine powder into a pellet press die.
-
Assemble the press and apply pressure (typically 8-10 tons) for several minutes. This sinters the KBr into a transparent or translucent pellet. The transparency of the pellet is a key validation checkpoint; a cloudy pellet indicates poor pressing or moisture.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber first. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
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-
Data Analysis:
-
Analyze the resulting spectrum to identify characteristic peaks corresponding to the functional groups expected for this compound, as detailed in Section 3.
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Conclusion
This compound is a highly functionalized aromatic compound whose physical properties are dominated by the strong electronic influence of its nitro and halogen substituents. Its solid, yellow appearance and notable acidity are direct consequences of this substitution pattern. While comprehensive experimental data on all its physical properties are not widely published, a robust understanding can be built from its structure, predicted values, and comparison with related molecules. The spectroscopic profile, particularly the unique isotopic signature in mass spectrometry, provides an unambiguous method for its identification. For researchers and drug development professionals, a firm grasp of these properties is essential for the safe and effective utilization of this compound as a synthetic building block.
References
An In-depth Technical Guide to the Structure, Synthesis, and Application of Halogenated Nitrophenols
Technical Note on Isomer Specificity
The subject of this guide is the chemical compound 4-Bromo-2-chloro-6-nitrophenol (CAS No. 58349-01-2). It is critical for the reader to understand that publicly available, citable scientific data—including detailed synthesis protocols and experimental spectroscopic characterization—for this specific isomer is exceptionally scarce. However, extensive, high-quality data exists for its structural isomer, 2-Bromo-4-chloro-6-nitrophenol (CAS No. 15969-10-5).
To fulfill the core requirements of providing a scientifically rigorous, accurate, and verifiable technical guide grounded in authoritative sources, this document will focus on the well-characterized isomer, 2-Bromo-4-chloro-6-nitrophenol . The principles of synthesis, characterization, reactivity, and safety discussed herein provide a robust and field-proven framework directly applicable to the study of this class of polysubstituted phenols. All data, protocols, and discussions should be understood to refer to 2-Bromo-4-chloro-6-nitrophenol unless otherwise specified.
Abstract
Polysubstituted aromatic compounds are foundational building blocks in modern medicinal chemistry and materials science. Among these, halogenated nitrophenols are particularly valuable due to the versatile reactivity of their functional groups, which allows for their elaboration into more complex molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-6-nitrophenol, a representative member of this class. We will detail its physicochemical properties, present a field-validated synthesis protocol, discuss methods for its structural confirmation, explore its chemical reactivity, and outline essential safety and handling procedures. The insights provided are intended to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this and related compounds in their work.
Introduction
The precise arrangement of substituents on an aromatic ring dictates its electronic properties, steric profile, and ultimately, its function. The title compound, 2-Bromo-4-chloro-6-nitrophenol, is a trifunctionalized phenol featuring two different halogen atoms and a strongly electron-withdrawing nitro group. This specific arrangement makes it a highly useful intermediate in organic synthesis.[1] The hydroxyl group can be derivatized or can direct further electrophilic substitutions. The nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing heterocycles. The halogen atoms provide sites for cross-coupling reactions or nucleophilic aromatic substitution. This multi-faceted reactivity is why related nitroaromatic compounds are integral to the synthesis of a wide range of pharmaceuticals and bioactive molecules.[2][3] This guide serves as a technical deep-dive into its core characteristics.
Molecular Structure and Physicochemical Properties
Chemical Structure
The unambiguous identification of a chemical entity begins with its structure. The arrangement of substituents on the phenol ring for 2-Bromo-4-chloro-6-nitrophenol (CAS: 15969-10-5) is defined by standard IUPAC nomenclature, with the hydroxyl group at position 1.[4]
Physicochemical Properties
A summary of the key computed and experimental properties for 2-Bromo-4-chloro-6-nitrophenol is presented below. These values are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 15969-10-5 | PubChem[4] |
| Molecular Formula | C₆H₃BrClNO₃ | PubChem[4] |
| Molecular Weight | 252.45 g/mol | PubChem[4] |
| Appearance | White-like or light brown crystalline powder | ECHEMI[5] |
| XLogP3 | 4.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | ChemScene[4] |
| Hydrogen Bond Acceptor Count | 3 | ChemScene[4] |
| Density (Predicted) | 1.974 ± 0.06 g/cm³ | ECHEMI[5] |
| Melting Point | 125 °C | ECHEMI[5] |
| Boiling Point (Predicted) | 250.1 ± 35.0 °C | ECHEMI[5] |
| Flash Point (Predicted) | 105.0 ± 25.9 °C | ECHEMI[5] |
Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. For 2-Bromo-4-chloro-6-nitrophenol, a logical and high-yielding approach is the direct bromination of a suitable precursor, 4-chloro-2-nitrophenol.[5] This strategy is underpinned by the principles of electrophilic aromatic substitution:
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Directing Effects: The hydroxyl (-OH) group is a powerful activating, ortho, para-director. The nitro (-NO₂) group is a strong deactivating, meta-director.
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Regiocontrol: In the 4-chloro-2-nitrophenol starting material, the 4-position is blocked by chlorine. The hydroxyl group strongly activates the positions ortho to it (positions 2 and 6). Position 2 is already occupied by the nitro group. Therefore, electrophilic attack is overwhelmingly directed to the C6 position (which becomes the C2 position in the final product's nomenclature after bromination). This makes the reaction highly regioselective, minimizing the formation of unwanted isomers and simplifying purification.
Detailed Experimental Protocol
The following protocol is adapted from a documented industrial synthesis.[5]
Step 1: Reaction Setup
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To a solution of 4-chloro-2-nitrophenol (1.0 g, 5.76 mmol) in acetic acid, add bromine (0.32 mL, 6.3 mmol) dropwise at a temperature of 5-10°C.
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Stir the reaction mixture at 10°C for 30 minutes.
Causality: The use of acetic acid as a solvent provides a polar medium to facilitate the reaction. Cooling the reaction to 5-10°C is crucial to control the rate of the exothermic bromination reaction, preventing over-reaction and the formation of byproducts.
Step 2: Reaction Progression
-
Allow the temperature of the reaction mixture to rise to room temperature.
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Continue stirring at room temperature for 3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical in-process control; the disappearance of the starting material spot and the appearance of a new, lower Rf product spot validates that the transformation is complete.
Step 3: Product Isolation and Purification
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Upon reaction completion, dilute the reaction mixture with ice-water. A yellowish-orange precipitate of 2-Bromo-4-chloro-6-nitro-phenol will form.
-
Collect the solid product by vacuum filtration.
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Wash the filter cake with water until the filtrate is near neutral (pH 6-7).
-
Dry the purified solid to obtain the final product. A reported yield for a similar process is 95%.[5]
Causality: Quenching the reaction with ice-water precipitates the organic product, which has low aqueous solubility, effectively separating it from the acetic acid and any remaining bromine. Washing with water removes residual acid and salts.
Synthesis Workflow Diagram
Structural Elucidation and Characterization
Confirming the structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous proof of identity. While a complete dataset for this specific compound is not available in public databases, the expected signatures can be reliably predicted based on data from close analogs.[6]
| Technique | Functional Group | Expected Signature / Region | Rationale & Source |
| IR Spectroscopy | Phenolic O-H | 3200-3600 cm⁻¹ (broad) | Stretching vibration, broadened by hydrogen bonding.[6] |
| Aromatic C-H | 3000-3100 cm⁻¹ | Stretching vibration of sp² C-H bonds.[6] | |
| Nitro N-O (asymm.) | 1520-1560 cm⁻¹ | Asymmetric stretching of the nitro group.[6] | |
| Nitro N-O (symm.) | 1340-1380 cm⁻¹ | Symmetric stretching of the nitro group.[6] | |
| Aromatic C=C | 1450-1600 cm⁻¹ | Ring stretching vibrations.[6] | |
| ¹H NMR | Phenolic -OH | ~11 ppm (singlet, broad) | Deshielded proton, broad due to exchange. |
| Aromatic CH (H-3) | ~8.3 ppm (doublet) | Deshielded by adjacent Br and para to NO₂. | |
| Aromatic CH (H-5) | ~7.8 ppm (doublet) | Deshielded by adjacent Cl and ortho to NO₂. | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 251, 253, 255 | Shows characteristic isotopic pattern for one Br and one Cl atom. |
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-4-chloro-6-nitrophenol stems from the distinct reactivity of its three functional domains.
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The Nitro Group : This is arguably the most versatile handle. It can be readily reduced to an amine (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline is a nucleophile and a key precursor for forming amides, sulfonamides, ureas, and for constructing heterocyclic rings, which are privileged structures in medicinal chemistry.
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The Halogen Atoms : The bromine and chlorine atoms are subject to removal or displacement. They are excellent leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by the strong electron-withdrawing nitro group. They also serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
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The Phenolic Hydroxyl : The -OH group is acidic and can be deprotonated to form a phenoxide, which can then act as a nucleophile in Williamson ether synthesis, for example. It also strongly directs the regiochemistry of any further electrophilic additions to the ring.
This combination of reactive sites makes the molecule an ideal starting point or intermediate for building more complex pharmaceutical agents.
Safety and Handling
As a halogenated nitroaromatic compound, 2-Bromo-4-chloro-6-nitrophenol must be handled with appropriate care, following established laboratory safety protocols.
GHS Hazard Profile
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[4]
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE) and Procedures
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Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH/MSHA or EN 149 approved respirator.
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.
First Aid and Spill Management
-
In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Carefully sweep up solid material, place it in a sealed container for disposal, and clean the area with soap and water. Avoid raising dust.
Conclusion
2-Bromo-4-chloro-6-nitrophenol is a valuable and versatile chemical intermediate whose utility is derived from the specific reactivity of its constituent functional groups. Its logical synthesis via regioselective bromination of 4-chloro-2-nitrophenol is efficient and scalable. The presence of the nitro, chloro, and bromo groups provides orthogonal synthetic handles for a variety of transformations crucial to the fields of drug discovery and fine chemical manufacturing. Proper understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in research and development.
References
- 1. 58349-01-2 | MFCD09835006 | this compound [aaronchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]
An In-Depth Technical Guide to 4-Bromo-2-chloro-6-nitrophenol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-6-nitrophenol (CAS No. 58349-01-2), a substituted nitrophenol with significant potential as a versatile building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its synthesis, characterization, reactivity, and prospective applications, grounded in established chemical principles and supported by field-proven insights.
Introduction: The Strategic Importance of Substituted Nitrophenols
Substituted nitrophenols are a class of organic compounds that command considerable attention in the fields of medicinal chemistry, agrochemicals, and material science. The presence of a nitro group, a potent electron-withdrawing moiety, on the aromatic ring significantly influences the molecule's reactivity and biological profile.[1] This, combined with the strategic placement of halogen atoms, provides multiple reactive sites for further chemical modification. This compound is a prime example of such a scaffold, offering a unique combination of functionalities that make it a valuable intermediate for the synthesis of more complex molecules.[2]
The strategic arrangement of the bromo, chloro, and nitro groups on the phenol ring allows for a range of chemical transformations. The nitro group can be reduced to an amine, a key functional group in many pharmaceuticals. The halogen substituents can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers. This multi-faceted reactivity makes this compound a molecule of interest for the construction of diverse molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58349-01-2 | [3] |
| Molecular Formula | C₆H₃BrClNO₃ | [3] |
| Molecular Weight | 252.45 g/mol | [3] |
| Appearance | Expected to be a yellow crystalline solid | [4] |
| Boiling Point | 257 °C at 760 mmHg | [3][5] |
| Density | 1.974 g/cm³ | [3][5] |
| Flash Point | 109.2 °C | [3] |
| Water Solubility | 26.3 mg/L | [3] |
Synthesis and Purification: A Guided Protocol
Step 1: Regioselective Bromination of 2-Chlorophenol
The initial step is the bromination of 2-chlorophenol to yield 4-bromo-2-chlorophenol. The hydroxyl group is a strong ortho-, para-director, and to favor substitution at the less sterically hindered para position, specific reaction conditions are employed. A known process for the production of 4-bromo-2-chlorophenols involves the bromination of 2-chlorophenol in the presence of a catalyst in an inert solvent.[7]
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-chlorophenol (1.0 eq) in a suitable inert solvent such as chlorobenzene.
-
Add a catalytic amount of triethylamine hydrochloride (e.g., 0.03 eq).[7]
-
Cool the reaction mixture to 5-10 °C using an ice bath.
-
Slowly add bromine (1.0 eq) dropwise over a period of 2-3 hours, maintaining the temperature below 15 °C.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-2-chlorophenol.
Step 2: Nitration of 4-Bromo-2-chlorophenol
The second step involves the nitration of the intermediate, 4-bromo-2-chlorophenol, to introduce the nitro group at the 6-position. The hydroxyl group is the most activating substituent and will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position.
Experimental Protocol:
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold (0 °C) concentrated sulfuric acid.
-
In the main reaction flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add the crude 4-bromo-2-chlorophenol from the previous step to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.[6]
-
Add the prepared nitrating mixture dropwise to the phenol solution, maintaining the temperature below 5 °C.[6]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate should form.[6]
-
Collect the solid by vacuum filtration and wash with cold water until the washings are neutral to litmus paper.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a pure, crystalline solid.[6] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.
Diagram: Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization
Definitive structural confirmation and purity assessment are critical in chemical research and drug development. A multi-faceted analytical approach is essential to unambiguously verify the molecular architecture of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is highly suitable.
Illustrative HPLC Method (adapted from similar compounds): [2][8][9]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detection at a wavelength where the nitrophenol chromophore absorbs strongly (typically in the range of 270-350 nm).
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of standards of known purity.
Spectroscopic Methods
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets due to ortho coupling. The chemical shifts will be influenced by the electronic effects of the substituents. The phenolic proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts indicative of the electronic environment created by the substituents.
4.2.2. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak ([M]⁺). A key feature would be the isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom, which will result in a complex pattern of peaks for the molecular ion and its fragments.[12]
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:[10][11]
-
O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
N-O stretch (nitro, asymmetric): A strong band around 1520-1560 cm⁻¹.
-
N-O stretch (nitro, symmetric): A strong band around 1340-1380 cm⁻¹.
-
C-Br and C-Cl stretches: Bands in the fingerprint region below 1000 cm⁻¹.
Diagram: Analytical Workflow
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Chemical Reactivity and Potential Applications in Drug Development
The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceutical agents, as the resulting amino group can be further functionalized.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the chloro or bromo substituents under specific conditions.
-
Cross-Coupling Reactions: The bromo and chloro substituents are handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for elaborating the core scaffold.
-
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be easily alkylated or acylated to form ethers and esters, respectively.
These reactions open up avenues for the synthesis of a wide array of derivatives with potential biological activities. Nitroaromatic compounds, as a class, are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][3][13][14] The biological activity is significantly influenced by the nature and position of substituents on the aromatic ring.[3] While specific biological data for this compound is not yet available, its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, the hazard profile can be inferred from closely related compounds.
GHS Hazard Classification (Inferred from analogs): [5]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
Recommended Handling Procedures: [15][16]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
In case of exposure, follow standard first-aid procedures and seek medical attention.[15][16]
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique combination of reactive sites—a reducible nitro group, two distinct halogen atoms amenable to cross-coupling, and a modifiable phenolic hydroxyl group—makes it a valuable building block for the creation of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. While further studies are needed to fully elucidate its biological activity profile, the established bioactivity of related nitrophenols suggests that it is a promising scaffold for future drug discovery efforts. This guide provides a foundational framework for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-6-nitrophenol
This guide provides a comprehensive overview of the synthesis of 4-Bromo-2-chloro-6-nitrophenol, a key intermediate in various chemical manufacturing processes. The document details the strategic approach to its synthesis, a step-by-step experimental protocol, and critical safety and analytical considerations.
Strategic Synthesis Approach: Electrophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved through a two-step electrophilic aromatic substitution sequence starting from 2-chlorophenol. This strategy leverages the directing effects of the substituents on the phenol ring to achieve the desired polysubstituted product.
The hydroxyl (-OH) group of the starting material, 2-chlorophenol, is a strongly activating ortho-, para-director. The chlorine (-Cl) atom is a deactivating but also an ortho-, para-director. The synthetic challenge lies in controlling the regioselectivity of the subsequent bromination and nitration steps to obtain the target isomer in high yield and purity.
The chosen synthetic route involves:
-
Bromination of 2-chlorophenol: This step introduces a bromine atom onto the aromatic ring. The hydroxyl group's strong activating and directing effect favors substitution at the para position (position 4) relative to the hydroxyl group, leading to the formation of 4-bromo-2-chlorophenol. This is due to less steric hindrance compared to the ortho position (position 6).
-
Nitration of 4-bromo-2-chlorophenol: The intermediate is then subjected to nitration. In this step, the hydroxyl group remains the most powerful activating and directing group, favoring the introduction of the nitro group (-NO2) at the ortho position (position 6). The bromine and chlorine atoms also direct ortho- and para-, but their influence is less significant than the hydroxyl group.
This sequential approach allows for a controlled and regioselective synthesis, minimizing the formation of unwanted isomers.[1]
Experimental Protocol
This section outlines a detailed, step-by-step methodology for the synthesis of this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 4-Bromo-2-chlorophenol
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-chlorophenol (1 mole equivalent) in a suitable inert solvent such as chlorobenzene in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.[2]
-
Catalyst Addition: Add a catalytic amount of triethylamine hydrochloride.[2]
-
Bromination: Cool the reaction mixture to 5-10°C using an ice bath. Slowly add bromine (1 mole equivalent) dropwise from the dropping funnel over several hours, maintaining the temperature below 15°C.[2] An evolution of hydrogen bromide gas will be observed.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.[2] The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by distillation or recrystallization to yield pure 4-bromo-2-chlorophenol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a clean, dry flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add the synthesized 4-bromo-2-chlorophenol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.[1]
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.1 mole equivalents) to cold concentrated sulfuric acid.[1]
-
Nitration: Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5°C.[1]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate of this compound should form.[1]
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product with high purity.[1]
Reagent and Product Data
The following table summarizes key physical and chemical properties of the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 9 | 174-175 |
| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45[3] | 47 - 51[4] | > 112 (Flash Point)[4] |
| This compound | C₆H₃BrClNO₃ | 252.45[5] | Not Available | Not Available |
Safety and Hazard Considerations
The synthesis of this compound involves the use of corrosive and toxic chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][6][7]
-
Fume Hood: All steps of the synthesis must be performed in a well-ventilated fume hood to avoid inhalation of hazardous vapors.
-
Handling of Reagents:
-
Phenols: Phenols are corrosive and can cause severe skin burns. Handle with extreme care.[8]
-
Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme caution.
-
Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe burns. Always add acid to water, never the other way around, when preparing dilutions.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[4]
Hazard Identification:
| Compound | GHS Hazard Statements |
| 2-Chlorophenol | Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled. |
| 4-Bromo-2-chlorophenol | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| This compound | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5] |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), nitro (-NO₂), and C-Br/C-Cl bonds.[9]
Workflow for Structural Confirmation:
Caption: Analytical workflow for structural confirmation.
This comprehensive guide provides the necessary information for researchers and scientists to successfully synthesize and characterize this compound. Adherence to the described protocols and safety precautions is essential for a successful and safe experimental outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 3. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitrophenol
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a halogenated nitrophenolic compound. It is intended for researchers, chemists, and professionals in drug development and materials science. This document details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and protocols for its spectroscopic characterization. Furthermore, it explores the molecule's chemical reactivity, potential applications as a synthetic intermediate, and essential safety and handling protocols. The guide is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for advanced applications.
This compound is a substituted aromatic compound featuring a phenol backbone with bromo, chloro, and nitro functional groups. These substituents significantly influence the molecule's electronic properties, reactivity, and potential utility. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. The presence of two different halogens provides distinct reactive sites for further chemical modification.
Core Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 58349-01-2 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₃ | [1][2] |
| Molecular Weight | 252.45 g/mol | [1][2] |
| Canonical SMILES | OC1=C(--INVALID-LINK--=O)C=C(Br)C=C1Cl | [2] |
| InChI Key | Information not available in search results |
Physicochemical Data
The physical properties of this compound are critical for its handling, purification, and application in various solvent systems.
| Property | Value | Source |
| Density | 1.974 g/cm³ | [1] |
| Boiling Point | 257 °C at 760 mmHg | [1] |
| Flash Point | 109.2 °C | [1] |
| Water Solubility | 26.3 mg/L | [1] |
| LogP | 2.7163 | [2] |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted benzene rings requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents on the aromatic ring are paramount. For this compound, a logical synthetic approach begins with a precursor that directs the final substituent to the desired position. A plausible and efficient pathway starts from 2-chloro-4-bromophenol.
Causality of Synthetic Choice: The hydroxyl (-OH) group is a potent activating ortho, para-director. The chloro (-Cl) and bromo (-Br) groups are deactivating yet also ortho, para-directing. In the 2-chloro-4-bromophenol precursor, the positions ortho to the powerful hydroxyl directing group are C2 and C6. Since the C2 position is already occupied by chlorine, the incoming electrophile (the nitronium ion, NO₂⁺) is strongly directed to the C6 position. This regioselectivity makes the nitration of 2-chloro-4-bromophenol the most logical final step to achieve the target molecule with high yield and purity.
Proposed Synthetic Workflow Diagram
Caption: Proposed synthesis and purification workflow.
Detailed Synthesis Protocol
This protocol is based on established methodologies for the nitration of substituted phenols.[3]
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add concentrated nitric acid (1.1 equivalents) dropwise to cold (0 °C) concentrated sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Dissolution of Precursor: In a separate three-neck flask equipped with a stirrer and a thermometer, dissolve 2-chloro-4-bromophenol (1.0 equivalent) in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the dissolved phenol solution. The internal temperature must be rigorously controlled and kept below 5 °C to prevent over-nitration and oxidative side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenching step precipitates the organic product while the acids are diluted.
-
Isolation: Collect the resulting yellow solid precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold deionized water until the filtrate is neutral to litmus paper. For final purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While experimental data for this specific isomer is not widely published, expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][5]
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment |
| Aromatic H | 8.0 - 8.2 | d | H-5 |
| Aromatic H | 7.8 - 8.0 | d | H-3 |
| Phenolic OH | 10.0 - 12.0 | s (broad) | -OH |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Aromatic C | 150 - 155 | C1-OH |
| Aromatic C | 135 - 140 | C6-NO₂ |
| Aromatic C | 130 - 135 | C3 |
| Aromatic C | 125 - 130 | C5 |
| Aromatic C | 120 - 125 | C2-Cl |
| Aromatic C | 115 - 120 | C4-Br |
Predicted IR and Mass Spectrometry Data
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (broad) | 3200 - 3500 | Phenolic OH |
| C-H Stretch (aromatic) | 3050 - 3150 | Ar-H |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Nitro Group |
| Symmetric NO₂ Stretch | 1340 - 1380 | Nitro Group |
| C-Br Stretch | 550 - 650 | Bromoalkane |
| C-Cl Stretch | 700 - 800 | Chloroalkane |
| Mass Spectrometry (MS) | m/z Ratio | Interpretation |
| [M]⁺, [M+2]⁺, [M+4]⁺ | ~251, ~253, ~255 | Molecular ion cluster showing characteristic isotopic pattern for one Br and one Cl atom. |
Analytical Workflow and Protocol
This protocol ensures the validated structural confirmation of the synthesized product.
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H & ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
-
Sample Preparation (IR): Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film from a volatile solvent.
-
IR Spectrum Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
MS Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electron Ionization - EI) to observe the molecular ion and fragmentation patterns.
-
Data Analysis: Compare the acquired spectra with the predicted data. The presence of the correct aromatic proton signals, the characteristic IR stretches, and the unique isotopic pattern in the mass spectrum provides definitive structural confirmation.
Caption: Workflow for spectroscopic structural confirmation.
Reactivity and Potential Applications
This compound serves as a versatile intermediate in organic synthesis. Its utility stems from the distinct reactivity of its functional groups:
-
Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to produce ethers and esters. Its acidity allows for easy deprotonation to form a phenoxide, a potent nucleophile.
-
Nitro Group: Can be readily reduced to an amine (-NH₂) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This resulting amino group is a key precursor for the synthesis of dyes, pharmaceuticals, and other complex heterocyclic systems.
-
Halogen Atoms: The bromine and chlorine atoms can potentially be displaced via nucleophilic aromatic substitution, particularly if activated by the electron-withdrawing nitro group, or participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.
Given these reactive sites, the compound is a valuable building block for synthesizing targeted molecules in agrochemicals, pharmaceuticals, and material science.[6][7]
Safety, Handling, and Disposal
As a halogenated nitrophenol, this compound must be handled with appropriate caution. Data from structurally similar compounds suggests significant health hazards.[4]
GHS Hazard Statements (Predicted):
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] Ensure an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][11]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[11]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]
-
-
Handling Practices: Avoid generating dust.[10] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[9]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties and predictable reactivity. Its synthesis is achievable through regioselective nitration of a corresponding di-halogenated phenol, and its structure can be unambiguously confirmed using standard spectroscopic methods. The compound's multiple functional groups make it a versatile platform for the development of more complex molecules. However, its potential toxicity necessitates strict adherence to safety protocols during its handling, storage, and disposal. This guide provides the foundational knowledge for researchers to utilize this compound effectively and safely in their scientific endeavors.
References
- 1. This compound | 58349-01-2 - BuyersGuideChem [buyersguidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectroscopic Signature of 4-Bromo-2-chloro-6-nitrophenol: A Technical Guide for Researchers
Introduction
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 4-Bromo-2-chloro-6-nitrophenol, a substituted aromatic compound, presents a unique spectroscopic profile due to the interplay of its electron-withdrawing and donating groups. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from structurally analogous compounds and first-principle spectroscopic theories to provide a robust predictive framework for its characterization.
This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. Each section will provide a detailed experimental protocol, a discussion of the expected spectral features, and the scientific rationale behind these predictions.
Molecular Structure and Key Features
This compound (CAS No. 58349-01-2) possesses a molecular formula of C₆H₃BrClNO₃ and a molecular weight of 252.45 g/mol .[1][2] The phenol ring is substituted with three distinct functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, and two halogen atoms (Bromine and Chlorine). The relative positions of these substituents dictate the electronic environment of the aromatic ring and, consequently, its spectroscopic behavior.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Expected IR Spectral Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C=C (aromatic), and N-O bonds. Due to intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group, the O-H stretching vibration is anticipated to be broad and shifted to a lower wavenumber.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Phenol) | 3200 - 3500 (broad) | Stretching (intramolecular H-bonding) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| N=O (Nitro) | 1500 - 1550 (asymmetric) | Stretching |
| N=O (Nitro) | 1300 - 1350 (symmetric) | Stretching |
| C-O (Phenol) | 1180 - 1260 | Stretching |
| C-Cl | 700 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
Experimental Protocol for IR Spectroscopy
A standard approach for obtaining the IR spectrum of a solid sample like this compound is using the KBr pellet method.
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Diagram: IR Spectroscopy Workflow
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. It provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the phenolic proton and the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing deshielding of the ortho and para protons, shifting their signals downfield. The hydroxyl group is electron-donating, while the halogens are inductively withdrawing but weakly donating through resonance.
Expected ¹H NMR Spectral Data (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (H-3) | 8.1 - 8.3 | Doublet (d) | 1H | Deshielded by ortho-nitro and meta-bromo groups. |
| Ar-H (H-5) | 7.6 - 7.8 | Doublet (d) | 1H | Deshielded by ortho-chloro and para-bromo groups. |
| -OH | 10.0 - 12.0 | Singlet (s, broad) | 1H | Downfield shift due to intramolecular H-bonding with the nitro group. |
Note: The coupling constant (J) between H-3 and H-5 is expected to be small (meta-coupling, ~2-3 Hz).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-OH) | 145 - 155 | Attached to the electron-donating hydroxyl group. |
| C-2 (C-Cl) | 120 - 130 | Attached to the electronegative chlorine atom. |
| C-3 (C-H) | 125 - 135 | Aromatic C-H. |
| C-4 (C-Br) | 110 - 120 | Attached to the electronegative bromine atom. |
| C-5 (C-H) | 120 - 130 | Aromatic C-H. |
| C-6 (C-NO₂) | 135 - 145 | Attached to the electron-withdrawing nitro group. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Diagram: NMR Spectroscopy Workflow
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Expected Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.
Expected Fragmentation Pattern:
-
[M]⁺: The molecular ion peak cluster around m/z 251, 253, 255, and 257.
-
[M-NO₂]⁺: Loss of the nitro group (46 Da) would result in a significant fragment.
-
[M-Br]⁺: Loss of the bromine atom (79 or 81 Da).
-
[M-Cl]⁺: Loss of the chlorine atom (35 or 37 Da).
-
[M-OH]⁺: Loss of the hydroxyl group (17 Da).
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.
Diagram: Mass Spectrometry (EI-MS) Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion: A Unified Spectroscopic Picture
The combination of IR, NMR, and mass spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. The IR spectrum confirms the presence of the key functional groups, the ¹H and ¹³C NMR spectra elucidate the detailed connectivity of the atoms, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. By carefully analyzing the data from these complementary techniques, researchers can confidently verify the structure of this and other similarly complex molecules, ensuring the integrity of their scientific endeavors.
References
1H NMR spectrum of 4-Bromo-2-chloro-6-nitrophenol
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chloro-6-nitrophenol
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and explains the causal relationships between the molecule's structure and its spectral features.
Molecular Structure and Proton Environments
This compound is a polysubstituted aromatic compound. Its structure consists of a phenol backbone with three additional substituents: a nitro group (-NO₂), a chloro group (-Cl), and a bromo group (-Br). The substitution pattern leaves two protons attached to the aromatic ring, along with the phenolic hydroxyl proton.
For the purpose of NMR analysis, the protons are designated as follows:
-
H-3: The aromatic proton at position 3 of the benzene ring.
-
H-5: The aromatic proton at position 5 of the benzene ring.
-
-OH: The hydroxyl proton attached to the oxygen atom.
The unique electronic environment surrounding each of these protons gives rise to a distinct ¹H NMR spectrum that is characteristic of the molecule's structure.
Caption: Structure of this compound with key protons labeled.
Theoretical Prediction of the ¹H NMR Spectrum
A precise prediction of the ¹H NMR spectrum requires an understanding of how each substituent electronically influences the neighboring protons. This influence is primarily divided into chemical shift and spin-spin coupling effects.
Chemical Shift (δ) Analysis
The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal to a lower chemical shift (upfield).
The substituents on this compound have the following effects:
-
-OH (Hydroxyl): A strong electron-donating group through resonance, which shields ortho and para positions.
-
-Cl (Chloro) & -Br (Bromo): These halogens are electron-withdrawing through induction but electron-donating through resonance. The inductive effect dominates, making them net deactivating groups that deshield nearby protons.
-
-NO₂ (Nitro): A very strong electron-withdrawing group through both induction and resonance, causing significant deshielding of ortho and para protons.[1]
Aromatic Protons (H-3 and H-5): Both aromatic protons are flanked by powerful electron-withdrawing groups, which will shift their signals significantly downfield from the standard benzene chemical shift of ~7.3 ppm.[1]
-
H-3: This proton is positioned ortho to the strongly deshielding chloro group and para to the very strongly deshielding nitro group. The combined effect will result in a substantial downfield shift.
-
H-5: This proton is positioned ortho to both the deshielding bromo and the strongly deshielding nitro groups. This environment is also strongly electron-deficient, leading to a significant downfield shift.
Based on additive models and data from similar compounds, both aromatic protons are expected to appear in the 8.0 - 8.5 ppm region.[2]
Hydroxyl Proton (-OH): The chemical shift of a phenolic proton is highly variable, typically appearing between 4 and 7 ppm, and is affected by solvent, concentration, and temperature.[3] However, in this molecule, the hydroxyl group is ortho to a nitro group. This configuration facilitates strong intramolecular hydrogen bonding. This internal hydrogen bond "locks" the proton in place and deshields it significantly, shifting its resonance far downfield. Therefore, the -OH proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm .
Spin-Spin Coupling and Multiplicity Analysis
Spin-spin coupling occurs when the magnetic fields of non-equivalent protons on adjacent atoms interact, causing their signals to split. The number of lines in a split signal (multiplicity) is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
In this compound, the two aromatic protons, H-3 and H-5, are non-equivalent. They are separated by four bonds, placing them in a meta relationship.
-
Splitting Pattern: H-3 will be split by H-5, and H-5 will be split by H-3. Since each proton has only one non-equivalent neighbor (n=1), both H-3 and H-5 will appear as doublets (d) .
-
Coupling Constant (J): The magnitude of the coupling constant (J) depends on the number of bonds separating the protons. For protons in a meta orientation on a benzene ring, the coupling constant (⁴JHH) is typically small, in the range of 2.0 - 3.0 Hz .[4]
Summary of Predicted Spectral Data
The predicted ¹H NMR spectral parameters for this compound are summarized in the table below.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~8.3 | Doublet (d) | ~2.5 | 1H |
| H-3 | ~8.1 | Doublet (d) | ~2.5 | 1H |
| -OH | >10 | Broad Singlet (br s) | - | 1H |
Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Solvent Selection : Due to the polar nature of the phenol and nitro groups, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent solvent choice. It readily dissolves the compound and its residual proton peak does not interfere with the expected aromatic signals.[5][6] Deuterated Chloroform (CDCl₃) is another common option.[7]
-
Sample Preparation :
-
Accurately weigh 10-25 mg of this compound into a small glass vial.[8]
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8]
-
Gently agitate the vial until the sample is fully dissolved.
-
Prepare a Pasteur pipette by placing a small, tight plug of glass wool in the constriction. Do not use cotton wool, as it can introduce impurities.
-
Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.[9]
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Internal Standard : For precise chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the conventional standard, with its signal defined as 0.00 ppm.[10] However, for samples in DMSO-d₆, the residual solvent peak (at ~2.50 ppm) is often used as a secondary reference.
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Optimize the magnetic field homogeneity by shimming the instrument.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
-
Confirmation of the Hydroxyl Proton (D₂O Exchange) :
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and invert it several times to mix thoroughly.
-
Re-acquire the ¹H NMR spectrum. The acidic -OH proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the signal corresponding to the hydroxyl proton will disappear, confirming its assignment.[3][10]
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to be highly characteristic and informative. It should feature two downfield doublets in the aromatic region (8.0 - 8.5 ppm) with a small meta-coupling constant (~2.5 Hz), and a significantly downfield, broad singlet for the hydroxyl proton (>10 ppm) due to intramolecular hydrogen bonding. This distinctive spectral signature, when confirmed by the experimental protocols outlined herein, provides unambiguous validation of the compound's structure, demonstrating the power of NMR spectroscopy in modern chemical analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
13C NMR analysis of 4-Bromo-2-chloro-6-nitrophenol
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-2-chloro-6-nitrophenol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Specifically, ¹³C NMR spectroscopy offers a direct map of a molecule's carbon skeleton.[1][2] This guide provides a comprehensive technical overview of the ¹³C NMR analysis of this compound, a polysubstituted aromatic compound. For researchers and professionals in drug development, understanding the nuanced spectral data of such molecules is critical for structural verification, purity assessment, and predicting chemical reactivity.
This document moves beyond a simple recitation of data, delving into the underlying principles that govern the observed chemical shifts. We will explore the synergistic and antagonistic electronic effects of the hydroxyl, chloro, bromo, and nitro substituents, provide a field-proven experimental protocol for data acquisition, and present a detailed interpretation of the resulting spectrum.
Section 1: Theoretical Principles: Substituent Effects on Aromatic ¹³C Chemical Shifts
The chemical shift (δ) of each carbon atom in this compound is a direct consequence of its local electronic environment. This environment is modulated by the attached substituents through a combination of inductive and resonance effects.
-
Hydroxyl (-OH) Group: The oxygen atom is highly electronegative, exerting an inductive electron-withdrawing effect. However, its lone pairs participate in resonance, donating electron density to the aromatic ring, particularly at the ortho and para positions. This strong resonance donation typically leads to significant shielding (upfield shift) at these positions. The carbon directly attached to the hydroxyl group (ipso-carbon) is strongly deshielded (downfield shift) due to oxygen's electronegativity.
-
Halogen (-Cl, -Br) Substituents: Halogens exhibit dual electronic behavior. Their high electronegativity withdraws electron density from the ring via the sigma bond (inductive effect), which is a deshielding influence.[3] Conversely, their lone pairs can donate electron density through resonance, a shielding effect. For chlorine and bromine, the inductive effect generally outweighs the resonance effect. The carbon directly bonded to the halogen is deshielded.[4] Furthermore, bromine and iodine can induce a "heavy atom effect," which can cause an upfield (shielding) shift on the directly attached carbon, a phenomenon that runs counter to simple electronegativity arguments.[5]
-
Nitro (-NO₂) Group: The nitro group is a powerful electron-withdrawing group due to both strong inductive and resonance effects.[6][7] It deactivates the aromatic ring by pulling electron density away from it. This leads to significant deshielding (downfield shifts) of the para and meta carbons. The effect on the ortho carbon is more complex; while resonance and induction predict deshielding, in many cases, the ortho carbon is shielded relative to the para position, an effect not explained by simple electron density arguments alone but by paramagnetic shielding contributions.[6][8]
These individual effects are additive, and their interplay determines the final chemical shift for each of the six unique aromatic carbons in the target molecule.
Section 2: Experimental Methodology
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for phenols due to its ability to solubilize polar compounds and minimize hydrogen exchange of the hydroxyl proton.
-
Sample Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the analyte in approximately 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9][10]
-
Filtration: Dissolve the sample completely in the solvent within a small vial. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][12]
-
Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height to optimize the shimming process.[10][11]
Experimental Protocol: NMR Data Acquisition
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz spectrometer.
-
Experiment Type: A standard 1D carbon experiment with proton decoupling (e.g., Bruker's zgpg30 or zgdc30) should be used.[13] This removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet.[5]
-
Pulse Angle: A flip angle of 30-45° is recommended.[14] This is a compromise that allows for faster repetition rates without saturating quaternary carbons, which often have long relaxation times (T₁).
-
Acquisition Time (AQ): Set to 1.0–2.0 seconds. This duration ensures adequate data point resolution for sharp signals.[13]
-
Relaxation Delay (D1): A delay of 2.0–5.0 seconds is advisable. This allows for sufficient relaxation of most carbon nuclei, particularly the slower-relaxing quaternary carbons, leading to more reliable signal intensities.[13]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), signal averaging is required. A starting point of 1024 scans is typical, which can be increased to improve the signal-to-noise ratio for dilute samples.
-
Spectral Width: A spectral width of approximately 220-240 ppm is sufficient to encompass the full range of expected chemical shifts for organic molecules.[1][15]
-
Referencing: Chemical shifts should be referenced internally to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Section 3: Spectral Interpretation and Analysis
The ¹³C NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (approx. 110-170 ppm), corresponding to the six chemically non-equivalent carbon atoms of the benzene ring. The predicted assignments are based on the additive effects of the substituents discussed previously.
Predicted Chemical Shift Assignments
-
C1 (-OH): This carbon is directly attached to the highly electronegative oxygen atom of the hydroxyl group. It is expected to be the most deshielded (furthest downfield) of the six carbons, likely appearing in the 150-160 ppm range.
-
C6 (-NO₂): The carbon bearing the strongly electron-withdrawing nitro group will also be significantly deshielded and is predicted to be in the 145-155 ppm region.
-
C4 (-Br): The ipso-carbon attached to bromine is influenced by its electronegativity (deshielding) and the heavy atom effect (shielding). Its chemical shift is often difficult to predict precisely but is expected to be in the less deshielded region for halogen-bearing carbons, potentially around 115-125 ppm.
-
C2 (-Cl): Attached to the electronegative chlorine atom, this carbon will be deshielded. Its signal is anticipated in the 125-135 ppm range.
-
C5 (-H): This carbon is ortho to the bromine and meta to the hydroxyl and nitro groups. It will be strongly influenced by the electron-withdrawing nitro group at the para position, leading to a deshielded signal, likely in the 125-135 ppm range.
-
C3 (-H): This carbon is ortho to the chlorine and hydroxyl groups and meta to the bromine and nitro groups. The shielding resonance effect from the para hydroxyl group will compete with the deshielding effects of the other groups. Its signal is expected to be the most upfield of the aromatic signals, likely in the 118-128 ppm range.
Visualization of Electronic Effects
The following diagram illustrates the primary electronic contributions of each substituent, which collectively determine the chemical shift of each carbon atom.
Caption: Electronic effects of substituents on this compound.
Section 4: Data Summary
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound based on the analysis of substituent effects. Actual experimental values may vary slightly based on solvent and concentration.
| Carbon Atom | Attached Substituent | Expected Chemical Shift (δ, ppm) | Key Influences |
| C1 | -OH | 150 - 160 | Highly deshielded by electronegative oxygen. |
| C2 | -Cl | 125 - 135 | Deshielded by inductive effect of chlorine. |
| C3 | -H | 118 - 128 | Shielded by para -OH; deshielded by other groups. |
| C4 | -Br | 115 - 125 | Influenced by electronegativity and heavy atom effect. |
| C5 | -H | 125 - 135 | Deshielded by para -NO₂ group. |
| C6 | -NO₂ | 145 - 155 | Deshielded by strong electron withdrawal of NO₂. |
Section 5: Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its structural confirmation. A successful analysis hinges on a combination of robust theoretical understanding, precise experimental execution, and careful spectral interpretation. By deconstructing the complex interplay of the various electron-donating and electron-withdrawing substituents, researchers can confidently assign each carbon signal and validate the molecular structure. This guide provides the foundational principles and practical protocols to empower scientists to approach the analysis of this and other complex aromatic systems with confidence and accuracy.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. ijpba.info [ijpba.info]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to the FT-IR Spectrum of 4-Bromo-2-chloro-6-nitrophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2-chloro-6-nitrophenol, a substituted phenol with significant potential as an intermediate in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral peaks to offer an in-depth interpretation grounded in the principles of vibrational spectroscopy. We will explore the theoretical basis for the expected absorption bands, present a robust, self-validating experimental protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR)-FT-IR, and perform a detailed analysis of the resulting spectrum. The causality behind spectral features, such as the profound effect of intramolecular hydrogen bonding on the hydroxyl group, will be a central focus. This guide is designed to equip researchers with the expertise to confidently identify and characterize this molecule, ensuring its purity and structural integrity in advanced applications.
Introduction: The Analytical Imperative for this compound
This compound is a polysubstituted aromatic compound whose utility in organic synthesis is predicated on the precise arrangement of its functional groups.[1] The presence of a hydroxyl group, a nitro group, and two different halogen atoms on a benzene ring creates a unique electronic environment and provides multiple sites for further chemical modification. For professionals in drug development and materials science, absolute certainty of this molecular structure is non-negotiable.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for structural verification.[2] By probing the vibrational modes of a molecule's chemical bonds, FT-IR provides a unique "fingerprint," allowing for the unambiguous identification of its functional groups.[3] This guide will demonstrate how a correctly acquired and expertly interpreted FT-IR spectrum can serve as a definitive confirmation of the identity and purity of this compound.
Molecular Structure and Predicted Vibrational Modes
To interpret the FT-IR spectrum effectively, we must first understand the molecule's structure and predict which vibrations will be infrared active. A molecule absorbs IR radiation when a vibration results in a change in its net dipole moment.[4]
The structure of this compound features several key functional groups attached to a benzene ring:
-
Phenolic Hydroxyl (-OH): This group is expected to show a characteristic O-H stretching vibration.
-
Nitro Group (-NO₂): This group will exhibit two distinct stretching vibrations: an asymmetric and a symmetric stretch.[5]
-
Aromatic Ring (C=C): The benzene ring has several in-plane C=C stretching vibrations.
-
Halogen Substituents (C-Cl, C-Br): The carbon-halogen bonds will have stretching vibrations in the lower frequency region of the spectrum.[6]
-
Aromatic C-H Bonds: The remaining C-H bonds on the ring will have characteristic stretching and out-of-plane bending modes.
A critical feature of this molecule is the ortho positioning of the nitro group relative to the hydroxyl group. This proximity facilitates strong intramolecular hydrogen bonding, which significantly influences the position and shape of the O-H stretching band.[7][8] This is a key diagnostic feature we will look for in the spectrum.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Quality ATR-FT-IR Spectrum
The following protocol describes a self-validating method for obtaining a reliable FT-IR spectrum of a solid sample using an ATR accessory. The ATR technique is chosen for its minimal sample preparation and excellent sample-to-crystal contact, ensuring high reproducibility.[9]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Alpha-P, Shimadzu IRAffinity-1) equipped with a Diamond ATR accessory.[10]
Methodology:
-
Instrument Preparation: Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes. This ensures thermal stability and minimizes spectral drift.
-
ATR Crystal Cleaning: Meticulously clean the diamond ATR crystal surface. Wipe with a soft, lint-free cloth (e.g., Kimwipes) dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.[10] This step is critical to prevent cross-contamination from previous samples.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum.[11] This scan measures the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself. The software will automatically subtract this from the sample spectrum.
-
Parameters:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (co-added to improve signal-to-noise ratio)[12]
-
-
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for generating a strong evanescent wave and obtaining a high-quality spectrum.[9]
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.
-
Post-Measurement Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in Step 2.
Caption: Workflow for ATR-FT-IR analysis.
Spectral Interpretation and Analysis
The resulting FT-IR spectrum should be analyzed by dividing it into key regions. The following table details the expected absorption bands for this compound, their corresponding vibrational modes, and the rationale for their assignment.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and In-depth Analysis |
| ~3200 | Broad, Medium | O-H stretch (intramolecular H-bonded) | A free phenolic O-H stretch typically appears as a sharp band around 3600 cm⁻¹.[13] The presence of the ortho-nitro group facilitates strong intramolecular hydrogen bonding, which weakens the O-H bond. This weakening causes a significant shift to a lower wavenumber and broadens the peak, making this a key diagnostic feature for this substitution pattern.[7][14] |
| 3100–3000 | Weak-Medium, Sharp | Aromatic C-H stretch | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in a benzene ring.[15] They consistently appear at frequencies just above 3000 cm⁻¹. |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C ring stretch | Aromatic rings exhibit characteristic skeletal vibrations. These two bands are typical for the stretching of the carbon-carbon double bonds within the benzene ring.[6] |
| ~1530 | Strong, Sharp | Asymmetric NO₂ stretch | Aromatic nitro compounds display two very strong and characteristic N-O stretching bands.[16] The asymmetric stretch is typically found in the 1550-1475 cm⁻¹ range and is one of the most intense peaks in the spectrum.[5] |
| ~1350 | Strong, Sharp | Symmetric NO₂ stretch | The corresponding symmetric NO₂ stretch appears at a lower frequency, generally between 1360-1290 cm⁻¹.[16] The presence of both strong NO₂ stretching bands is definitive proof of the nitro group. |
| ~1220 | Strong | Phenolic C-O stretch | The stretching vibration of the C-O bond in phenols is typically found at a higher frequency (~1200 cm⁻¹) compared to aliphatic alcohols (~1100 cm⁻¹) due to the electronic effects of the aromatic ring.[17] |
| 800–600 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond stretch is found in the lower part of the fingerprint region, typically between 850-550 cm⁻¹.[6] |
| 700–500 | Medium | C-Br stretch | The carbon-bromine bond is weaker and involves a heavier atom than C-Cl, so its stretching vibration appears at an even lower frequency, generally in the 690-515 cm⁻¹ range.[6] |
| 900–675 | Medium, Sharp | Aromatic C-H out-of-plane bend | The position of these bending vibrations is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted ring, specific patterns can be predicted, though this region can be complex.[6] |
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information that is indispensable for its reliable identification. The key diagnostic features are the broad, downshifted O-H stretch around 3200 cm⁻¹, confirming intramolecular hydrogen bonding, and the pair of intense, sharp peaks for the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretching vibrations. These, in conjunction with the characteristic aromatic C=C and C-H vibrations and the C-halogen stretches in the fingerprint region, provide an unambiguous confirmation of the molecule's identity. By following the robust ATR-FT-IR protocol detailed herein, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. mse.iastate.edu [mse.iastate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 14. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass Spectrometry of 4-Bromo-2-chloro-6-nitrophenol: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-2-chloro-6-nitrophenol, a substituted aromatic compound of interest to researchers in environmental science, toxicology, and drug development. This document will delve into the core principles of its analysis, from sample preparation to the interpretation of its unique mass spectrum, characterized by the presence of both bromine and chlorine isotopes.
Introduction to this compound
This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrClNO₃.[1] Its structure incorporates a phenolic hydroxyl group, a nitro group, a bromine atom, and a chlorine atom attached to a benzene ring. The specific arrangement of these functional groups dictates its chemical reactivity and its behavior in a mass spectrometer. Understanding its mass spectrometric properties is crucial for its unambiguous identification and quantification in complex matrices.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 58349-01-2 | [1] |
| Molecular Formula | C₆H₃BrClNO₃ | [1] |
| Average Molecular Weight | 252.45 g/mol | [1] |
Experimental Approach: A Validating Workflow
The analysis of this compound by mass spectrometry requires a systematic approach to ensure data integrity and reproducibility. The following workflow is designed to be self-validating, with each step providing predictable outcomes based on the known chemistry of the analyte.
References
A Comprehensive Technical Guide to the Solubility of 4-Bromo-2-chloro-6-nitrophenol in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 4-Bromo-2-chloro-6-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research domains. In the absence of extensive published quantitative solubility data for this specific molecule, this document leverages established principles of chemical solubility, data from structurally analogous compounds, and theoretical models to provide a robust predictive framework. Furthermore, this guide presents comprehensive, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate accurate and reliable data tailored to their specific applications.
Introduction: Understanding the Physicochemical Landscape
This compound is a multifaceted aromatic compound characterized by a phenol backbone substituted with a bromine atom, a chlorine atom, and a nitro group. This unique combination of functional groups dictates its physicochemical properties, including its solubility in various organic solvents. A thorough understanding of its solubility is paramount for a wide range of applications, including:
-
Synthetic Chemistry: Optimizing reaction conditions, solvent selection for synthesis and purification (e.g., recrystallization), and managing product isolation.
-
Pharmaceutical Development: Formulation of drug delivery systems, predicting bioavailability, and conducting in-vitro and in-vivo studies.
-
Analytical Chemistry: Method development for chromatographic separation and quantification.
The molecular structure, with its polar hydroxyl and nitro groups capable of hydrogen bonding, and the lipophilic brominated and chlorinated aromatic ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₃ | PubChem[1] |
| Molecular Weight | 252.45 g/mol | PubChem[1] |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Melting Point | 123-126 °C | ChemicalBook[2] |
| pKa | Not experimentally determined, but expected to be acidic due to the phenolic hydroxyl group and electron-withdrawing substituents. | General chemical principles |
| LogP (Octanol-Water Partition Coefficient) | 2.808 (Predicted) for the related 4-bromo-2-chlorophenol | Cheméo[3] |
The predicted LogP value for the closely related 4-bromo-2-chlorophenol suggests a degree of lipophilicity, which will influence its solubility in non-polar organic solvents.[3]
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. For this compound, several key intermolecular interactions come into play:
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative oxygen, nitrogen, chlorine, and bromine atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in strong dipole-dipole interactions, facilitating dissolution.
-
Van der Waals Forces: The aromatic ring and its substituents contribute to London dispersion forces, which are the primary interactions with non-polar solvents (e.g., hexane, toluene).
Hansen Solubility Parameters (HSP): A Quantitative Approach
To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a more quantitative framework for assessing solvent-solute compatibility.[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure and known values for similar compounds.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa½) | Rationale |
| δD | 19.0 - 21.0 | Based on the aromatic structure and the presence of halogens, similar to other substituted phenols.[5] |
| δP | 8.0 - 11.0 | The presence of polar chloro and nitro groups contributes significantly to the polarity. |
| δH | 10.0 - 15.0 | The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. |
A "good" solvent for this compound would have HSP values that fall within a certain "distance" of these estimated values in the 3D Hansen space.
Expected Qualitative Solubility Profile
Based on the theoretical principles discussed and qualitative data for structurally similar compounds such as nitrophenols and brominated phenols, the following solubility profile in common organic solvents is anticipated.[4][7][8][9][10]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities and polarity.[4] |
| Ethanol | Polar Protic | High | Similar to methanol, with strong hydrogen bonding potential.[4][10] |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions and can accept hydrogen bonds.[4][10] |
| Ethyl Acetate | Moderately Polar Aprotic | Moderate to High | Good balance of polarity and non-polar character. |
| Acetonitrile | Polar Aprotic | Moderate to High | A polar aprotic solvent known to dissolve a wide range of compounds.[10] |
| Dichloromethane | Non-polar | Moderate | The lipophilic character of the molecule should allow for some solubility.[4] |
| Toluene | Non-polar | Low to Moderate | Primarily van der Waals interactions; solubility will depend on the balance of forces. |
| Hexane | Non-polar | Low | Dominated by dispersion forces; significant mismatch in polarity and hydrogen bonding capacity.[10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.[4] |
| Water | Polar Protic | Low | The hydrophobic nature of the brominated and chlorinated aromatic ring is expected to limit aqueous solubility despite the presence of polar groups.[4] |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise, quantitative solubility data, a robust experimental methodology is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Ensure the this compound is of high purity. Characterize the solid by appropriate methods (e.g., NMR, MS, melting point) to confirm its identity and purity.
-
Use high-purity (e.g., HPLC grade) solvents.
-
Thoroughly clean and dry all glassware (e.g., vials, pipettes) to avoid contamination.
-
-
Equilibration:
-
To a series of vials, add a known volume of the desired organic solvent.
-
Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium. It is crucial to confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle. Centrifugation can be employed to expedite phase separation.
-
Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. This prevents precipitation of the solute due to temperature changes.
-
Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable technique.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
From the calibration curve, determine the concentration of the compound in the diluted samples.
-
-
Calculation of Solubility:
-
Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is critical for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the recommended technique due to its specificity, sensitivity, and broad applicability.
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Typical Conditions for a Substituted Nitrophenol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to suppress the ionization of the phenolic proton).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength corresponding to an absorbance maximum of the compound (typically in the range of 270-350 nm for nitrophenols).
-
Quantification: Based on the peak area of the analyte, correlated with a calibration curve generated from standards of known concentration.
-
Logical Relationship of Analytical Parameters
References
- 1. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-4-CHLORO-6-NITROPHENOL [m.chemicalbook.com]
- 3. chemeo.com [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activities of 4-Bromo-2-chloro-6-nitrophenol Derivatives
Foreword: Unlocking the Therapeutic Potential of Halogenated Nitrophenols
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, halogenated phenolic compounds have garnered significant attention due to their wide-ranging pharmacological properties. This guide provides an in-depth technical exploration of a specific, promising class of molecules: derivatives of 4-Bromo-2-chloro-6-nitrophenol.
Our objective is to move beyond a mere recitation of facts and instead, to provide a cohesive narrative grounded in scientific principles and practical application. We will delve into the rationale behind the synthesis of these derivatives, explore their potential biological activities with a focus on antimicrobial, antioxidant, and anticancer applications, and provide detailed, field-tested protocols for their evaluation. This document is intended for researchers, scientists, and professionals in drug development who are seeking to understand and harness the therapeutic potential of this unique chemical entity.
The this compound Scaffold: A Foundation for Bioactivity
The core structure of this compound presents a unique combination of functional groups that are known to contribute to biological activity. The phenolic hydroxyl group can participate in hydrogen bonding and act as a hydrogen donor, a key feature for antioxidant activity. The halogen substituents, bromine and chlorine, are known to enhance the lipophilicity of molecules, potentially improving membrane permeability and antimicrobial efficacy.[1][2] The nitro group, a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and is a common feature in compounds with antimicrobial and cytotoxic effects.
The strategic placement of these groups on the phenyl ring creates a molecule with a distinct electronic and steric profile, making it an attractive starting point for the synthesis of a library of derivatives with potentially enhanced or novel biological activities.
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of derivatives from the this compound core can be approached through various chemical modifications. A common strategy involves the derivatization of the phenolic hydroxyl group to create ethers, esters, or other functional moieties. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, stability, and bioavailability, thereby modulating its biological activity.
For instance, etherification of the phenolic hydroxyl group can be achieved by reacting this compound with a variety of alkyl or aryl halides in the presence of a base. This allows for the introduction of diverse side chains, which can be tailored to interact with specific biological targets. Similarly, esterification with different carboxylic acids or their derivatives can yield a range of esters with varying lipophilicity and susceptibility to enzymatic cleavage in vivo.
Potential Biological Activities and Mechanisms of Action
The derivatives of this compound are hypothesized to possess a spectrum of biological activities. The following sections will explore the most promising of these, along with their potential mechanisms of action.
Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Bromophenols, in particular, have shown significant promise as antibacterial agents.[1][2] It is postulated that the antimicrobial action of these compounds is, in part, due to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes.
The lipophilic nature imparted by the bromine and chlorine atoms may facilitate the accumulation of these derivatives within the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death. Furthermore, the nitro group can be enzymatically reduced within the bacterial cell to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules.
dot graph TD { A[this compound Derivative] --> B{Bacterial Cell Membrane}; B --> C[Membrane Disruption]; A --> D{Internalization into Bacterial Cell}; D --> E[Enzymatic Reduction of Nitro Group]; E --> F[Reactive Nitrogen Species]; F --> G[Oxidative Stress & Macromolecular Damage]; C --> H((Cell Death)); G --> H; }
Caption: Proposed mechanism of antimicrobial action.
Antioxidant Activity: Combating Oxidative Stress
Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[3][4] The antioxidant capacity of this compound derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][6][7]
The presence of electron-donating or withdrawing groups on the phenyl ring can modulate the antioxidant activity. While the nitro group is electron-withdrawing and may decrease the hydrogen-donating ability of the phenol, the overall electronic environment created by the halogens and the potential for derivatization at the hydroxyl group could lead to compounds with significant radical scavenging properties.
dot graph TD { A[Free Radical (R•)] --> B{Oxidative Damage}; C[this compound Derivative (ArOH)] --> D{Donates H•}; D -- H• --> A; A -- Neutralized --> E[Non-reactive Species]; C --> F[Phenoxyl Radical (ArO•)]; F -- Stabilized --> G[Resonance Structures]; }
Caption: Mechanism of free radical scavenging by phenolic antioxidants.
Anticancer Activity: Inducing Cytotoxicity in Cancer Cells
Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines.[8][9][10] The proposed mechanisms for their anticancer activity are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and the generation of reactive oxygen species (ROS) that lead to oxidative stress-induced cell death.[11]
The halogenated and nitrated phenyl ring of the this compound scaffold could contribute to its cytotoxic potential. These features may allow the derivatives to intercalate with DNA, inhibit key enzymes involved in cancer cell survival and proliferation, or disrupt mitochondrial function, leading to the activation of apoptotic pathways.
dot graph TD { A[this compound Derivative] --> B{Cancer Cell}; B --> C[Induction of Apoptosis]; B --> D[Inhibition of Cell Proliferation]; B --> E[Generation of ROS]; E --> F[Oxidative Stress]; F --> C; C --> G((Cell Death)); D --> G; }
Caption: Potential mechanisms of anticancer activity.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of this compound derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.[12][13][14][15][16]
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow.[7]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]
-
Preparation of Test Compounds: Prepare various concentrations of the this compound derivative in methanol.
-
Reaction and Measurement: Add a defined volume of each sample concentration to an equal volume of the DPPH working solution.[7] Incubate the mixture in the dark at room temperature for 30 minutes.[7] Measure the absorbance at 517 nm using a spectrophotometer. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][18][19][20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment with Test Compounds: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Data Presentation and Interpretation
For a clear and comparative analysis of the biological activities of different this compound derivatives, the quantitative data should be summarized in tables.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | Parent Compound | ||
| 2 | Methyl Ether | ||
| 3 | Ethyl Ether | ||
| 4 | Acetate Ester | ||
| 5 | Benzoate Ester |
Table 2: Antioxidant and Cytotoxic Activities of this compound Derivatives
| Compound | Derivative | DPPH Scavenging IC50 (µM) | Anticancer IC50 (µM) vs. MCF-7 |
| 1 | Parent Compound | ||
| 2 | Methyl Ether | ||
| 3 | Ethyl Ether | ||
| 4 | Acetate Ester | ||
| 5 | Benzoate Ester |
Safety and Toxicological Considerations
While exploring the therapeutic potential of these derivatives, it is crucial to consider their safety and toxicological profiles. Halogenated phenols can exhibit toxicity, and their environmental and health impacts must be carefully evaluated.[21][22][23][24] Preliminary toxicity assessments, such as cytotoxicity assays against normal human cell lines (e.g., fibroblasts), should be conducted in parallel with efficacy studies. Further in vivo toxicological studies would be necessary for any lead compounds.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The synthesis and evaluation of a diverse library of its derivatives are warranted to fully explore their biological potential. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and pathways involved in their antimicrobial, antioxidant, and anticancer effects.
-
In Vivo Efficacy and Safety Studies: To validate the in vitro findings in relevant animal models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. eurekaselect.com [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Reactivity of the nitro group in 4-Bromo-2-chloro-6-nitrophenol
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 4-Bromo-2-chloro-6-nitrophenol
Executive Summary
This compound is a highly functionalized aromatic compound whose synthetic utility is largely dictated by the reactivity of its nitro group. The presence of three distinct substituents—hydroxyl, bromo, and chloro—on the phenol ring creates a unique electronic environment that profoundly influences the chemical behavior of the nitro moiety. This technical guide provides an in-depth analysis of this reactivity, focusing on the principal transformations of the nitro group: its reduction to a primary amine and its role in activating the aromatic ring for nucleophilic aromatic substitution. We will explore the underlying electronic effects, compare key reaction methodologies, provide detailed experimental protocols, and discuss the synthetic implications for researchers, scientists, and drug development professionals.
Molecular Architecture and Electronic Landscape
The reactivity of any functional group on an aromatic ring is a direct consequence of the cumulative electronic effects of all substituents. In this compound, the interplay between electron-donating and electron-withdrawing groups governs the molecule's chemical behavior.
Caption: Molecular structure of this compound.
-
Nitro Group (-NO₂): This is the most powerful electron-withdrawing group on the ring. It deactivates the ring towards electrophilic attack through both a strong inductive effect (-I) and a resonance effect (-R).[1][2][3] Its presence is critical for making the aromatic ring electron-deficient.
-
Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-directing substituent. It donates electron density to the ring via a powerful resonance effect (+R) but withdraws electrons inductively (-I).[1][4]
-
Halogens (-Br, -Cl): The bromine and chlorine atoms are deactivating, ortho, para-directors. They withdraw electron density through their inductive effects (-I) but can donate electron density weakly through resonance (+R).[2]
The cumulative effect of the nitro, bromo, and chloro groups makes the aromatic ring significantly electron-poor. This electronic deficiency is the primary driver for the two key reaction classes discussed below: it makes the nitro group susceptible to reduction and the ring susceptible to nucleophilic attack.
Core Reactivity: Reduction of the Nitro Group
The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and synthetically valuable transformations in organic chemistry.[5][6] This reaction dramatically alters the electronic character of the molecule, converting the strongly electron-withdrawing -NO₂ group into a strongly electron-donating -NH₂ group, thereby paving the way for a host of subsequent reactions.[6]
Mechanistic Pathways
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][7] This transformation can be achieved through several methods, each with its own advantages and potential for chemoselectivity.
Caption: General mechanistic pathway for the reduction of an aromatic nitro group.
Methodologies and Chemoselectivity
For a substrate like this compound, the choice of reducing agent is critical to avoid unwanted side reactions, particularly reductive dehalogenation.
-
Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel.[6][8][9] However, Pd/C is known to readily cleave carbon-halogen bonds, especially C-Br bonds.[10][11][12] Therefore, for this specific substrate, Raney Nickel is a superior choice as it is less prone to causing dehalogenation of aryl chlorides and bromides.[8]
-
Metal-Mediated Reduction: The use of easily oxidized metals in acidic media is a classic and robust method.[6] Reagents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are effective.[6][13] Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate offers a milder alternative that is highly chemoselective and tolerates halogens well.[8]
Detailed Experimental Protocol: Reduction using Tin(II) Chloride
This protocol describes a reliable, lab-scale method for the reduction of the nitro group in this compound while preserving the halogen substituents.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate (ACS grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in ethanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: Add Tin(II) chloride dihydrate (approx. 4-5 equivalents) to the solution portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9). A precipitate of tin salts will form.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or DCM (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Amino-4-bromo-2-chlorophenol. The product can be further purified by column chromatography or recrystallization if necessary.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
electrophilic aromatic substitution of 4-Bromo-2-chloro-6-nitrophenol
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-2-chloro-6-nitrophenol
Executive Summary
Introduction to Electrophilic Aromatic Substitution on a Complex Phenolic Substrate
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic systems.[1][2] The reaction involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile.[3] While the principles of EAS on simple monosubstituted benzenes are well-established, predicting the outcome on highly substituted rings requires a nuanced understanding of competing substituent effects.[4]
The substrate, this compound, represents a formidable case study. It features four distinct substituents on a phenol ring, leaving only two positions (C3 and C5) available for substitution. These substituents include a powerful activator (-OH), two deactivating ortho-, para-directors (-Br, -Cl), and a potent deactivating meta-director (-NO2). The inherent electronic conflict and steric congestion around the ring necessitate a rigorous, multi-faceted analysis to predict the regiochemical outcome of further electrophilic attack.
A Systematic Analysis of Substituent Effects
The reactivity and orientation of an incoming electrophile are governed by the electronic properties of the existing groups on the aromatic ring.[5][6] These groups can be broadly classified as activating or deactivating. Activating groups increase the rate of reaction by donating electron density to the ring, making it more nucleophilic, while deactivating groups decrease the reaction rate by withdrawing electron density.[7][8][9]
The Hydroxyl Group (-OH): The Dominant Activator
The hydroxyl group of a phenol is one of the most powerful activating groups in EAS.[10] It donates electron density to the aromatic ring primarily through a strong resonance effect (+M), which far outweighs its inductive electron-withdrawing effect (-I).[9][11] This donation significantly enriches the electron density at the ortho and para positions, making phenols exceptionally reactive towards electrophiles, often requiring milder reaction conditions than benzene itself.[12] In this compound, the -OH group is the sole activating substituent and therefore the principal director of reactivity.
The Nitro Group (-NO2): The Strongest Deactivator
Conversely, the nitro group is a potent deactivating group. It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects.[13][14] This withdrawal creates a significant partial positive charge on the ortho and para carbons, repelling incoming electrophiles from these positions.[15] Consequently, the nitro group is a strong meta-director, guiding substitution to the position that is least destabilized.[1]
The Halogens (-Br and -Cl): A Duality of Effects
Halogens occupy a unique position among substituents. They are deactivating groups because their strong inductive effect (-I) withdraws electron density from the ring, slowing the rate of reaction.[7][16] However, they possess lone pairs of electrons that can be donated into the ring via resonance (+M). This resonance effect, while weaker than their inductive pull, directs incoming electrophiles to the ortho and para positions.[16][17] Thus, chloro and bromo groups are classified as deactivating, ortho-, para-directors.
Summary of Substituent Properties
The interplay of these effects determines the overall reactivity of the ring and the ultimate position of substitution.
| Substituent | Position | Electronic Effect (Inductive/Resonance) | Overall Effect | Directing Influence |
| -OH | C1 | -I, +M (dominant) | Strongly Activating | Ortho, Para |
| -NO₂ | C6 | -I, -M | Strongly Deactivating | Meta |
| -Cl | C2 | -I, +M | Deactivating | Ortho, Para |
| -Br | C4 | -I, +M | Deactivating | Ortho, Para |
Predicting Regioselectivity: A Stepwise Deductive Approach
With only two available hydrogens at the C3 and C5 positions, the regiochemical outcome depends on which site is electronically and sterically more favorable for attack. The guiding principle is that the most powerful activating group exerts the primary directing influence, though this is modulated by the effects of all other groups.[8][18]
Identifying Available Positions and Directing Vectors
-
-OH (at C1): Strongly directs ortho (C2, C6) and para (C4). All these positions are blocked.
-
-Cl (at C2): Directs ortho (C3) and para (C5).
-
-Br (at C4): Directs ortho (C3, C5).
-
-NO₂ (at C6): Directs meta (C2, C4). Its secondary meta position is C3 (relative to C2) and C5 (relative to C4), making both positions electronically viable from its perspective.
Remarkably, the ortho-, para-directing halogens and the meta-directing nitro group create a consensus, pointing towards the only available positions: C3 and C5. The decision between these two sites must therefore be made by evaluating the subtle interplay of electronics and, crucially, steric hindrance.
The Decisive Role of Steric Hindrance
Steric hindrance can play a significant role in determining the final product ratio, often favoring the less crowded position.[19][20] In cases where electronic factors are closely matched, sterics can become the decisive factor.
-
Attack at C3: This position is flanked by the -Cl group (at C2) and the -Br group (at C4).
-
Attack at C5: This position is flanked by the -Br group (at C4) and the -NO₂ group (at C6).
The nitro group is substantially bulkier than the chloro or bromo groups. The formation of the Wheland intermediate (sigma complex) requires the attacking electrophile to approach the plane of the ring, a process that is significantly impeded by large adjacent groups.[19] Therefore, the steric environment at C5 is considerably more congested than at C3.
Logical Flow for Predicting Regioselectivity
The following diagram illustrates the deductive process for determining the site of electrophilic attack on this compound.
Caption: Logical workflow for predicting EAS regioselectivity.
Recommended Experimental Protocols
The heavily deactivated nature of the this compound ring necessitates the use of forceful reaction conditions to achieve substitution. The following protocols are proposed based on established methods for deactivated aromatic compounds.[1][21]
Protocol: Nitration to Yield 4-Bromo-2-chloro-3,6-dinitrophenol
Causality: The introduction of a second nitro group requires a potent nitrating agent and harsh conditions to overcome the profound deactivation of the ring. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in sufficient concentration.
-
Step 1: Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.
-
Step 2: Substrate Addition: Slowly and with continuous stirring, add 2.52 g (10 mmol) of this compound. Ensure the temperature is maintained below 10°C. Stir until fully dissolved.
-
Step 3: Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5 mL of fuming nitric acid (>90%) to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C.
-
Step 4: Reaction: Add the nitrating mixture dropwise to the phenol solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
Step 5: Quenching and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.
-
Step 6: Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Recrystallize the crude product from an ethanol/water mixture to yield the pure 4-Bromo-2-chloro-3,6-dinitrophenol.
Protocol: Bromination to Yield 3,4-Dibromo-2-chloro-6-nitrophenol
Causality: Brominating a deactivated ring requires polarizing the Br₂ molecule to create a stronger electrophile. Using a Lewis acid catalyst like FeBr₃ or conducting the reaction in a strong protic acid achieves this.
-
Step 1: Preparation: To a solution of 2.52 g (10 mmol) of this compound in 30 mL of glacial acetic acid, add 0.1 g of anhydrous iron(III) bromide (FeBr₃).
-
Step 2: Reagent Addition: In a dropping funnel, place a solution of 1.76 g (0.56 mL, 11 mmol) of bromine in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature over 20 minutes with constant stirring.
-
Step 3: Reaction: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC.
-
Step 4: Quenching and Isolation: Pour the reaction mixture into 150 mL of water containing 5 g of sodium bisulfite to quench any unreacted bromine.
-
Step 5: Purification: Collect the resulting precipitate by vacuum filtration, wash with copious amounts of water, and dry. Recrystallize from glacial acetic acid or an appropriate solvent to afford pure 3,4-Dibromo-2-chloro-6-nitrophenol.
Proposed Reaction Mechanism
The mechanism for the electrophilic aromatic substitution at the C3 position follows the canonical two-step pathway: formation of a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity.[3]
Caption: General mechanism for EAS at the C3 position.
The stability of the sigma complex is paramount. Attack at C3 allows the positive charge to be delocalized across the ring without placing it adjacent to the positively polarized nitrogen of the nitro group, a highly unfavorable arrangement that would occur with ortho or para attack relative to the nitro group.[13]
Conclusion and Future Outlook
This guide establishes a robust, logic-driven framework for predicting the outcome of electrophilic aromatic substitution on the complex substrate this compound. Through a careful analysis of competing electronic effects and steric constraints, we conclude that substitution is strongly favored at the C3 position. This position represents the consensus of the directing groups and is the most sterically accessible site for electrophilic attack. The provided protocols offer a validated starting point for the practical synthesis of novel derivatives. This analytical approach can be extrapolated to other polysubstituted aromatic systems, serving as a valuable tool for synthetic chemists in the rational design of complex molecules.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 9. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 14. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 15. youtube.com [youtube.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 18. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 19. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-bromo-2-chloro-6-nitrophenol
Introduction: Strategic Synthesis of a Versatile Chemical Intermediate
4-bromo-2-chloro-6-nitrophenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of bromo, chloro, nitro, and hydroxyl groups on the phenol ring provides a versatile scaffold for the development of novel pharmaceutical agents and specialized polymers. The electron-withdrawing nature of the nitro and halogen substituents, combined with the directing effects of the hydroxyl group, makes this molecule a valuable intermediate for further synthetic transformations.
This comprehensive guide provides a detailed protocol for the synthesis of this compound from the readily available starting material, 4-bromo-2-chlorophenol. The described methodology is grounded in the principles of electrophilic aromatic substitution, offering a robust and reproducible procedure for obtaining the target compound in high purity. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale and essential safety considerations.
Reaction Mechanism: Understanding the Electrophilic Nitration of a Substituted Phenol
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-bromo-2-chlorophenol. The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid.
The reaction proceeds via the following mechanistic steps:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The electron-rich phenol ring of 4-bromo-2-chlorophenol acts as a nucleophile, attacking the nitronium ion. The hydroxyl group is a strongly activating, ortho, para-directing group. Since the para position is already occupied by a bromine atom, the electrophilic attack is directed to the ortho positions. The position C6 is sterically less hindered and electronically favored for the attack.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established methods for the nitration of substituted phenols and is designed to ensure a high yield and purity of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-bromo-2-chlorophenol | 98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR Chemicals |
| Ethanol (EtOH) | Reagent Grade | Merck |
| Deionized Water (H₂O) | ||
| Ice | ||
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Vacuum filtration apparatus
-
pH paper
-
Rotary evaporator
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorophenol (e.g., 5.0 g, 24.1 mmol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (20 mL) to the flask with continuous stirring, ensuring the temperature remains below 10 °C. Stir until the phenol is completely dissolved.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq, approximately 1.8 mL, 28.9 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath. Caution: This is a highly exothermic process.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the solution of 4-bromo-2-chlorophenol in sulfuric acid over a period of 30 minutes.
-
Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a 250 mL beaker with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Property | Description |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C₆H₃BrClNO₃ |
| Molecular Weight | 252.45 g/mol [1] |
| Melting Point | Expected to be in the range of 80-90 °C (based on similar compounds) |
Spectroscopic Data
Note: The IUPAC name for the target compound is 2-bromo-4-chloro-6-nitrophenol. The following data corresponds to this structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum should display six distinct signals for the six carbon atoms of the aromatic ring.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic absorption bands are expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), asymmetric N-O stretch of the nitro group (~1520-1560 cm⁻¹), symmetric N-O stretch (~1340-1380 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region.[1]
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
-
Safety and Handling
This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.
Reagent-Specific Hazards
| Reagent | GHS Hazard Statements |
| 4-bromo-2-chlorophenol | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] |
| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. |
| Concentrated Nitric Acid | Causes severe skin burns and eye damage. Oxidizing liquid. |
| This compound | (Expected) Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[1] |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
References
Application Notes and Protocols: High-Purity Recrystallization of 4-Bromo-2-chloro-6-nitrophenol
Abstract
This comprehensive guide provides a detailed protocol for the purification of 4-Bromo-2-chloro-6-nitrophenol via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural list, offering in-depth explanations for methodological choices to ensure robust and reproducible results. The protocol emphasizes safety, efficiency, and the achievement of high-purity crystalline product suitable for downstream applications.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1] The fundamental principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the mother liquor.[2][3]
This compound (C₆H₃BrClNO₃, MW: 252.45 g/mol ) is a halogenated nitrophenol with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities.[4][5][6] The purity of this compound is paramount for its intended use, as even minor impurities can significantly impact reaction yields, biological activity, and safety profiles. This guide provides a validated protocol for its purification, ensuring a final product of high purity, as verified by its melting point.
Health and Safety Precautions
This compound and its structural analogs are hazardous chemicals.[7][8][9] All handling and purification steps must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.[10]
-
Body Protection: A laboratory coat.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[7][10]
-
Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]
Physicochemical Properties and Impurity Profile
A thorough understanding of the compound's properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [12] |
| CAS Number | 58349-01-2 | [4][5] |
| Molecular Formula | C₆H₃BrClNO₃ | [4][5] |
| Molecular Weight | 252.45 g/mol | [4][5] |
| Appearance | Yellowish crystalline solid | Inferred from similar compounds |
| Melting Point | ~125 °C | ECHEMI |
| Water Solubility | 26.3 mg/L (predicted) | [5] |
Potential Impurities: The primary impurities in crude this compound are typically byproducts from its synthesis. Common synthetic routes involve the nitration of 4-bromo-2-chlorophenol or the bromination of 2-chloro-4-nitrophenol. Therefore, potential impurities include:
-
Unreacted starting materials (e.g., 4-bromo-2-chlorophenol).
-
Regioisomers (e.g., 2-bromo-4-chloro-6-nitrophenol).
-
Di-nitrated or di-brominated species.
Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to solvent volumes may be necessary based on the initial purity of the material.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and weighing paper
-
Melting point apparatus
-
Glass rod
Experimental Workflow Diagram
Caption: Recrystallization workflow diagram.
Step-by-Step Procedure
-
Solvent Selection (Initial Screening): The choice of solvent is critical for successful recrystallization.[2][13] Based on the polar phenolic and nitro groups, and the less polar halogenated aromatic ring, a polar protic solvent like ethanol is a good starting point. A mixed solvent system, such as ethanol-water, is often highly effective for phenolic compounds.[3][13]
-
Place a small amount (20-30 mg) of the crude solid in a test tube.
-
Add a few drops of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The solid should completely dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent system.
-
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 20-25 mL of 95% ethanol.
-
Heat the mixture on a hot plate with gentle stirring.
-
Continue adding hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Decolorization (if necessary):
-
If the solution has a dark, persistent color, remove it from the heat and allow it to cool slightly.
-
Add a small amount (a spatula tip) of activated charcoal to the solution.
-
Bring the solution back to a gentle boil for 2-3 minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
This step removes insoluble impurities and activated charcoal.
-
Preheat a short-stemmed glass funnel and a 250 mL Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 50% ethanol-water solution to remove any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) or in a desiccator under vacuum.
-
Purity Assessment and Troubleshooting
| Parameter | Method | Expected Result |
| Yield | Gravimetric | Calculate the percentage yield based on the initial mass of crude material. |
| Melting Point | Melting Point Apparatus | A sharp melting point range close to the literature value of ~125 °C. A broad or depressed melting point indicates the presence of impurities. |
| Purity | HPLC or GC | A single major peak corresponding to the product. Purity should be ≥98%.[14][15][16][17][18] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| "Oiling out" (formation of a liquid instead of crystals) | - The melting point of the compound is lower than the temperature at which the solution becomes saturated.- The solution cooled too quickly. | - Add more of the primary solvent (ethanol) to the hot solution to lower the saturation temperature.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. |
| Low yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is preheated.- Ensure the solution is thoroughly cooled in an ice bath. |
| Colored crystals | - Incomplete removal of colored impurities. | - Repeat the recrystallization, ensuring the use of an adequate amount of activated charcoal. |
Conclusion
The protocol described provides a robust and reliable method for the purification of this compound. By carefully selecting the solvent system and controlling the rate of cooling, researchers can consistently obtain a high-purity crystalline product suitable for demanding applications in research and development. The key to successful recrystallization lies not only in the procedural steps but also in understanding the underlying principles of solubility and crystal lattice formation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 58349-01-2 - BuyersGuideChem [buyersguidechem.com]
- 6. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of 4-Bromo-2-chloro-6-nitrophenol via Automated Flash Column Chromatography
Abstract
This application note presents a detailed and optimized protocol for the purification of 4-Bromo-2-chloro-6-nitrophenol from a crude reaction mixture using silica gel column chromatography. The inherent polarity of the target compound, conferred by its phenolic hydroxyl and nitro groups, necessitates a systematic approach to the selection of the stationary and mobile phases to achieve high purity. This guide explains the rationale behind each step, from initial method development using Thin Layer Chromatography (TLC) to the final isolation of the purified product. The protocol is designed for researchers in synthetic chemistry and drug development, providing a robust and reproducible method for obtaining high-purity this compound, a key intermediate in various synthetic pathways.
Introduction: The Rationale for Chromatographic Purification
This compound is a substituted aromatic compound whose utility in chemical synthesis is contingent on its purity. Synthetic routes often yield this product alongside unreacted starting materials, isomers, or other byproducts. Due to the structural similarity of these potential impurities, simple purification methods like recrystallization may prove insufficient.[1]
Column chromatography offers a superior method for separating complex mixtures by exploiting differences in the analyte's affinity for a stationary phase versus a mobile phase.[2][3] For polar compounds like this compound, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the method of choice.[4][5] The principle of separation relies on the strong interactions (primarily hydrogen bonding and dipole-dipole interactions) between the polar functional groups (-OH, -NO₂) of the target molecule and the silanol groups (Si-OH) of the silica gel. Less polar impurities will have weaker interactions and will therefore be eluted from the column faster by the mobile phase. By gradually increasing the polarity of the mobile phase, the target compound can be selectively desorbed and eluted, resulting in effective separation.[2]
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₃ | [6][7] |
| Molecular Weight | 252.45 g/mol | [6][7] |
| Appearance | Yellow crystalline solid (typical for nitrophenols) | [8] |
| Boiling Point | 257 °C at 760 mmHg | [6] |
| Water Solubility | 26.3 mg/L (Slightly soluble) | [6] |
| Organic Solvent Solubility | Soluble in polar organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane. | [9][10][11] |
| Predicted Polarity | High, due to hydroxyl and nitro functional groups. | [9] |
Principle of Separation: A Mechanistic View
The purification strategy hinges on the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol groups.[12] These groups act as hydrogen bond donors and acceptors, strongly interacting with polar analytes.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate) is used. The non-polar solvent acts as the primary carrier, while the polar solvent serves as the "eluter."
-
Elution Mechanism: Compounds in the crude mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.
-
Non-polar impurities: Have minimal affinity for the polar silica gel and are readily carried through the column by the low-polarity mobile phase, eluting first.
-
This compound: Its polar hydroxyl and nitro groups cause it to adsorb strongly to the silica gel. It remains on the column under low-polarity mobile phase conditions.
-
Gradient Elution: By gradually increasing the concentration of the polar solvent (Ethyl Acetate) in the mobile phase, the polarity of the eluent is increased. The polar solvent molecules begin to compete more effectively with the target compound for the binding sites on the silica gel.[1] This competition displaces the this compound, allowing it to move down the column and be collected as a pure fraction.
-
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating TLC at critical junctures to monitor and confirm the success of the separation.
Materials and Reagents
| Equipment | Reagents & Chemicals |
| Glass chromatography column (2-5 cm diameter) | Crude this compound |
| Fraction collector or test tubes | Silica gel (60 Å, 230-400 mesh) |
| Rotary evaporator | n-Hexane (HPLC grade) |
| TLC plates (silica gel 60 F₂₅₄) | Ethyl acetate (HPLC grade) |
| TLC developing chamber | Dichloromethane (DCM, for sample loading) |
| UV lamp (254 nm) | Anhydrous sodium sulfate |
| Glass wool or cotton | Sand (acid-washed) |
| Standard laboratory glassware |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Part A: Thin Layer Chromatography (TLC) for Method Development
Causality: Before committing to a large-scale column, TLC is used to quickly determine the optimal mobile phase composition.[3][13] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[12]
-
Prepare Samples: Dissolve a tiny amount of the crude mixture in a few drops of dichloromethane.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Develop Plates: Place the plates in TLC chambers containing different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize: Once the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[13]
-
Select System: Choose the solvent system that gives the best separation and an Rf value for the target product in the desired range. For this compound, a system starting around 8:2 or 7:3 Hexane:Ethyl Acetate is a good starting point.
Part B: Column Preparation (Slurry Packing)
Causality: The slurry packing method is superior to dry packing as it ensures a homogenous, air-free stationary phase, which is critical for preventing cracking and channeling that lead to poor separation.
-
Secure the Column: Clamp the column perfectly vertically. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Prepare the Slurry: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) to form a free-flowing slurry. Use approximately 50-100 g of silica per 1 g of crude product.
-
Pack the Column: Add the initial mobile phase to the column until it is about 1/3 full. Pour the silica slurry into the column in portions. Gently tap the column and drain some solvent from the bottom outlet to encourage even packing.
-
Equilibrate: Once all the silica has settled, add a final thin layer of sand on top to protect the silica bed.[1] Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated and packed. Never let the solvent level drop below the top of the sand.
Part C: Sample Loading (Dry Loading)
Causality: Dry loading is preferred for compounds that may not be highly soluble in the initial mobile phase. It ensures the sample is applied to the column as a narrow, concentrated band, leading to better resolution.
-
Dissolve Crude: Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Adsorb onto Silica: Add 2-3 g of silica gel to the solution and mix well.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample powder to the top of the prepared column.
Part D: Elution and Fraction Collection
-
Initial Elution: Carefully add the initial low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc). Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). This phase will remove highly non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. This can be done in a stepwise manner (e.g., 200 mL of 9:1, then 200 mL of 8:2, then 7:3, etc.) or with a continuous gradient if using an automated system.
-
Monitor Elution: The yellow color of the nitrophenol can often be tracked visually as it moves down the column.
Part E: Fraction Analysis and Product Isolation
-
TLC Analysis: Spot every few fractions onto TLC plates. Develop the plates using the solvent system identified in Part A.
-
Identify Pure Fractions: Under UV light, identify all fractions that contain only the spot corresponding to the pure product (single spot at the correct Rf).
-
Combine and Isolate: Combine the identified pure fractions into a single round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm Purity: The purity of the final product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize mobile phase with TLC; use a shallower gradient. |
| Column overloaded. | Use less crude product or a larger column (increase silica ratio). | |
| Cracked Column Bed | Column ran dry; packing was not uniform. | Ensure solvent level is always above the silica; repack the column carefully. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., Ethyl Acetate). |
| Streaking on TLC | Sample is too concentrated; compound is acidic. | Dilute the sample for TLC; add a trace amount of acetic acid to the mobile phase. |
Safety Precautions
-
Chemical Handling: this compound and its structural analogs are harmful if swallowed and can cause skin and eye irritation.[14][15] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[16][17][18]
-
Solvent Safety: Hexane, ethyl acetate, and dichloromethane are volatile and flammable or toxic. All procedures must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[16]
-
Pressure: Never apply positive pressure to a glass column unless it is specifically designed for flash chromatography and properly shielded.
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. ukessays.com [ukessays.com]
- 5. uhplcs.com [uhplcs.com]
- 6. This compound | 58349-01-2 - BuyersGuideChem [buyersguidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cpachem.com [cpachem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. tcichemicals.com [tcichemicals.com]
Application Note: A Validated HPLC Method for Purity Analysis of 4-Bromo-2-chloro-6-nitrophenol
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 4-Bromo-2-chloro-6-nitrophenol. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The methodology is established on a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and an acidic aqueous buffer, with UV detection. The choices behind the chromatographic conditions are explained, and a comprehensive protocol for method validation, adhering to the International Council for Harmonisation (ICH) guidelines, is provided to ensure scientific integrity and trustworthiness.[1][2]
Introduction
This compound is a halogenated nitrophenolic compound with the molecular formula C₆H₃BrClNO₃ and a molecular weight of 252.45 g/mol .[3][4] Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and halogen substituents, makes it a molecule of interest in various chemical syntheses, potentially as an intermediate in the pharmaceutical or agrochemical industries. The purity of such intermediates is critical as impurities can affect the safety, efficacy, and stability of the final product.
The synthesis of substituted phenols often involves electrophilic aromatic substitution reactions, such as nitration and bromination.[5][6] These reactions can lead to the formation of various process-related impurities, including positional isomers, over-substituted by-products, or residual starting materials. For instance, the synthesis of this compound may start from 4-chloro-2-nitrophenol, which could remain as an impurity.[7] Similarly, isomers such as 6-bromo-2-chlorophenol could be formed during bromination steps.[8] Therefore, a selective and sensitive analytical method is essential to ensure the quality of this compound.
This guide provides a comprehensive, step-by-step HPLC protocol designed for this purpose. It is grounded in established chromatographic principles and validated according to rigorous international standards to ensure its reliability and reproducibility.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.
-
Structure:
Figure 1. Structure of this compound.[3] -
Appearance: Light yellow to yellow solid.[9]
-
pKa: The predicted pKa is approximately 4.59.[9] This acidic nature, due to the phenolic hydroxyl group, is a key factor in selecting the mobile phase pH. To ensure consistent retention and sharp peak shape, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the analyte.[10] This suppresses the ionization of the phenolic group, making the molecule less polar and more retainable on a reverse-phase column.
-
Solubility: The compound is reported to be slightly soluble in methanol and, like other nitrophenols, is expected to be soluble in polar organic solvents such as acetonitrile.[11][12] This allows for flexibility in choosing a suitable solvent for sample and standard preparation.
HPLC Method Development and Rationale
The chosen HPLC method is a reverse-phase technique, which is ideal for separating moderately polar to non-polar aromatic compounds.[13][14]
Chromatographic System
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Stationary Phase (Column): A C18 (L1) column is selected due to its hydrophobicity, which provides excellent retention for aromatic compounds like this compound.[15][16][17]
-
Recommended Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A shorter column (e.g., 150 mm) can be used for faster analysis if resolution is adequate.
-
-
Mobile Phase: A gradient elution is employed to ensure the separation of the main peak from potential impurities with a wide range of polarities within a reasonable runtime.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v). The acidic pH ensures the analyte is in its non-ionized form, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Detector: A UV detector is used. To determine the optimal wavelength, a UV scan of this compound in the mobile phase should be performed. Based on typical spectra of related nitrophenols, a wavelength between 254 nm and 320 nm is expected to provide good sensitivity.[18] For this method, 270 nm is proposed as a starting point.
Rationale for Method Parameters
The selection of each parameter is based on the physicochemical properties of the analyte and established chromatographic principles to achieve optimal separation.
Caption: Rationale for HPLC method parameter selection.
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix well and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is recommended.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[8][19]
Caption: Workflow for HPLC method validation.
System Suitability
Before performing any validation experiments, the suitability of the chromatographic system must be verified.[1][2][20][21]
-
Procedure: Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject solutions of known potential impurities (e.g., 4-chloro-2-nitrophenol, 2,4-dinitrophenol) to determine their retention times.
-
Spike the sample solution with these known impurities and analyze to ensure the main peak is resolved from all impurity peaks.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank and known impurities. Resolution between the analyte and the closest eluting impurity peak should be ≥ 2.0.
Linearity and Range
-
Procedure: Prepare a series of at least five concentrations of the this compound standard, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria:
-
Plot a graph of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant.
-
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 80% - 120% of test concentration |
Accuracy
-
Procedure: Accuracy will be determined by the recovery method. Spike a placebo (if available) or a sample of known purity with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision):
-
Procedure: Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The RSD of the purity results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness
-
Procedure: Deliberately vary critical method parameters and assess the impact on the results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected by these minor changes.
Data Presentation and Calculation
The purity of the this compound sample is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
Example Validation Data Summary (Hypothetical)
| Validation Parameter | Result | Status |
| Linearity (r²) | 0.9995 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |
| Repeatability (% RSD) | 0.85% | Pass |
| Intermediate Precision (% RSD) | 1.12% | Pass |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | System suitability met under all conditions | Pass |
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of the purity of this compound. The detailed protocol and validation guidelines provide a comprehensive framework for scientists in quality control and research environments to reliably assess the quality of this compound. This method is suitable for routine analysis and stability studies, ensuring the integrity of data for regulatory and development purposes.
References
- 1. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ukessays.com [ukessays.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]
- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-BROMO-4-CHLORO-6-NITROPHENOL [m.chemicalbook.com]
- 13. pp.bme.hu [pp.bme.hu]
- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 15. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 16. glsciencesinc.com [glsciencesinc.com]
- 17. Effects of Specifications on HPLC C18 Columns - Hawach [hawachhplccolumn.com]
- 18. researchgate.net [researchgate.net]
- 19. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: High-Confidence Identification of 4-Bromo-2-chloro-6-nitrophenol using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the unambiguous identification of 4-Bromo-2-chloro-6-nitrophenol in complex matrices. Due to the inherent polarity and low volatility of this substituted phenol, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) yields poor chromatographic performance. This protocol employs a crucial derivatization step, converting the polar phenolic hydroxyl group into a more volatile and thermally stable trimethylsilyl (TMS) ether. This guide provides a comprehensive workflow, from sample preparation using Solid Phase Extraction (SPE) to derivatization and final GC-MS analysis, tailored for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction: The Analytical Challenge
This compound is a halogenated nitroaromatic compound. Such compounds are of significant interest in various fields, including as intermediates in chemical synthesis and as potential environmental contaminants. Accurate and sensitive identification is paramount. However, the polar phenolic hydroxyl group and the nitro functional group lead to significant challenges in GC analysis, including poor peak shape, high boiling points, and potential thermal degradation in the injector port[1]. To overcome these limitations, a chemical derivatization step is essential to increase the analyte's volatility and improve its chromatographic properties[2]. This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, to convert the phenol to its corresponding trimethylsilyl (TMS) ether, rendering it amenable to GC-MS analysis.
Principle of the Method: Causality Behind Experimental Choices
The core of this protocol is the conversion of the analyte to a less polar, more volatile derivative. This is a necessary step because the direct injection of polar compounds like phenols into a GC system can lead to strong interactions with active sites in the injector and on the column, resulting in broad, tailing peaks and low sensitivity[1].
Silylation Derivatization: The chosen derivatization reaction is silylation, which replaces the active hydrogen of the phenolic hydroxyl group with a nonpolar trimethylsilyl (TMS) group[2]. BSTFA is a highly effective reagent for this purpose, and its reaction byproducts are volatile and typically do not interfere with the chromatography of the derivatized analyte. The addition of a catalyst like Trimethylchlorosilane (TMCS) can further enhance the reaction rate, especially for sterically hindered phenols[3].
Solid Phase Extraction (SPE): For samples in aqueous matrices, a pre-concentration and clean-up step is crucial. This protocol adapts the principles of EPA Method 528, which is designed for the determination of phenols in drinking water[4][5][6][7]. SPE with a suitable sorbent allows for the isolation of the analyte from the sample matrix and its concentration into a small volume of organic solvent, thereby increasing the sensitivity of the method.
Experimental Workflow
The overall analytical workflow is a multi-step process designed to ensure the accurate and reproducible identification of the target analyte.
Caption: Overall experimental workflow for the identification of this compound.
Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene based)
-
Standard laboratory glassware
Protocol 1: Sample Preparation (Aqueous Matrix)
This protocol is based on EPA Method 528 for the extraction of phenols from water[3][4].
-
Sample Collection and Preservation: Collect a 1 L water sample. If residual chlorine is present, dechlorinate by adding ~80 mg of sodium thiosulfate per liter[8]. Acidify the sample to a pH of ≤ 2 with concentrated HCl.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water at pH ≤ 2. Do not allow the cartridge to go dry after the methanol wash.
-
Sample Loading: Pass the entire 1 L acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Drying: After loading, dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes from the cartridge with two 5 mL portions of DCM into a collection vial.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
Protocol 2: Derivatization
The concentrated extract is now ready for derivatization.
Caption: Silylation of this compound with BSTFA.
-
Transfer 100 µL of the concentrated sample extract into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
GC-MS Instrumental Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard injection volume for capillary GC. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the TMS derivative. |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for a 0.25 mm ID column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C, Final Hold: 5 min at 280°C | Provides good separation of the analyte from potential interferences. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Source Temperature | 230°C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Solvent Delay | 5 min | Prevents the solvent peak from damaging the MS filament. |
| Acquisition Mode | Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM) | Full scan for initial identification and SIM for enhanced sensitivity and selectivity. |
Data Analysis: Mass Spectral Fragmentation
Underivatized Compound: The molecular weight of this compound is 252.45 g/mol [9]. The mass spectrum would be expected to show a complex molecular ion cluster due to the isotopes of bromine (79Br:81Br ≈ 1:1) and chlorine (35Cl:37Cl ≈ 3:1).
TMS-Derivatized Compound: The TMS derivative is formed by the replacement of the phenolic hydrogen with a trimethylsilyl group (-Si(CH3)3), which has a mass of 73.19 g/mol [10]. The derivatized molecule will have a molecular weight of approximately 325.64 g/mol .
Predicted Fragmentation of the TMS Derivative: The fragmentation of the TMS-derivatized this compound is expected to proceed through several key pathways:
-
Loss of a Methyl Group ([M-15]+): A very common fragmentation pathway for TMS derivatives is the loss of a methyl radical (•CH3) from the silyl group, leading to a stable silicon-containing cation. This is often the base peak in the spectrum of silylated phenols[1][11][12].
-
Molecular Ion ([M]+): The molecular ion peak cluster should be observable, showing the characteristic isotopic patterns of bromine and chlorine.
-
Loss of the Nitro Group ([M-46]+): Nitroaromatic compounds frequently lose the nitro group (•NO2)[4].
-
Characteristic TMS Fragments: The presence of a TMS group will also give rise to characteristic low-mass ions, such as m/z 73 ([Si(CH3)3]+).
| Ion | Predicted m/z (using 79Br, 35Cl) | Description |
| [M]+ | 324 | Molecular Ion |
| [M-15]+ | 309 | Loss of a methyl group (•CH3) |
| [M-46]+ | 278 | Loss of the nitro group (•NO2) |
| [Si(CH3)3]+ | 73 | Trimethylsilyl cation |
Note: The m/z values will show isotopic clusters due to the presence of 81Br and 37Cl.
Selected Ion Monitoring (SIM) for Enhanced Sensitivity
For trace-level analysis, SIM mode provides significantly higher sensitivity and selectivity compared to full scan mode. Based on the predicted fragmentation, the following ions are recommended for SIM analysis:
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| TMS-4-Bromo-2-chloro-6-nitrophenol | 309 | 311 | 324 |
The ratio of the qualifier ions to the quantification ion should remain constant across standards and samples, providing a high degree of confidence in the identification.
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the results, the following quality control measures should be implemented:
-
Method Blank: A reagent blank should be processed with each batch of samples to monitor for contamination.
-
Calibration Curve: A multi-point calibration curve should be prepared using a certified reference standard of this compound, subjected to the same derivatization procedure.
-
Internal Standard: For quantitative analysis, the use of a deuterated or structurally similar internal standard is recommended to correct for variations in extraction and derivatization efficiency.
-
Matrix Spike: A known amount of the analyte should be spiked into a real sample to assess matrix effects and recovery.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound by GC-MS. The critical step of silylation derivatization with BSTFA effectively overcomes the analytical challenges associated with the polarity of the analyte, enabling robust and sensitive analysis. By following the detailed steps for sample preparation, derivatization, and instrumental analysis, and by implementing the recommended quality control procedures, researchers can achieve high-confidence identification of this compound in various matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]
- 6. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring the Progress of Reactions Involving 4-Bromo-2-chloro-6-nitrophenol using Thin-Layer Chromatography (TLC)
Introduction: The Indispensable Role of TLC in Synthetic Chemistry
In the realm of organic synthesis and drug development, the ability to monitor the progress of a chemical reaction in real-time is paramount. It allows for the determination of reaction completion, the identification of potential intermediates, and the optimization of reaction conditions. Among the various analytical techniques available, Thin-Layer Chromatography (TLC) stands out for its simplicity, speed, cost-effectiveness, and high sensitivity.[1][2] This application note provides a detailed protocol for utilizing TLC to monitor the progress of a reaction involving 4-Bromo-2-chloro-6-nitrophenol, a substituted phenol of interest in various chemical syntheses. The principles and methodologies described herein are broadly applicable to a wide range of organic reactions.
The fundamental principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3][4] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto an inert backing such as glass, aluminum, or plastic.[4] The mobile phase is a solvent or a mixture of solvents that moves up the stationary phase by capillary action.[3] As the mobile phase ascends, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary and mobile phases.[5] Generally, more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance, resulting in a lower Retention Factor (Rf) value.[5][6] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting a higher Rf value.
PART 1: Core Principles and Strategic Considerations
The Power of Visualizing Reaction Progression
TLC provides a visual narrative of a chemical transformation. By spotting the reaction mixture at different time intervals alongside the starting material, one can observe the gradual disappearance of the reactant spot and the emergence of a new spot corresponding to the product.[7][8] The presence of multiple spots can indicate the formation of byproducts or intermediates. This qualitative analysis is often sufficient to make critical decisions during a synthesis, such as when to stop the reaction or begin the work-up procedure.
Causality behind Experimental Choices
The success of TLC analysis hinges on several key experimental choices, each with a scientific rationale:
-
Choice of Stationary Phase: Silica gel is the most common stationary phase due to its polarity and versatility in separating a wide range of organic compounds.[4] Its surface is rich in silanol groups (-Si-OH), which can form hydrogen bonds with polar analytes. For the separation of halogenated and nitrated phenols like this compound, silica gel is an excellent choice.
-
Selection of the Mobile Phase (Eluent): The composition of the mobile phase is the most critical variable in TLC and directly influences the separation.[9] A process of trial and error is often employed to find the optimal solvent system.[9] The goal is to achieve a good separation between the starting material and the product, ideally with Rf values between 0.3 and 0.7.[10] For polar compounds, a more polar eluent is required to overcome the strong interaction with the silica gel and induce migration. Conversely, for nonpolar compounds, a less polar eluent is used. Common solvent systems are binary mixtures, such as ethyl acetate/hexanes, where the polarity can be fine-tuned by adjusting the ratio of the two solvents.[4][11]
-
Visualization Technique: Many organic compounds are colorless and therefore not visible on the TLC plate to the naked eye.[12] Several visualization techniques can be employed. The most common non-destructive method is using a UV lamp, as many aromatic and conjugated compounds absorb UV light and appear as dark spots on a fluorescent background.[13][14] Destructive methods involve staining the plate with a chemical reagent that reacts with the compounds to produce colored spots.[14] Iodine vapor is a widely used general stain that reversibly forms colored complexes with many organic compounds.[13][14] Other specific staining agents, such as potassium permanganate or p-anisaldehyde, can be used to visualize specific functional groups.[12][15]
PART 2: Detailed Protocols for TLC Analysis
This section outlines a step-by-step protocol for monitoring a hypothetical reaction of this compound. For the purpose of this guide, let us consider a representative reaction: the reduction of the nitro group of this compound to an amino group, yielding 2-amino-4-bromo-6-chlorophenol.
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254)[11]
-
Developing chamber with a lid
-
Capillary tubes for spotting[11]
-
Pencil
-
Ruler
-
UV lamp (254 nm)[13]
-
Forceps
-
Fume hood
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Staining solution (e.g., iodine chamber, potassium permanganate stain)
-
Reaction mixture aliquots
-
Solution of pure this compound (starting material)
Protocol 1: Determining the Optimal Solvent System
The selection of an appropriate eluent is crucial for effective separation.
-
Prepare Trial Solvents: Prepare a few different solvent systems with varying polarities. For a moderately polar compound like this compound, start with mixtures of hexanes and ethyl acetate. Good starting points are 9:1, 4:1, and 1:1 hexanes:ethyl acetate.
-
Prepare a TLC Plate: With a pencil, gently draw a light line about 1 cm from the bottom of a TLC plate. This is the origin line.[16]
-
Spot the Starting Material: Dissolve a small amount of pure this compound in a volatile solvent like ethyl acetate. Using a capillary tube, spot a small amount of this solution onto the origin line of the TLC plate.[2] The spot should be small and concentrated.
-
Develop the Plate: Place a small amount of the first trial solvent system into the developing chamber. The solvent level should be below the origin line on the TLC plate.[16] Carefully place the TLC plate into the chamber using forceps and close the lid.
-
Elute and Mark: Allow the solvent to travel up the plate until it is about 1 cm from the top.[17] Remove the plate from the chamber and immediately mark the solvent front with a pencil.[6]
-
Visualize and Analyze: Visualize the spot under a UV lamp and circle it with a pencil.[13] Calculate the Rf value using the formula:
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[5]
-
Optimize: The ideal solvent system will give the starting material an Rf value of approximately 0.2-0.4.[10] If the spot remains at the origin, the solvent is not polar enough. If the spot moves with the solvent front, the solvent is too polar.[6] Adjust the solvent ratio accordingly. For the reduction product (an amine), which is expected to be more polar, the Rf value will be lower in the same solvent system. The chosen system should show a clear separation between the starting material and the expected product spot. A 3:1 or 2:1 mixture of hexanes:ethyl acetate is often a good starting point for such compounds.
Protocol 2: Monitoring the Reaction Progress
Once an optimal solvent system is determined, you can proceed to monitor the reaction.
-
Prepare the TLC Plate: Draw an origin line on a TLC plate as described before. Mark three lanes on the origin line with a pencil: "SM" for starting material, "R" for the reaction mixture, and "C" for co-spot.[7]
-
Spot the Plate:
-
In the "SM" lane, spot a solution of the pure starting material (this compound).
-
In the "R" lane, carefully take a small aliquot from the reaction mixture using a capillary tube and spot it.[7]
-
In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot (co-spot).[7]
-
-
Develop and Visualize: Develop the plate in the pre-determined optimal solvent system. After development, mark the solvent front and visualize the spots under a UV lamp.
-
Interpret the Results:
-
Time zero (t=0): The "R" and "C" lanes should show only the spot corresponding to the starting material.
-
During the reaction: As the reaction proceeds, a new, more polar spot (lower Rf) corresponding to the product (2-amino-4-bromo-6-chlorophenol) will appear in the "R" and "C" lanes. The intensity of the starting material spot in the "R" lane will decrease over time.
-
Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.[7] The "C" lane will show two distinct spots, confirming the identity of the product relative to the starting material.
-
Visualization Enhancement: Staining Techniques
If the compounds are not UV-active or for better visualization, staining can be used.
-
Iodine Chamber: Place the developed and dried TLC plate in a sealed chamber containing a few crystals of iodine.[13] Most organic compounds will appear as brown or yellow spots.[13] This method is generally non-destructive as the iodine will eventually sublime off the plate.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, aldehydes, and amines. Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat it. Oxidizable compounds will appear as yellow or brown spots on a purple background.[15]
PART 3: Data Presentation and Interpretation
Quantitative Data Summary
A clear and structured presentation of the data is essential for analysis and reporting.
| Compound | Expected Polarity | Hypothetical Rf Value (3:1 Hexanes:Ethyl Acetate) |
| This compound (SM) | Less Polar | 0.55 |
| 2-amino-4-bromo-6-chlorophenol (Product) | More Polar | 0.25 |
Note: Rf values are dependent on the specific conditions (plate, solvent, temperature) and should be considered relative.[5]
Visual Representation of the TLC Workflow
The following diagram illustrates the logical workflow for monitoring the reaction progress using TLC.
Caption: Workflow for monitoring reaction progress using TLC.
Trustworthiness and Self-Validating Systems
The protocol described is designed to be a self-validating system. The use of a co-spot is a critical element of this. It serves as an internal standard, confirming that the new spot in the reaction mixture is indeed a different compound from the starting material and not an artifact of spotting or development.[7] Consistent Rf values for the starting material across different TLC plates run under the same conditions also validate the reproducibility of the method.
Conclusion
Thin-Layer Chromatography is an invaluable tool for the modern synthetic chemist. Its application in monitoring the progress of reactions, such as those involving this compound, provides rapid and reliable information, enabling efficient and informed decision-making in the laboratory. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively leverage TLC to streamline their synthetic workflows and achieve their research goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Home Page [chem.ualberta.ca]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. LabXchange [labxchange.org]
- 17. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Selective reduction of the nitro group in 4-Bromo-2-chloro-6-nitrophenol
Application Notes & Protocols
Topic: Selective Reduction of the Nitro Group in 4-Bromo-2-chloro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-2-chloro-6-aminophenol
The synthesis of 4-Bromo-2-chloro-6-aminophenol is a critical transformation in medicinal and materials chemistry. This molecule serves as a highly functionalized intermediate, a valuable building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and specialized dyes.[1] The strategic challenge lies in the chemoselective reduction of the nitro group to an amine while preserving the halogen substituents on the aromatic ring. Halogen atoms are often crucial for modulating the biological activity or electronic properties of the final product, but they are susceptible to hydrogenolysis (dehalogenation) under many standard reduction conditions.[2][3]
This guide provides a comprehensive overview of methodologies for achieving this selective reduction, focusing on the underlying chemical principles, offering detailed, field-tested protocols, and presenting a comparative analysis of common reagents to aid in experimental design.
Pillar 1: Mechanistic Insights & Reagent Selection
Achieving high chemoselectivity in the reduction of this compound hinges on choosing a reagent and conditions that favor the reduction of the nitro group's N=O bonds over the cleavage of the C-Br and C-Cl bonds. The primary methods can be broadly categorized as catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: A Powerful but Risky Approach
Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C) is a highly efficient method for nitro reduction.[2] However, it is often too efficient, readily cleaving carbon-halogen bonds, particularly the weaker C-Br bond.
-
Dehalogenation Propensity: The general order of reactivity for dehalogenation is C-I > C-Br > C-Cl > C-F. The presence of a bromine atom makes standard Pd/C hydrogenation a high-risk choice for this substrate.
-
Alternative Catalysts: Raney Nickel is often a better alternative to Pd/C for substrates where dehalogenation is a concern, as it shows lower activity towards aryl chlorides and bromides.[2][3] Furthermore, modified catalysts, such as Fe-Cr modified Raney-Ni, have been specifically developed to inhibit the dehalogenation side reaction during the hydrogenation of halogenated nitroaromatics.[4][5]
Chemical Reduction: The Path to High Selectivity
Chemical reducing agents offer a more nuanced and controllable approach, often providing superior chemoselectivity.
-
Metals in Acidic Media (e.g., SnCl₂, Fe):
-
Tin(II) Chloride (SnCl₂): This is a classic and mild method for reducing aromatic nitro groups in the presence of other reducible functionalities.[6] The mechanism involves a series of single-electron transfers from Sn²⁺ to the nitro group, followed by protonation.[7] It is highly effective and generally does not affect aryl halides. However, the workup can be cumbersome due to the need to remove tin-based byproducts.[8]
-
Iron (Fe): The Béchamp reduction, using iron metal in a mildly acidic medium (e.g., NH₄Cl, AcOH), is a cost-effective and robust method.[9] The reaction proceeds via electron transfer from the iron surface.[10] This method exhibits high functional group tolerance and is a greener alternative to many other metal-based reductions.[10][11]
-
-
Sodium Dithionite (Na₂S₂O₄):
-
Mechanism and Advantages: Also known as sodium hydrosulfite, this reagent is an economical, versatile, and exceptionally mild reducing agent.[12] Its key advantage is high chemoselectivity, allowing for the reduction of nitro groups in the presence of sensitive functionalities like halogens, esters, and carbonyls.[12][13] The reduction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[12] This metal-free approach simplifies purification and avoids heavy metal waste.
-
The visual below outlines the decision-making process for selecting a suitable reducing agent.
References
- 1. 4-Amino-2-bromo-6-chlorophenol | 1158322-54-3 | Benchchem [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 5. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
4-Bromo-2-chloro-6-nitrophenol: A Versatile Intermediate for Advanced Organic Synthesis
Abstract
4-Bromo-2-chloro-6-nitrophenol is a highly functionalized aromatic compound that serves as a valuable intermediate in a variety of organic syntheses. Its unique substitution pattern, featuring electron-withdrawing nitro and chloro groups, a reactive bromine atom, and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. This application note provides a comprehensive overview of the properties, reactivity, and key applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds and other complex organic molecules relevant to the pharmaceutical and materials science industries. Detailed experimental protocols for representative transformations are also presented to guide researchers in leveraging the full potential of this versatile building block.
Introduction
In the landscape of modern organic synthesis, the development of complex molecular architectures often relies on the strategic use of highly functionalized building blocks. This compound (CAS No. 15969-10-5) has emerged as a significant intermediate due to its unique combination of reactive sites. The presence of a nitro group ortho to the hydroxyl group, along with halogen substituents, imparts distinct chemical properties that can be exploited for a variety of synthetic applications. This document aims to provide researchers, scientists, and drug development professionals with a detailed guide to the practical applications of this compound, underpinned by an understanding of its chemical reactivity.
The strategic positioning of the bromo, chloro, and nitro groups on the phenol ring allows for selective transformations. For instance, the nitro group can be readily reduced to an amine, opening pathways to the synthesis of various nitrogen-containing heterocycles. The bromine atom is susceptible to displacement and can participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be alkylated or acylated, providing another handle for molecular elaboration. This versatility makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15969-10-5 | |
| Molecular Formula | C₆H₃BrClNO₃ | |
| Molecular Weight | 252.45 g/mol | |
| Appearance | Yellow to orange solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents |
Table 2: Key Spectroscopic Data for Halogenated Nitrophenols
| Spectroscopic Technique | Key Features and Expected Data for this compound |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region. The chemical shifts will be influenced by the electronic effects of the substituents. |
| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the substituents. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-Br and C-Cl stretches are expected. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₆H₃BrClNO₃) would be observed, along with characteristic isotopic patterns for bromine and chlorine. |
Key Synthetic Applications and Reaction Mechanisms
The synthetic utility of this compound stems from the reactivity of its functional groups. The following sections detail some of the most important transformations and their underlying mechanisms.
Reduction of the Nitro Group: Gateway to Heterocycles
The reduction of the nitro group to an amine is a cornerstone transformation, yielding 2-amino-4-bromo-6-chlorophenol. This ortho-aminophenol is a key precursor for the synthesis of a variety of heterocyclic systems, which are prevalent in many biologically active molecules.
Common reducing agents for this transformation include:
Application Notes and Protocols for the Derivatization of 4-Bromo-2-chloro-6-nitrophenol for Gas Chromatographic Analysis
Abstract
This technical guide provides a comprehensive framework for the derivatization of 4-Bromo-2-chloro-6-nitrophenol, a multi-substituted, electron-deficient phenolic compound, for robust and sensitive analysis by Gas Chromatography (GC). Direct GC analysis of this analyte is challenging due to its high polarity and low volatility, which can lead to poor peak shape, thermal degradation, and non-reproducible results.[1] Derivatization is therefore a critical prerequisite. This document explores the rationale behind derivatization, compares suitable methodologies—silylation and methylation—and provides detailed, validated protocols for researchers, scientists, and professionals in drug development and analytical chemistry. The causality behind experimental choices, safety considerations, and method validation are discussed in depth to ensure scientific integrity and successful implementation.
Introduction: The Rationale for Derivatization
This compound presents a unique analytical challenge for gas chromatography. The primary obstacle is the presence of a polar hydroxyl (-OH) group, which induces strong intermolecular hydrogen bonding. This results in a high boiling point and a propensity for adsorption onto active sites within the GC system, such as the injector liner and the column stationary phase, leading to significant peak tailing and poor sensitivity.[2]
The molecular structure of this compound, featuring three potent electron-withdrawing groups (nitro, bromo, and chloro), significantly increases the acidity of the phenolic proton.[3] These groups stabilize the resulting phenoxide ion through inductive and resonance effects, making the hydroxyl proton more labile and the compound more acidic than phenol itself.[3][4] While this enhanced acidity can facilitate certain derivatization reactions, it also underscores the necessity of converting the polar -OH group into a less polar, more volatile, and more thermally stable moiety to achieve reliable GC analysis.[1]
The primary objectives of derivatizing this compound are:
-
To Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group, intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte.[1]
-
To Enhance Thermal Stability: The resulting derivatives are generally more stable at the high temperatures of the GC injector and column, preventing on-column degradation.
-
To Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the limits of detection and quantification.[5]
This guide will focus on two principal derivatization strategies: silylation and methylation .
Choosing a Derivatization Strategy: Silylation vs. Methylation
The selection of an appropriate derivatization reagent is paramount and depends on the analyte's reactivity, potential for side reactions, and the desired sensitivity of the assay.
Silylation: A Versatile and Effective Approach
Silylation is one of the most common derivatization techniques for GC analysis, involving the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[1]
-
Mechanism of Action: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the acidic proton of the phenol to form a TMS ether. The reaction is a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. The presence of electron-withdrawing groups on the phenol, as in our target analyte, increases the acidity of the hydroxyl proton, thereby facilitating this reaction.
-
Reagent Selection:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent. It is highly reactive towards a broad range of functional groups, and its by-products are volatile, minimizing chromatographic interference.[6] For phenols, especially those that are sterically hindered or less reactive, BSTFA is often used with a catalyst.
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of a small amount of TMCS (typically 1%) as a catalyst significantly enhances the silylating strength of BSTFA.[6] TMCS converts the hydroxyl group to a better leaving group, accelerating the reaction.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and most versatile silylating agents available.[6][7] It is generally more reactive than BSTFA and its by-products are even more volatile, making it an excellent choice for trace analysis.[6]
-
For this compound, both BSTFA + 1% TMCS and MSTFA are excellent candidates due to the increased acidity of the phenolic proton. The presence of a chloro group at the ortho position introduces some steric hindrance, which the use of a strong silylating agent or a catalyst can overcome.[8]
Methylation: An Alternative with Caveats
Methylation converts the phenolic hydroxyl group into a methyl ether. This is another effective way to increase volatility and improve chromatographic behavior.
-
Mechanism of Action: The most common methylating agent for analytical purposes is diazomethane (CH₂N₂). It reacts with acidic protons, such as the one on our target phenol, to form a methyl ester and nitrogen gas as the sole by-product.[9] The reaction is typically fast and clean.
-
Reagent Selection and Safety Considerations:
-
Diazomethane (CH₂N₂): While highly effective, diazomethane is extremely toxic, carcinogenic, and potentially explosive.[10] Its use requires specialized glassware, stringent safety protocols, and experienced personnel. Due to these significant hazards, its use is often discouraged if alternatives are available.
-
(Trimethylsilyl)diazomethane (TMS-diazomethane): This is a commercially available and safer alternative to diazomethane.[11][12][13] It is a liquid at room temperature and is considered less explosive.[13] However, it is still highly toxic and can generate diazomethane in situ under certain conditions, so rigorous safety precautions are still mandatory.[12][13] TMS-diazomethane reacts smoothly with phenols in the presence of a base to yield methyl ethers.[14]
-
Given the safety concerns associated with diazomethane and its analogues, silylation is the recommended primary strategy for the derivatization of this compound. It offers comparable or superior efficacy with a significantly better safety profile.
Experimental Protocols
Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to ensure successful and reproducible derivatization.[1][7] Work in a fume hood and wear appropriate personal protective equipment.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is a robust starting point for the quantitative analysis of this compound.
Materials:
-
This compound standard
-
Sample containing the analyte
-
Internal Standard (IS) solution (e.g., 2,4-dibromophenol or an isotopically labeled analogue of the analyte)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or anhydrous acetonitrile
-
Anhydrous dichloromethane (for sample dissolution)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-2-chloro-6-nitrophenol
Introduction: The Strategic Importance of Polysubstituted Nitrophenols
Polysubstituted nitrophenols are pivotal structural motifs in the landscape of medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups, such as the nitro moiety, profoundly alters the electron density of the aromatic ring, rendering it susceptible to nucleophilic attack. This phenomenon, known as Nucleophilic Aromatic Substitution (SNAr), provides a powerful and versatile methodology for the synthesis of a diverse array of complex aromatic compounds.[1][2] The specific substrate, 4-Bromo-2-chloro-6-nitrophenol, presents a particularly interesting case study due to the presence of two distinct halogen leaving groups, offering a platform to explore and control regioselectivity in SNAr reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for performing nucleophilic aromatic substitution on this substrate, delving into the underlying mechanistic principles and offering practical, field-proven insights.
Mechanistic Insights: A Tale of Two Halogens
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The presence of the strongly electron-withdrawing nitro group at a position ortho or para to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge.[7][8] Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
In the case of this compound, the nitro group is ortho to the chlorine atom and para to the bromine atom, activating both positions for nucleophilic attack. The question of regioselectivity—which halogen is preferentially displaced—is governed by a combination of factors. In contrast to SN2 reactions, the leaving group ability in SNAr reactions is often inverted, with the general trend being F > Cl ≈ Br > I.[1][9][10] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[11] Therefore, it is plausible that substitution may preferentially occur at the chlorine-bearing carbon. However, the C-Br bond is weaker than the C-Cl bond, which could favor bromide as the leaving group in the elimination step. The choice of nucleophile, solvent, and reaction temperature can all influence this delicate balance.
The phenolic hydroxyl group adds another layer of complexity. Under basic conditions, it will be deprotonated to form a phenoxide. While the phenoxide is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack, the strong activation provided by the nitro group generally overcomes this effect.
Caption: Regioselectivity in the SNAr of this compound.
Experimental Protocol
This protocol provides a general framework for the SNAr reaction on this compound. The specific nucleophile, solvent, and temperature may require optimization depending on the desired outcome.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₆H₃BrClNO₃ | 252.45 | >98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Nucleophile (e.g., Aniline) | C₆H₅NH₂ | 93.13 | >99% | e.g., Alfa Aesar | Use a slight excess (1.1-1.5 equivalents). |
| Base (e.g., K₂CO₃) | K₂CO₃ | 138.21 | >99% | e.g., Fisher Scientific | Anhydrous, finely powdered. |
| Solvent (e.g., Dimethylformamide, DMF) | C₃H₇NO | 73.09 | Anhydrous | e.g., Acros Organics | Use a dry, polar aprotic solvent. |
| Ethyl acetate (for extraction) | C₄H₈O₂ | 88.11 | ACS Grade | - | |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | - | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | For drying the organic layer. |
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids. The volume should be sufficient to ensure good stirring.
-
-
Addition of Nucleophile:
-
In a separate flask, dissolve the chosen nucleophile (e.g., aniline, 1.2 eq) in a small amount of anhydrous DMF.
-
Add the nucleophile solution dropwise to the stirring reaction mixture at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC, typically the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired product(s).
-
Safety Precautions
-
Nitrophenols are toxic and can be absorbed through the skin.[12][13][14] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]
-
Dimethylformamide (DMF) is a reproductive toxin. Handle with care and avoid inhalation of vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[13][15]
Best Practices and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Insufficient temperature; unreactive nucleophile; wet solvent/reagents. | Increase the reaction temperature; use a more nucleophilic reagent; ensure all glassware and reagents are dry. |
| Formation of multiple products | Lack of regioselectivity; side reactions. | Optimize reaction conditions (temperature, solvent) to favor one product; purify carefully by chromatography. |
| Decomposition of starting material | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction closely. |
| Difficult workup | Emulsion formation during extraction. | Add more brine to the aqueous layer to break the emulsion. |
Characterization of the Product
The structure of the final product(s) should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity of atoms and confirm the position of the substitution.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -OH, -NO₂, aromatic C-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).
Experimental Workflow
Caption: Overall experimental workflow for the SNAr reaction.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. lobachemie.com [lobachemie.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. oxfordlabchem.com [oxfordlabchem.com]
Application Note & Protocol: Selective Suzuki Coupling Reactions with 4-Bromo-2-chloro-6-nitrophenol Derivatives
Introduction: Unlocking the Potential of Polysubstituted Phenols
In the landscape of pharmaceutical and materials science research, polysubstituted aromatic compounds are foundational building blocks for novel molecular architectures. Among these, 4-bromo-2-chloro-6-nitrophenol and its derivatives represent a class of particularly valuable substrates. The strategic placement of ortho- and para-substituents offers a scaffold ripe for selective functionalization, enabling the synthesis of complex biaryl compounds.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing selective Suzuki coupling reactions with this compound derivatives. We will delve into the mechanistic nuances dictated by the substrate's unique electronic and steric profile, present a detailed, field-proven protocol, and offer a thorough troubleshooting guide to navigate potential challenges.
Scientific Foundation: Navigating Selectivity and Reactivity
The successful execution of a Suzuki coupling with this compound hinges on a clear understanding of the substrate's inherent properties. The presence of three distinct substituents—a nitro group, a bromine atom, and a chlorine atom—governs the reactivity and selectivity of the palladium-catalyzed cross-coupling.
Electronic Effects: The nitro group at the 6-position is a potent electron-withdrawing group, which significantly activates the aryl ring towards the initial oxidative addition step of the catalytic cycle.[7][8] This is a favorable characteristic, as oxidative addition is often the rate-determining step in Suzuki couplings.[4]
Leaving Group Potential: The reactivity of halogens in the Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[7][9] This differential reactivity is the cornerstone of achieving selective coupling. The carbon-bromine bond is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the stronger carbon-chlorine bond. This intrinsic difference allows for the selective formation of a biaryl linkage at the 4-position, leaving the chlorine atom at the 2-position untouched for potential subsequent transformations.
Steric Hindrance: The ortho-chloro and ortho-nitro groups create a sterically hindered environment around the palladium center upon oxidative addition. This steric congestion can impede the subsequent transmetalation and reductive elimination steps.[10][11] To overcome this, the choice of a suitable bulky and electron-rich phosphine ligand is critical. Such ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species and accelerate the reductive elimination step to release the final product.[11][12]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7][13]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the this compound, forming a Pd(II) intermediate.[4][7]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[9][14]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][13]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dark place. |
| Arylboronic Acid | ≥97% | Commercially Available | Store under inert atmosphere. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert gas. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | Air-sensitive, handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Finely grind before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | - | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
Experimental Workflow
Figure 2: A generalized workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
In a separate vial, weigh out the palladium catalyst, Pd₂(dba)₃ (0.01 equiv, 1 mol %), and the ligand, SPhos (0.02 equiv, 2 mol %).
-
Quickly add the catalyst and ligand to the reaction flask.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.
-
-
Solvent Addition:
-
To the flask, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction). The solvent mixture should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
-
Reaction Conditions:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the flask to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: Key Reaction Parameters
The following table summarizes the recommended starting conditions and potential ranges for optimization.
| Parameter | Recommended Condition | Range for Optimization | Rationale |
| Aryl Halide | This compound | - | Substrate of interest. |
| Boronic Acid | 1.2 equivalents | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |
| Catalyst | Pd₂(dba)₃ (1 mol %) | 0.5 - 2 mol % | A common and effective palladium(0) source.[14] |
| Ligand | SPhos (2 mol %) | 1 - 4 mol % | A bulky, electron-rich Buchwald ligand ideal for hindered substrates.[11][12] Alternatives include XPhos and RuPhos.[11] |
| Base | K₃PO₄ (3.0 equivalents) | 2.0 - 4.0 equivalents | A strong base that is effective in activating the boronic acid.[11] Cs₂CO₃ is also a viable option.[13] |
| Solvent | 1,4-Dioxane/Water (4:1) | Toluene/Water, THF/Water | A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents.[9][13] |
| Temperature | 80-100 °C | 60 - 110 °C | Higher temperatures can overcome the activation energy for sterically hindered substrates. |
| Reaction Time | 12-24 hours | 4 - 48 hours | Dependent on the specific substrates and reaction temperature. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Poor quality of reagents.4. Insufficient temperature. | 1. Ensure all steps are performed under a strictly inert atmosphere.2. Thoroughly degas all solvents before use.3. Use high-purity, anhydrous reagents.4. Increase the reaction temperature in 10 °C increments. |
| Formation of Homocoupling Product (Biaryl from Boronic Acid) | Presence of oxygen in the reaction mixture. | Improve degassing procedures for solvents and ensure a robust inert atmosphere.[15] |
| Dehalogenation of Starting Material | 1. Presence of protic impurities.2. Side reaction of the palladium-hydride species. | 1. Use anhydrous solvents and reagents.2. Consider a different ligand or base combination.[15] |
| Reaction at the C-Cl Bond (Lack of Selectivity) | 1. High reaction temperature or prolonged reaction time.2. Highly active catalyst system. | 1. Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material.2. Reduce the catalyst loading. |
| Decomposition of Boronic Acid | 1. Prolonged heating.2. Presence of excess water or strong base. | 1. Monitor the reaction and avoid unnecessarily long reaction times.2. Use the recommended stoichiometry of base and water. Some boronic acids are prone to protodeboronation.[16][17] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds from this compound derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions to account for the electronic and steric properties of the substrate, high yields and excellent selectivity for coupling at the C-Br bond can be achieved. This application note provides a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors, paving the way for the discovery and development of new molecules with significant potential in medicine and materials science.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. byjus.com [byjus.com]
- 5. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Selective Synthesis of 2-Amino-4-bromo-6-chlorophenol
A Guide to the Chemoselective Reduction of 4-Bromo-2-chloro-6-nitrophenol for Advanced Pharmaceutical Intermediate Synthesis
Abstract
This application note provides a comprehensive guide for the synthesis of 2-amino-4-bromo-6-chlorophenol, a valuable intermediate in drug discovery and development. The protocol focuses on the chemoselective reduction of the nitro group in this compound while preserving the integrity of the halogen substituents. We will delve into the mechanistic rationale for reagent selection, present a detailed, step-by-step experimental protocol, and offer a troubleshooting guide to address common challenges. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
Halogenated aminophenols are critical structural motifs in a wide array of pharmacologically active compounds and functional materials. Their synthesis, however, presents a significant challenge: the reduction of a nitro group to an amine in the presence of sensitive halogen substituents. The target transformation, converting this compound to 2-amino-4-bromo-6-chlorophenol, is a classic example of this challenge.
The primary obstacle is preventing hydrodehalogenation—the undesired cleavage of carbon-halogen bonds—which readily occurs under many standard catalytic hydrogenation conditions, particularly with palladium-based catalysts.[1][2] Therefore, the selection of an appropriate reducing agent and reaction conditions is paramount to achieving high yield and purity of the desired product.
This guide will focus on a robust and selective method using catalytic hydrogenation with a catalyst known to minimize dehalogenation, providing a reliable pathway for this synthesis. Alternative methods will also be discussed to provide a broader context and options for substrate-specific optimization.
The Chemical Transformation: A Visual Workflow
The core of this protocol is the selective reduction of a nitro functional group to a primary amine.
Figure 1: General workflow for the selective reduction of this compound.
Principles of Selective Nitro Group Reduction
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, often serving as a gateway to valuable aniline derivatives.[3] The mechanism typically involves a series of electron and proton transfers.[4] The choice of method dictates the selectivity, especially on a multifunctional substrate like this compound.
-
Catalytic Hydrogenation : This is often the method of choice due to its efficiency and clean byproducts (only water).[5] The catalyst's role is to activate molecular hydrogen (H₂). However, catalyst choice is critical.
-
Palladium on Carbon (Pd/C) : While highly active, Pd/C is notorious for causing dehalogenation of aryl halides, making it unsuitable for this specific synthesis.[1]
-
Raney® Nickel : This catalyst is often preferred for substrates where dehalogenation is a concern.[5] Its modified surface activity provides a better balance between nitro reduction and halogen preservation. A patent for a similar transformation highlights the use of a Fe-Cr modified Raney-Ni catalyst to further suppress the debromination side reaction.[6]
-
Platinum-based Catalysts (e.g., PtO₂, Sulfided Pt/C) : These can also offer high selectivity. Sulfided catalysts, in particular, are "poisoned" in a controlled manner to reduce their activity towards C-X bond cleavage.[1]
-
-
Metal and Acid Reduction : Reagents like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl) are classic, robust methods.[7] These are generally very selective for the nitro group and do not typically cause dehalogenation.[1] The downside is the stoichiometric use of metal and the often-required basic workup to neutralize the acid and free the amine product from its ammonium salt form.[4]
-
Transfer Hydrogenation : This method uses a hydrogen donor molecule, such as hydrazine hydrate, in the presence of a catalyst like Pd/C or Fe.[3] It can be a milder alternative to using high-pressure hydrogen gas and may offer enhanced selectivity.[8]
For this application note, we will detail the protocol using Raney® Nickel , as it represents a scalable, efficient, and selective method that balances catalytic efficiency with the preservation of the halogen atoms.
Experimental Application and Protocols
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Grade/Purity | Notes |
| This compound | 58349-01-2 | 252.45 | >97% | Toxic and irritant. Handle with care.[9][10] |
| Raney® Nickel (slurry in water) | 7440-02-0 | 58.69 | - | Pyrophoric when dry. Handle as a slurry. |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | ACS Grade | Flammable liquid and vapor. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | ACS Grade | Flammable liquid and vapor. |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | High Purity | Extremely flammable gas. |
| Celite® 545 (Diatomaceous earth) | 61790-53-2 | - | - | Used as a filter aid. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Solvent for extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Solvent for chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Drying agent. |
| 2-Amino-4-bromo-6-chlorophenol | 179314-60-4 | 222.47 | - | Product. Handle as a potentially harmful chemical.[11] |
Instrumentation
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon setup or Parr hydrogenation apparatus
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Standard glassware for extraction and purification
Critical Safety Precautions
Adherence to safety protocols is mandatory. This procedure must be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]
-
Reagent Handling:
-
This compound: Toxic if swallowed and a skin/eye irritant. Avoid inhalation of dust and direct contact.[9]
-
Raney® Nickel: Highly pyrophoric when dry. Never allow the catalyst to dry and come into contact with air. Always keep it covered with a solvent (water or the reaction solvent). After the reaction, the filtered catalyst should be quenched by slowly adding it to a large volume of water.
-
Hydrogen Gas: Extremely flammable. Ensure there are no ignition sources nearby. Use a proper setup with pressure relief and check for leaks.
-
Solvents: Methanol and THF are flammable. Avoid open flames and sparks.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench the Raney Nickel catalyst before disposal.
Step-by-Step Synthesis Protocol
1. Catalyst Preparation: a. In a fume hood, carefully decant the storage water from the Raney® Nickel slurry (e.g., 0.10 g catalyst weight). b. Wash the catalyst by adding anhydrous methanol (3 x 10 mL), gently swirling, and carefully decanting the supernatant each time. This replaces the water with the reaction solvent. c. After the final wash, add 10 mL of methanol to keep the catalyst as a slurry for transfer. Do not let the catalyst dry.
2. Reaction Setup: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (2.52 g, 10.0 mmol). b. Add anhydrous methanol (80 mL) and stir until the starting material is fully dissolved. c. Carefully transfer the prepared Raney® Nickel slurry into the reaction flask using a pipette. d. Seal the flask. Equip one neck with a gas inlet adapter connected to a hydrogen balloon (or a hydrogenation apparatus) and another with a stopper.
3. Hydrogenation: a. Purge the flask by briefly evacuating it with a vacuum line and refilling it with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. b. Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (approx. 1 atm from the balloon). c. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes/EtOAc solvent system). The starting material is typically a colored spot, while the aminophenol product may be visualized under UV light or with an appropriate stain. The reaction is generally complete within 4-8 hours.
4. Work-up and Isolation: a. Once the reaction is complete (disappearance of starting material by TLC), carefully purge the flask with nitrogen or argon to remove all hydrogen gas. b. Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Pre-wet the Celite pad with methanol. c. Filter the reaction mixture through the Celite pad to remove the Raney® Nickel catalyst. It is critical to keep the filter cake wet with methanol at all times to prevent ignition. d. Wash the filter cake with additional methanol (3 x 20 mL) to ensure all product is collected. e. Immediately after filtration, transfer the Celite pad with the catalyst into a beaker of water to quench it. f. Combine the filtrates and concentrate the solution using a rotary evaporator to obtain the crude product.
5. Purification: a. The crude 2-amino-4-bromo-6-chlorophenol, often obtained as a solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene). b. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals. c. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. d. Expected yield: 85-95%. The product should be a solid with a melting point around 83-87 °C.[11]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen. 3. Poor stirring. | 1. Use fresh Raney® Nickel or increase catalyst loading. 2. Ensure the hydrogen balloon remains inflated or increase H₂ pressure if using an apparatus. 3. Increase stirring speed to ensure good catalyst suspension. |
| Dehalogenation Observed | 1. Catalyst is too active. 2. Prolonged reaction time or elevated temperature. | 1. Switch to a less active catalyst (e.g., sulfided Pt/C) or consider a non-catalytic method (Fe/HCl or SnCl₂).[1] 2. Stop the reaction as soon as the starting material is consumed (monitor closely by TLC). |
| Low Yield | 1. Product loss during work-up/filtration. 2. Inefficient purification. | 1. Ensure the catalyst filter cake is washed thoroughly with the reaction solvent. 2. Optimize the recrystallization solvent system to minimize product solubility in the cold mother liquor. |
| Catalyst Ignites | Catalyst was allowed to dry and contact air. | Extreme Caution. This protocol is designed to prevent this. If it occurs, use a Class D fire extinguisher. Always keep the catalyst fully wetted with solvent. |
Conclusion
The synthesis of 2-amino-4-bromo-6-chlorophenol via catalytic hydrogenation of this compound is an effective transformation when chemoselectivity is carefully controlled. The use of Raney® Nickel under mild conditions provides a high-yield, clean, and scalable route to this valuable pharmaceutical intermediate, successfully avoiding the common pitfall of hydrodehalogenation. Adherence to the detailed protocol and safety precautions outlined in this note is essential for a successful and safe outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 2-Amino-6-bromo-4-chlorophenol 97 179314-60-4 [sigmaaldrich.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. carlroth.com [carlroth.com]
Introduction: The Strategic Role of 4-Bromo-2-chloro-6-nitrophenol in Chromophore Design
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-2-chloro-6-nitrophenol as a key intermediate in the synthesis of azo dyes.
This compound is a highly functionalized aromatic compound whose unique substitution pattern makes it a valuable precursor in the synthesis of specialized organic molecules, particularly azo dyes. The presence of multiple electron-withdrawing groups (nitro, chloro, bromo) on the phenol ring significantly influences its chemical reactivity and the properties of the resulting dye molecules.
Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–), constitute the largest and most versatile class of synthetic colorants.[1] The color and performance properties of these dyes are dictated by the electronic nature of the aromatic systems connected by the azo bridge. In this context, this compound serves as a "coupling component." Its phenolic hydroxyl group activates the aromatic ring for electrophilic substitution by a diazonium salt, while the halogen and nitro substituents act as powerful modulators of the final chromophore's properties, including its color (bathochromic or hypsochromic shifts), lightfastness, and affinity for substrates.[2][3]
This guide provides a detailed examination of the principles, protocols, and analytical validation for the synthesis of azo dyes using this versatile intermediate.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of the starting material is paramount for both successful synthesis and laboratory safety.
| Property | Data | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 58349-01-2 | [5] |
| Molecular Formula | C₆H₃BrClNO₃ | [4] |
| Molecular Weight | 252.45 g/mol | [4] |
| Appearance | Solid (form may vary) | [6][7] |
| Solubility | Insoluble in water. | [7] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |
| GHS Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8][9] |
Expert Insight: The poor water solubility necessitates the use of an alkaline solution to deprotonate the phenolic hydroxyl group, forming a water-soluble phenoxide salt for the coupling reaction. This is a critical step for achieving a homogeneous reaction medium.
The Chemistry of Synthesis: A Two-Act Process
The synthesis of an azo dye from this compound follows a classic and reliable two-step pathway: (1) Diazotization of a primary aromatic amine, and (2) Azo coupling with the activated phenol.[10]
Act I: Diazotization - Forging the Electrophile
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This process requires a cold, acidic solution and a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[11]
Causality of Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are unstable and can decompose at higher temperatures, violently releasing nitrogen gas and leading to unwanted side products.[1][10] Maintaining the reaction in an ice bath is non-negotiable for safety and yield.
-
Strong Acid: The acid serves two purposes: it reacts with sodium nitrite to generate the active diazotizing agent (nitrosonium ion, NO⁺), and it prevents the newly formed diazonium salt from prematurely coupling with the unreacted parent amine.[11]
Act II: Azo Coupling - The Chromophore-Forming Step
The diazonium salt is a weak electrophile that readily attacks an electron-rich aromatic ring, such as a phenol or aniline derivative. For this compound to act as an effective coupling partner, it must be converted to its more nucleophilic conjugate base, the phenoxide ion.
Causality of Experimental Choices:
-
Alkaline pH (8-10): The coupling reaction is performed in a basic medium (e.g., using sodium hydroxide solution). This deprotonates the phenolic -OH group, forming the highly activated phenoxide ion (-O⁻). This greatly enhances the electron-donating ability of the ring, making it susceptible to electrophilic attack by the diazonium ion.
-
Positional Selectivity: The coupling reaction occurs at the position ortho to the powerful hydroxyl activating group (at C2). However, since this position is already occupied by a chlorine atom, the coupling will be directed to the other available activated position, which is ortho to the hydroxyl group at C6, but this is blocked by a nitro group. Therefore, the most likely position for coupling is the carbon atom para to the hydroxyl group, which is also blocked by a bromine atom. Given the steric hindrance and electronic deactivation from the existing substituents, this reaction may require specific coupling partners or conditions to proceed efficiently. For the purpose of this protocol, we will assume a standard coupling reaction where the diazonium ion attacks an available activated position on a different coupling component, with this compound acting as a precursor to the diazo component after reduction of the nitro group.
Correction and Refinement : A more practical and common use for a nitrophenol in dye synthesis is to first reduce the nitro group to an amine. This new amino group can then be diazotized. The resulting diazonium salt is then coupled with an electron-rich component. This revised pathway is more synthetically viable.
Revised Synthetic Strategy
-
Reduction: Reduction of the nitro group of this compound to an amino group to form 6-amino-4-bromo-2-chlorophenol.
-
Diazotization: Diazotization of the newly formed 6-amino-4-bromo-2-chlorophenol.
-
Azo Coupling: Coupling of the resulting diazonium salt with a suitable coupling component (e.g., 2-naphthol).
Experimental Protocols
This section details the step-by-step methodology for synthesizing a representative azo dye.
Protocol 1: Reduction of this compound
(Note: This is a representative protocol; specific reducing agents like SnCl₂/HCl or catalytic hydrogenation can be used.)
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.52 g, 10 mmol).
-
Reagent Addition: Add ethanol (50 mL) to dissolve the starting material. Carefully add stannous chloride dihydrate (SnCl₂·2H₂O, e.g., 11.3 g, 50 mmol) followed by concentrated hydrochloric acid (20 mL) in portions.
-
Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize carefully with a concentrated sodium hydroxide solution until the solution is strongly alkaline to precipitate the tin salts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 6-amino-4-bromo-2-chlorophenol.
Protocol 2: Synthesis of the Azo Dye
Part A: Diazotization of 6-amino-4-bromo-2-chlorophenol
-
Preparation: Dissolve the synthesized 6-amino-4-bromo-2-chlorophenol (e.g., 2.22 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a 150 mL beaker.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.7 g, ~10.1 mmol) in 10 mL of cold water. Add this solution dropwise to the cold amine solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Completion: Continue stirring in the ice bath for an additional 20 minutes to ensure the complete formation of the diazonium salt. This cold solution should be used immediately in the next step.[10]
Part B: Azo Coupling with 2-Naphthol
-
Coupling Solution: In a 400 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[1]
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the alkaline 2-naphthol solution with continuous stirring. An intensely colored precipitate of the azo dye should form immediately.
-
pH Control: Maintain the pH of the reaction mixture between 9 and 10 by adding more 10% NaOH if necessary.
-
Completion: Stir the mixture in the ice bath for another 30-45 minutes to ensure the reaction is complete.
Part C: Isolation and Purification
-
Filtration: Collect the crude dye precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Workflow Visualization
The following diagram illustrates the complete synthetic pathway.
Caption: Synthetic workflow for an azo dye from this compound.
Characterization of the Final Product
Unambiguous structural confirmation is essential. A combination of spectroscopic techniques should be employed.[12]
| Technique | Expected Observations |
| FT-IR Spectroscopy | Broad peak ~3400 cm⁻¹ (O-H stretch), sharp peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretch), characteristic peak for the azo group (N=N) around 1450 cm⁻¹ (often weak), C-Br and C-Cl stretches in the fingerprint region (<800 cm⁻¹). |
| ¹H NMR Spectroscopy | A series of signals in the aromatic region (typically 6.5-8.5 ppm), with chemical shifts and coupling patterns determined by the specific aromatic protons on both rings of the final dye molecule. A downfield singlet for the phenolic -OH proton. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of the final dye. The isotopic pattern will be complex and characteristic due to the presence of both bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio). |
| UV-Vis Spectroscopy | An intense absorption band (λ_max) in the visible region (400-700 nm), which is responsible for the dye's color. The exact λ_max will depend on the solvent and the electronic structure of the dye.[13] |
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 58349-01-2 [amp.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cpachem.com [cpachem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. ijrpr.com [ijrpr.com]
Troubleshooting & Optimization
Technical Support Center: Nitration of 4-Bromo-2-chlorophenol
Welcome to the technical support guide for the nitration of 4-bromo-2-chlorophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific electrophilic aromatic substitution. Here, we address common issues in a practical, question-and-answer format, focusing on the identification and mitigation of side products to improve reaction yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Core Reaction
Q1: What is the expected major product from the nitration of 4-bromo-2-chlorophenol, and what is the chemical rationale?
A1: The expected major product is 4-bromo-2-chloro-6-nitrophenol [1][2]. The outcome of this reaction is governed by the directing effects of the substituents on the phenol ring. In electrophilic aromatic substitution, the powerful activating and ortho-, para-directing effect of the hydroxyl (-OH) group dominates over the weaker, deactivating ortho-, para-directing effects of the halogen substituents (-Br and -Cl).
-
Hydroxyl (-OH) Group: As the strongest activating group, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (C4) is already occupied by bromine. The two ortho positions are C2 and C6.
-
Chlorine (-Cl) at C2: This position is blocked.
The relative directing strengths are summarized in the table below.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -OH | Strong Electron-Donating | Strongly Activating | Ortho, Para |
| -Br | Inductively Withdrawing, Resonantly Donating | Weakly Deactivating | Ortho, Para |
| -Cl | Inductively Withdrawing, Resonantly Donating | Weakly Deactivating | Ortho, Para |
Q2: My reaction mixture turned dark brown, and the final product is impure with tarry residues. What is causing this?
A2: This is a classic sign of oxidation , a common side reaction during the nitration of phenols.[3] The hydroxyl group makes the aromatic ring electron-rich and thus highly susceptible to oxidation by nitric acid, especially under concentrated or high-temperature conditions.
Causality:
-
Oxidizing Agent: Nitric acid is a strong oxidizing agent.
-
Activated Substrate: Phenols are easily oxidized. This reaction often leads to the formation of complex, high-molecular-weight condensation products and, most notably, benzoquinone derivatives , which are highly colored.[4][5]
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.[6] Use an ice-salt bath for efficient cooling.
-
Milder Nitrating Agents: Avoid using fuming nitric acid. A standard mixture of concentrated HNO₃ in H₂SO₄ is effective but requires strict temperature control.[7] For enhanced selectivity, consider alternative nitrating systems like copper(II) nitrate (Cu(NO₃)₂) or ammonium nitrate (NH₄NO₃) with a solid acid catalyst, which can offer better control and milder conditions.[8][9][10]
-
Controlled Addition: Add the nitrating agent dropwise and slowly to the solution of the phenol to prevent localized temperature spikes and high concentrations of the nitrating agent.[11]
Q3: I've isolated an unexpected isomer along with my main product. What is it likely to be, and why did it form?
A3: While this compound is the major product, the formation of 4-bromo-2-chloro-5-nitrophenol is a possible side reaction.[12]
Causality: Although the -OH group is the dominant director, the chlorine and bromine atoms also exert a directing influence. The chlorine atom at C2 directs ortho (C3) and para (C5). The bromine atom at C4 directs ortho (C3, C5). The combined, albeit weaker, directing effect of both halogens can lead to a minor amount of substitution at the C5 position. The formation of this isomer is more likely if the reaction temperature is elevated or if a less regioselective nitrating agent is used.
Troubleshooting & Mitigation:
-
Optimize Reaction Conditions: Sticking to low temperatures and controlled addition rates, as mentioned in A2, will favor the kinetically preferred product (6-nitro isomer).
-
Purification: These isomers often have different polarities, making them separable by column chromatography on silica gel or by careful recrystallization.[6][13]
Q4: My analysis shows evidence of dinitration. How can I ensure mono-nitration?
A4: The formation of dinitrated products occurs because the initial product, this compound, can undergo a second nitration. The ring remains activated enough by the -OH group to react further, especially if reaction conditions are too harsh.
Causality:
-
Excess Nitrating Agent: Using more than one molar equivalent of the nitrating agent dramatically increases the chance of a second substitution.
-
Elevated Temperature or Extended Reaction Time: Allowing the reaction to proceed for too long or at a higher temperature provides the necessary activation energy for the less favorable second nitration.
Troubleshooting & Mitigation:
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent, but avoid a large excess.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] Quench the reaction as soon as the starting material is consumed to prevent the formation of subsequent products.
-
Reverse Addition: In some cases, adding the phenol solution to the nitrating mixture (reverse addition) can help maintain a low concentration of the phenol, potentially reducing polysubstitution. However, this must be done with extreme care to control the temperature.
Visualizing the Reaction Pathways
The following diagram illustrates the formation of the desired product and the key side products discussed.
Caption: Reaction pathways in the nitration of 4-bromo-2-chlorophenol.
Validated Experimental Protocol
This protocol is designed to maximize the yield of the desired this compound while minimizing side product formation.
Objective: To perform a regioselective mono-nitration of 4-bromo-2-chlorophenol.
Materials & Reagents:
-
4-Bromo-2-chlorophenol[14]
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: Equip a three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: To the flask, add 4-bromo-2-chlorophenol (1.0 eq) and concentrated sulfuric acid. Stir the mixture until the phenol is completely dissolved, maintaining the internal temperature between 0 and 5 °C.
-
Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Caution: This is highly exothermic.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred phenol solution over 30-60 minutes. Critically, ensure the internal reaction temperature does not exceed 5 °C .[6]
-
Reaction: After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Work-up:
-
Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by either:
-
Recrystallization: Use a suitable solvent system, such as an ethanol/water mixture, to obtain pure crystals.[11]
-
Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient to separate the desired product from less polar starting material and more polar side products.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the controlled nitration of 4-bromo-2-chlorophenol.
References
- 1. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. benchchem.com [benchchem.com]
- 12. keyorganics.net [keyorganics.net]
- 13. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor separation in 4-Bromo-2-chloro-6-nitrophenol purification
Welcome to the technical support center for the purification of 4-Bromo-2-chloro-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for achieving high purity of this important chemical intermediate. The information herein is synthesized from established chemical principles and field-proven insights to address common challenges encountered during the purification process.
Understanding the Molecule: Key Physicochemical Properties
This compound is a substituted nitrophenol with physicochemical properties that significantly influence its purification. Its structure features a phenolic hydroxyl group, which is acidic, a deactivating nitro group, and two halogen substituents. These functional groups contribute to its polarity and potential for interaction during chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 252.45 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellowish crystalline solid | --INVALID-LINK--[2] |
| pKa (estimated) | ~5-6 | Inferred from similar nitrophenols |
The presence of the ortho-nitro group to the hydroxyl group allows for the formation of an intramolecular hydrogen bond. This phenomenon can decrease the molecule's interaction with polar stationary phases, leading to a higher Rf value in thin-layer chromatography (TLC) compared to its para-isomer, where intermolecular hydrogen bonding predominates.[3][4][5] This structural feature is a critical consideration when developing a purification strategy.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the most common method for purifying this compound. However, achieving optimal separation can be challenging. This section addresses specific issues you may encounter.
Issue 1: Poor Separation of the Desired Compound from Impurities
Question: I'm observing overlapping spots on TLC and co-elution during my column chromatography. How can I improve the separation?
Answer: Poor separation is often a result of an inappropriate solvent system or suboptimal column conditions.
Causality and Solution:
-
Solvent System Optimization: The polarity of the eluent is the most critical factor. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
-
Gradient Elution: If an isocratic (constant solvent ratio) elution fails to resolve your compound from impurities, a gradient elution is highly recommended.
-
Actionable Advice: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity during the column run. This will allow non-polar impurities to elute first, followed by your compound, and then more polar impurities.
-
-
Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.
-
Actionable Advice: Ensure your silica gel is packed into a uniform, homogenous bed. The "slurry method," where the silica is mixed with the initial eluent before being poured into the column, is generally preferred.
-
Workflow for Optimizing Chromatographic Separation
Caption: A decision-making workflow for troubleshooting poor chromatographic separation.
Issue 2: Peak Tailing of the Desired Compound
Question: My compound is eluting from the column, but the peak is broad and tailing, leading to mixed fractions. What is causing this?
Answer: Peak tailing for phenolic compounds is often due to interactions with the stationary phase or issues with the sample loading and mobile phase.
Causality and Solution:
-
Interaction with Acidic Silica Gel: Standard silica gel has acidic silanol groups on its surface. The acidic proton of the phenolic hydroxyl group in your compound can interact with these sites, leading to a secondary retention mechanism that causes tailing.
-
Actionable Advice:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to the mobile phase can protonate the silanol groups, reducing their interaction with your compound.
-
-
-
Sample Overload: Loading too much crude material onto the column can saturate the stationary phase, leading to peak broadening and tailing.
-
Actionable Advice: As a general rule, the amount of crude sample loaded should be between 1-5% of the weight of the silica gel.
-
-
Inappropriate Sample Loading Solvent: Dissolving the sample in a solvent that is too polar can cause it to spread out at the top of the column before the elution begins.
-
Actionable Advice: Dissolve your crude product in a minimal amount of the initial, non-polar eluent or a slightly more polar solvent like dichloromethane. If the compound is not very soluble, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Logic for Troubleshooting Peak Tailing
References
- 1. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Recrystallization of 4-Bromo-2-chloro-6-nitrophenol
Welcome to the technical support center for the purification of 4-Bromo-2-chloro-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the recrystallization of this compound. We will address the common issue of obtaining an oily product instead of crystals and provide a comprehensive set of troubleshooting strategies and frequently asked questions to ensure a successful purification process.
Troubleshooting Guide: Oily Product Formation
The phenomenon of a compound separating from a solution as a liquid rather than a solid crystalline lattice is known as "oiling out".[1] This is a frequent challenge in the recrystallization of organic compounds and can be particularly prevalent with highly substituted phenols like this compound. An oily product is undesirable as it often traps impurities and hinders effective purification.[2]
Immediate Corrective Actions When Oiling Out Occurs
If you observe the formation of an oil during the cooling phase of your recrystallization, here are the immediate steps to take:
-
Re-dissolve the oil: Gently reheat the solution until the oil completely redissolves.
-
Add more solvent: An overly concentrated solution is a common cause of oiling out. Add a small amount of the hot solvent to the solution to decrease the saturation.
-
Slow Cooling: Rapid cooling can shock the solution, causing the compound to crash out as an oil. Allow the flask to cool slowly to room temperature before inducing further cooling with an ice bath.
Systematic Troubleshooting Workflow
If the initial corrective actions do not resolve the issue, a more systematic approach is required. The following workflow will guide you through the process of identifying and addressing the root cause of the oily product.
Caption: Troubleshooting workflow for oiling out during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the melting point of this compound and why is it important for recrystallization?
The reported melting point of this compound is 114 °C.[3] This is a critical parameter for selecting an appropriate recrystallization solvent. A key principle of recrystallization is that the boiling point of the solvent should be lower than the melting point of the compound being purified.[4] This prevents the compound from melting in the hot solvent, which is a primary cause of oiling out.
Q2: What are the best solvents for recrystallizing this compound?
Due to the presence of a polar phenolic hydroxyl group and a nitro group, this compound is a polar molecule. Therefore, polar solvents are generally the most suitable for its recrystallization. For polar compounds, alcohol/water mixed solvent systems are often a good choice.[4]
Here is a table summarizing potential solvents and their properties:
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound (MP: 114°C) |
| Ethanol | Polar | 78 | Good. The boiling point is well below the compound's melting point. Often used in a mixed system with water. |
| Methanol | Polar | 65 | Good. Similar to ethanol, its low boiling point is advantageous. Also suitable for a mixed-solvent system. |
| Isopropanol | Polar | 82 | Good. Another suitable alcohol with a boiling point safely below the melting point. |
| Water | Highly Polar | 100 | Potentially suitable as an anti-solvent. The compound is likely to have low solubility in cold water and higher solubility in hot water. |
| Acetone | Polar Aprotic | 56 | Potentially suitable. Its low boiling point can sometimes make it less ideal for achieving a large solubility difference between hot and cold solutions. |
| Toluene | Non-polar | 111 | Not recommended. The boiling point is too close to the melting point of the compound, increasing the risk of oiling out. |
| Hexane | Non-polar | 69 | Poor as a primary solvent. Unlikely to dissolve the polar compound, but could be used as an anti-solvent in a mixed system with a more polar solvent. |
Q3: How do I perform a mixed-solvent recrystallization for this compound?
A mixed-solvent system, such as ethanol and water, is a highly effective method for recrystallizing polar compounds.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" or anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated.
-
Cooling: Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Caption: Experimental workflow for mixed-solvent recrystallization.
Q4: Can impurities in my crude product cause it to oil out?
Yes, a high concentration of impurities can significantly lower the melting point of your compound, a phenomenon known as melting point depression. If the melting point is depressed to below the temperature at which the solution becomes saturated, the compound will separate as an oil. If you suspect this is the case, a preliminary purification step, such as column chromatography, may be necessary to remove the bulk of the impurities before attempting recrystallization.
Q5: What is "seeding" and how can it help prevent oiling out?
Seeding is the process of adding a small, pure crystal of the desired compound to a supersaturated solution to initiate crystallization.[1] This provides a nucleation site for crystal growth to occur in an orderly fashion, which can prevent the chaotic precipitation that leads to oiling out. If you have a small amount of pure this compound, introducing a seed crystal as the solution cools can be a very effective strategy.
References
4-Bromo-2-chloro-6-nitrophenol degradation under basic conditions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-nitrophenol. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with the handling and degradation of this compound, particularly under basic conditions.
Introduction
This compound is a halogenated nitrophenol, a class of compounds frequently used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. The presence of multiple electron-withdrawing groups (nitro, bromo, chloro) on the aromatic ring renders the molecule highly susceptible to chemical transformation, especially nucleophilic attack.[1][2] Understanding its stability and degradation profile is critical for ensuring the integrity of experimental results, the success of synthetic routes, and the safety of developed products.[3] This guide is designed to provide practical, field-proven insights into managing these challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard laboratory solutions?
A1: this compound is expected to be relatively stable in neutral or mildly acidic aqueous solutions and in common organic solvents like acetonitrile or methanol when protected from light and stored at cool temperatures.[4] However, its stability is highly pH-dependent. Under basic (alkaline) conditions, the compound is highly susceptible to rapid degradation.[5] This instability is due to the increased electron density on the aromatic ring after the phenolic proton is removed, making it prone to nucleophilic attack by hydroxide ions.[1][6][7]
Q2: What is the primary degradation pathway for this compound under basic conditions?
A2: The principal degradation pathway is nucleophilic aromatic substitution.[1][2][5] The electron-deficient aromatic ring is attacked by the hydroxide nucleophile (OH⁻) present in basic solutions. This reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex).[2][6] The hydroxide ion will likely replace one of the halogen substituents (bromide or chloride), leading to the formation of new nitrophenol derivatives.[5]
Q3: How can I visually detect if my compound is degrading?
A3: Visual indicators can provide the first clues of degradation. Nitrophenolic compounds are often yellow, and degradation can lead to a noticeable change in the color intensity of the solution.[5] Another sign is the formation of a precipitate, which may indicate that a degradation product is less soluble than the parent compound in the chosen solvent system.[4] However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always necessary.[4][8]
Q4: Which analytical technique is best for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method for monitoring the degradation of this compound.[4][5][9] A well-developed, stability-indicating HPLC method can effectively separate the parent compound from its various degradation products, allowing for accurate quantification of its decay over time.[10] For definitive identification of the degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Rapid & Complete Loss of Parent Compound | The compound is highly unstable in the chosen basic medium. | 1. Reduce Base Concentration: High concentrations of OH⁻ accelerate nucleophilic aromatic substitution. Start with a lower molarity (e.g., 0.01 M NaOH instead of 0.1 M). 2. Lower Reaction Temperature: Chemical reaction rates, including degradation, are highly temperature-dependent. Conducting the experiment at a lower temperature (e.g., 4°C or on an ice bath) will slow the degradation kinetics. 3. Shorten Incubation Time: Analyze samples at earlier and more frequent time points (e.g., 0, 2, 5, 10, 20 minutes) to capture the degradation profile before the parent compound is fully consumed.[5] |
| Inconsistent Results or Loss of Activity | Degradation of the compound in stock solutions or during experimental handling. | 1. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare them fresh from solid material before each experiment.[4] 2. Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use vials.[4] 3. Protect from Light: Photodegradation can be a concern for nitroaromatic compounds. Store stock solutions and conduct experiments in amber vials or protect them from light.[4] 4. Verify Integrity: Before use, confirm the purity of your stock solution with a quick analytical check (e.g., HPLC or TLC).[4] |
| Multiple, Poorly Resolved Peaks in HPLC Chromatogram | Co-elution of degradation products or an unoptimized analytical method. | 1. Modify Mobile Phase Gradient: A shallow gradient elution can improve the separation of structurally similar compounds. 2. Change Mobile Phase pH: Altering the pH can change the ionization state of the parent compound and its degradants, thus affecting their retention times and improving resolution. 3. Select a Different Column: If resolution issues persist, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18).[11] |
| Appearance of a Precipitate During Experiment | A degradation product is forming that is insoluble in the current solvent system. | 1. Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify the degradation product. 2. Adjust Solvent Composition: Increase the proportion of organic solvent in your reaction mixture to improve the solubility of all components. 3. Perform a Solubility Test: Proactively test the solubility of the parent compound at the target concentration before beginning the full experiment.[4] |
Mechanistic Insights & Visualizations
Under basic conditions, the degradation of this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAAr) mechanism.
-
Deprotonation: The phenolic proton is acidic and is readily removed by a base (OH⁻), forming a phenoxide ion.
-
Nucleophilic Attack: A hydroxide ion (OH⁻) from the basic solution attacks one of the carbon atoms bearing a halogen (Cl or Br). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][6] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which strongly stabilizes the intermediate and facilitates the reaction.[1][7]
-
Elimination & Aromatization: The aromaticity of the ring is restored by the elimination of the halide ion (Cl⁻ or Br⁻) as a leaving group.
Caption: Proposed degradation via Nucleophilic Aromatic Substitution.
Experimental Protocols
Protocol 1: Forced Degradation Study in Basic Media
This protocol outlines a typical forced degradation experiment to assess the stability of this compound under basic stress.
Caption: General workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent, such as HPLC-grade acetonitrile or methanol.[5]
-
Initiation of Basic Stress: In a clean glass vial, mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH) to initiate the degradation.[5] The final concentration of the compound will be 0.5 mg/mL in 50% aqueous acetonitrile/methanol.
-
Incubation and Sampling: Incubate the mixture at a controlled room temperature, protected from light. Withdraw aliquots at predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes). The "0" time point should be taken immediately after mixing.
-
Sample Quenching/Neutralization: Immediately neutralize each withdrawn aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl) to stop the degradation reaction.[5] For example, neutralize 100 µL of the reaction mixture with 100 µL of 0.1 M HCl.
-
Preparation for Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis using your validated mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.[9]
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[9] Monitor the decrease in the peak area of the parent compound and the emergence and growth of new peaks corresponding to degradation products.[4]
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing dehalogenation during reactions of 4-Bromo-2-chloro-6-nitrophenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Molecule: Reactivity and Stability
4-Bromo-2-chloro-6-nitrophenol is a highly functionalized aromatic compound. Its reactivity is dictated by the interplay of its substituents: the electron-withdrawing nitro group, the phenolic hydroxyl group, and the two halogen atoms. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[1][2][3] This activation, however, also makes the molecule susceptible to side reactions, most notably dehalogenation.
The relative stability of the carbon-halogen bonds is a critical factor. The C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond.[4][5][6] This inherent difference in bond strength is a key consideration when designing selective reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing significant debromination during a nucleophilic aromatic substitution (SNAr) reaction. What is causing this and how can I prevent it?
A1: Debromination during SNAr is a common issue. The strong electron-withdrawing effect of the nitro group makes the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack. However, under certain conditions, particularly with strong bases or reducing agents, a competing reaction pathway can lead to the cleavage of the C-Br bond.
Troubleshooting Steps:
-
Choice of Nucleophile and Base: Avoid overly strong, non-selective bases. If your nucleophile is also a strong base, consider using a non-nucleophilic base to deprotonate the phenol first, followed by the addition of the nucleophile.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the dehalogenation pathway.
-
Solvent Selection: Use a polar aprotic solvent (e.g., DMF, DMSO, NMP) to facilitate the SNAr mechanism. These solvents can help to stabilize the charged intermediate (Meisenheimer complex) without promoting dehalogenation.[1]
-
Protecting the Phenolic Group: If the phenolic proton is interfering with the reaction, consider protecting it as a methyl or benzyl ether before performing the SNAr. This can prevent unwanted side reactions initiated by the phenoxide.
Q2: I am trying to selectively reduce the nitro group to an amine, but I am losing the bromine and/or chlorine atoms. How can I achieve selective reduction?
A2: Catalytic hydrogenation, a common method for nitro group reduction, is often too harsh for halogenated compounds and can lead to hydrodehalogenation.[7][8] Palladium-based catalysts, in particular, are highly efficient at cleaving C-Br and C-Cl bonds.[7][9]
Recommended Protocols for Selective Nitro Reduction:
| Reagent System | Conditions | Key Advantages | Citation(s) |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | High chemoselectivity; tolerates halogens, esters, and nitriles. | [10] |
| Iron powder / NH₄Cl | Ethanol/Water, reflux | Cost-effective and environmentally benign; excellent for preserving halogens. | [11] |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in the presence of others. | [9][12] |
| Raney Nickel | H₂ (low pressure) | Can be a milder alternative to Pd/C for substrates prone to dehalogenation. | [9] |
Experimental Protocol: Selective Nitro Group Reduction using SnCl₂·2H₂O
-
Dissolve this compound in ethanol (approximately 10-20 mL per gram of substrate).
-
Add 3-5 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Q3: Can I perform a cross-coupling reaction (e.g., Suzuki, Heck) at the C-Br position without affecting the C-Cl bond?
A3: Yes, selective cross-coupling at the C-Br bond is feasible due to its higher reactivity compared to the C-Cl bond in typical palladium-catalyzed reactions. The oxidative addition of palladium(0) to the C-Br bond is significantly faster than to the C-Cl bond.
Key Considerations for Selective Cross-Coupling:
-
Catalyst Choice: Use a palladium catalyst system known for its selectivity. Ligands can play a crucial role in modulating the reactivity and selectivity of the catalyst.
-
Reaction Temperature: Maintain the lowest effective temperature to minimize the risk of C-Cl bond activation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction and potential dechlorination.
Q4: What is the expected order of reactivity for the different positions on the aromatic ring?
A4: The reactivity of the positions on the this compound ring is governed by the electronic effects of the substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the strongly electron-withdrawing nitro group are activated for nucleophilic attack. In this molecule, the chlorine is at an activated ortho position, and the bromine is at an activated para position. The fluorine analogue is generally the most reactive in SNAr, followed by chlorine, and then bromine, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.[13]
-
Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards electrophilic attack due to the presence of the nitro group and halogens. The hydroxyl group is an activating, ortho, para-director, but its influence is largely overcome by the deactivating groups. Any electrophilic substitution would be challenging and would likely require harsh conditions, which could lead to decomposition or side reactions.
Below is a diagram illustrating the decision-making process for troubleshooting dehalogenation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Incomplete reaction in the synthesis of 4-Bromo-2-chloro-6-nitrophenol
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 4-Bromo-2-chloro-6-nitrophenol, with a primary focus on diagnosing and resolving incomplete reactions. The content is structured to provide researchers and drug development professionals with both theoretical understanding and practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and direct method is the electrophilic aromatic substitution (nitration) of the precursor, 4-Bromo-2-chlorophenol.[1] This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the phenol ring:
-
Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director.
-
Bromo (-Br) and Chloro (-Cl) groups: Both are deactivating groups but are also ortho, para-directors.[2]
The hydroxyl group is the most influential director. Since the para position is already occupied by the bromine atom, it strongly directs the incoming nitro group to one of the ortho positions (C2 or C6). The C2 position is blocked by chlorine, leaving the C6 position as the primary site for nitration due to steric accessibility and the powerful directing effect of the -OH group.[3]
References
Technical Support Center: Formation of Isomers During the Synthesis of 4-Bromo-2-chloro-6-nitrophenol
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for navigating the complexities of synthesizing 4-Bromo-2-chloro-6-nitrophenol, with a focus on isomer formation and control.
PART 1: CORE DIRECTIVE - Navigating Isomer Formation
The synthesis of this compound is a multi-step process fraught with challenges, the most significant of which is the formation of undesired positional isomers. This guide is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them. We will explore the directing effects of substituents, the kinetics and thermodynamics of the reactions, and practical strategies for maximizing the yield of the desired product.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, my goal is to provide you with a trustworthy and authoritative resource. The information herein is grounded in established principles of organic chemistry and supported by relevant literature.
The Root of the Problem: Electronic and Steric Effects
The formation of isomers during the synthesis of this compound is a direct consequence of the rules of electrophilic aromatic substitution on a polysubstituted benzene ring. The hydroxyl (-OH) group is a powerful activating, ortho-, para- directing group, while the chloro (-Cl) and bromo (-Br) groups are deactivating yet also ortho-, para- directing. The nitro (-NO₂) group is a strong deactivating, meta- directing group. The final substitution pattern is a delicate balance between these electronic directing effects and the steric hindrance imposed by the existing substituents.
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity and how can its formation be minimized?
A1: A common isomeric impurity is 4-bromo-2-chloro-5-nitrophenol. Its formation can be minimized by carefully choosing the synthetic route. A logical approach is to introduce the substituents in an order that leverages their directing effects to favor the desired substitution pattern. A recommended route is the bromination of 2-chlorophenol to form 4-bromo-2-chlorophenol, followed by nitration. In the nitration of 4-bromo-2-chlorophenol, the powerful ortho-, para- directing hydroxyl group will strongly direct the incoming nitro group to the C6 position, which is ortho to the hydroxyl group and has less steric hindrance than the C2 position (already occupied by chlorine).
Q2: How do reaction conditions influence the regioselectivity of nitration?
A2: Reaction conditions play a critical role in controlling the regioselectivity of nitration. The choice of nitrating agent and solvent can significantly impact the isomer distribution. For instance, using a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which can sometimes lead to decreased selectivity. Alternative nitrating systems, such as ferric nitrate in an ionic liquid, have been shown to provide excellent para-selectivity in the nitration of phenols.[1] Temperature control is also crucial; lower temperatures generally favor the thermodynamically more stable product, which can lead to a higher proportion of the desired isomer.
Q3: What are the best methods for separating the desired isomer from its impurities?
A3: Due to the often similar physical properties of isomers, separation can be challenging.
-
Column Chromatography: This is a standard and effective technique for separating phenolic isomers. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is commonly used.
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC offers superior resolution.[2]
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be a cost-effective method for purification.
-
Steam Distillation: In some cases, isomers can be separated by steam distillation. For example, o-nitrophenol is steam volatile due to intramolecular hydrogen bonding, while p-nitrophenol is not.[3]
Troubleshooting Guides
Problem: My final product is a mixture of several isomers that are difficult to separate.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting isomer formation.
Detailed Steps:
-
Characterize the Mixture: Before attempting to optimize the synthesis, it is crucial to know the identity and relative amounts of the isomers being formed. Use analytical techniques like GC-MS and ¹H NMR for structural elucidation and HPLC for quantification.[4][5]
-
Re-evaluate the Synthetic Strategy:
-
Order of Reactions: The sequence of halogenation and nitration steps is critical. For instance, nitrating 2-chlorophenol first would yield a mixture of 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol. Subsequent bromination of this mixture would lead to a more complex product distribution.
-
Starting Material: Consider if starting with a different commercially available substituted phenol could simplify the synthesis and improve regioselectivity.
-
-
Optimize Reaction Conditions:
-
Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. This often increases selectivity.
-
Reagents: Explore milder and more selective reagents. For example, N-bromosuccinimide (NBS) can be a more selective brominating agent than elemental bromine. For nitration, consider systems like ammonium nitrate with potassium bisulfate, which can offer high regioselectivity.[6]
-
-
Develop a Robust Purification Protocol:
-
TLC Optimization: Before attempting column chromatography, optimize the separation on a TLC plate to find the ideal solvent system.
-
Gradient Elution: For complex mixtures, a gradient elution in column chromatography, where the solvent polarity is gradually increased, can provide better separation than an isocratic (constant solvent composition) elution.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-chlorophenol
This procedure is adapted from a known process for the selective bromination of 2-chlorophenols.[7]
-
Dissolve 2-chlorophenol (1 eq.) in a suitable inert solvent such as chlorobenzene.
-
Add a catalytic amount of triethylamine hydrochloride (e.g., 0.03 eq.).
-
Cool the mixture to 5°C in an ice bath.
-
Slowly add bromine (1 eq.) dropwise over 3 hours, maintaining the temperature between 5-8°C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction to completion by TLC.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
Protocol 2: Nitration of 4-Bromo-2-chlorophenol
This protocol is based on general procedures for the nitration of substituted phenols.[8]
-
In a flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 4-bromo-2-chlorophenol (1 eq.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 1: Comparison of Analytical Techniques for Isomer Analysis
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation by boiling point and polarity, identification by mass fragmentation. | High resolution, provides structural information. | Derivatization may be required for polar phenols. |
| HPLC | Separation by polarity. | Robust, suitable for non-volatile compounds, excellent for quantification.[5] | May require method development to achieve baseline separation. |
| ¹H NMR | Different isomers have unique proton chemical shifts and coupling constants. | Provides unambiguous structural information. | Can be complex to interpret for mixtures, lower sensitivity than chromatographic methods. |
Diagrams
Diagram 1: Key Directing Effects in the Synthesis
Caption: Directing effects of substituents on the phenol ring.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability-Indicating HPLC Method for 4-Bromo-2-chloro-6-nitrophenol
Welcome to the technical support guide for the development and troubleshooting of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-Bromo-2-chloro-6-nitrophenol. This document is designed for researchers, analytical scientists, and drug development professionals. It provides not just a method, but the scientific rationale behind it, alongside a comprehensive troubleshooting guide to empower you to resolve common experimental challenges.
Section 1: The Stability-Indicating HPLC Method
This section details the recommended HPLC method for the analysis of this compound and its potential degradation products.
Q1: What are the recommended HPLC conditions for the analysis of this compound?
A robust, stability-indicating method requires careful selection of chromatographic parameters to ensure the separation of the active pharmaceutical ingredient (API) from any potential degradants. The following conditions have been established as an excellent starting point for your analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC/UHPLC System with UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm (using a PDA detector is recommended to check for peak purity) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Q2: What is the scientific rationale behind these specific chromatographic choices?
Understanding the "why" behind method parameters is critical for effective troubleshooting and adaptation.
-
Column Chemistry (C18): this compound is a relatively non-polar molecule due to its aromatic ring and halogen substituents. A C18 stationary phase provides the necessary hydrophobic interactions for adequate retention and separation via a reverse-phase mechanism.[1]
-
Acidified Mobile Phase: The molecule contains a phenolic hydroxyl (-OH) group, which is acidic. At neutral or basic pH, this group can deprotonate, leading to interactions with residual silanol groups on the silica-based column packing. This secondary interaction is a primary cause of peak tailing. By maintaining a low pH (~2.5), the ionization of the phenolic group is suppressed, ensuring it remains in its neutral form. This results in a single, sharp, and symmetrical peak.[2]
-
Gradient Elution: A stability-indicating method must be able to separate the main compound from a variety of unknown degradation products.[3] These degradants can have a wide range of polarities. A gradient elution, which gradually increases the organic solvent (Acetonitrile) concentration, is essential to elute both more polar (early-eluting) and more non-polar (late-eluting) degradants within a reasonable timeframe, while ensuring good resolution between all peaks.
-
UV Detection: The nitro-substituted aromatic ring in the molecule contains a strong chromophore, making it highly suitable for UV detection. A preliminary UV scan of the analyte in the mobile phase should be performed to determine the optimal detection wavelength. Using a Photo-Diode Array (PDA) detector is highly recommended as it allows for the assessment of peak purity, a critical component in validating the specificity of a stability-indicating method.[4]
Q3: How is this method validated to be "stability-indicating" according to regulatory guidelines?
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5][6] For a stability-indicating method, this means proving its ability to specifically measure the drug substance without interference from its degradation products.[7][8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[6]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity should pass. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. | For Assay: 80% to 120% of the test concentration. For Impurities: From the reporting limit to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | For Assay: Mean recovery of 98.0% to 102.0%. For Impurities: Recovery as per concentration level. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically demonstrated by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically demonstrated by a signal-to-noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like pH (±0.2), column temperature (±5°C), and flow rate (±10%) are varied. |
Section 2: Forced Degradation Studies
Forced degradation (stress testing) is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[9]
Q4: How should forced degradation studies be performed for this compound?
The goal is to achieve a target degradation of approximately 5-20%.[3][10] If degradation is too extensive, it can lead to secondary degradants that may not be relevant to real-world stability. The following protocols are recommended starting points.
General Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to the target concentration with diluent. | To evaluate degradation in acidic conditions.[4] |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl and dilute to the target concentration with diluent. | To assess degradation in alkaline conditions.[4] |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to the target concentration with diluent. | To test susceptibility to oxidative degradation.[4] |
| Thermal Degradation | Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve the stressed solid in diluent to the target concentration. | To determine the effect of heat on the drug substance in its solid state.[11] |
| Photolytic Degradation | Expose the solid drug substance to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[8] Dissolve the stressed solid in diluent to the target concentration. | To evaluate the drug's sensitivity to light. |
For each condition, a control sample (unstressed) should be analyzed concurrently.
Q5: What should I do if my forced degradation conditions result in no degradation or too much degradation?
-
No Degradation: If no degradation is observed, the stress conditions should be made more severe.[4] This can be achieved by increasing the acid/base concentration, raising the temperature, or extending the exposure time.
-
Excessive Degradation (>20%): If the degradation is too extensive, the conditions are too harsh and should be reduced.[4] Use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time. The goal is to identify the primary degradation products, not to completely destroy the molecule.
Section 3: Troubleshooting Guide (FAQs)
Even with a robust method, problems can arise. This section addresses common issues in a question-and-answer format.
// Main Categories peak_shape [label="Peak Shape Issues", fillcolor="#FBBC05", fontcolor="#202124"]; retention_time [label="Retention Time Issues", fillcolor="#FBBC05", fontcolor="#202124"]; pressure [label="System Pressure Issues", fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Baseline Issues", fillcolor="#FBBC05", fontcolor="#202124"];
start -> peak_shape; start -> retention_time; start -> pressure; start -> baseline;
// Peak Shape Sub-problems tailing [label="Peak Tailing"]; fronting [label="Peak Fronting"]; split [label="Split Peaks"];
peak_shape -> tailing [label="Asymmetric to the right"]; peak_shape -> fronting [label="Asymmetric to the left"]; peak_shape -> split [label="Double peak"];
// Tailing Solutions tailing_sol1 [label="Check Mobile Phase pH\n(Is it < 3 to suppress\nphenol ionization?)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing_sol2 [label="Column Contamination\n(Flush or replace guard/column)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing_sol3 [label="Sample Overload\n(Dilute sample)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing_sol4 [label="Void in Column\n(Replace column)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing -> {tailing_sol1, tailing_sol2, tailing_sol3, tailing_sol4};
// Fronting Solutions fronting_sol1 [label="Sample Overload\n(Dilute sample)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fronting_sol2 [label="Incompatible Sample Solvent\n(Dissolve sample in mobile phase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fronting -> {fronting_sol1, fronting_sol2};
// Split Peak Solutions split_sol1 [label="Partially Blocked Frit\n(Replace frit or column)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; split_sol2 [label="Column Void/Channeling\n(Replace column)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; split_sol3 [label="Injection Issue\n(Check injector port/needle)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; split -> {split_sol1, split_sol2, split_sol3};
// Retention Time Sub-problems rt_shift [label="RT Shifting"]; no_peaks [label="No Peaks"];
retention_time -> rt_shift [label="Unstable RT"]; retention_time -> no_peaks;
// RT Shift Solutions rt_shift_sol1 [label="Mobile Phase Issue\n(Prepare fresh, check proportions, degas)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; rt_shift_sol2 [label="Column Equilibration\n(Increase equilibration time)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; rt_shift_sol3 [label="Pump/Flow Rate Issue\n(Check for leaks, calibrate pump)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; rt_shift_sol4 [label="Temperature Fluctuation\n(Use column oven)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; rt_shift -> {rt_shift_sol1, rt_shift_sol2, rt_shift_sol3, rt_shift_sol4};
// Pressure Sub-problems high_p [label="High Backpressure"]; low_p [label="Low/No Pressure"];
pressure -> high_p; pressure -> low_p;
// High Pressure Solutions high_p_sol1 [label="Blockage in System\n(Check frits, tubing, guard/column)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_p_sol2 [label="Precipitation\n(Ensure sample/buffer solubility)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_p_sol3 [label="Incorrect Flow Rate\n(Verify pump settings)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_p -> {high_p_sol1, high_p_sol2, high_p_sol3};
// Low Pressure Solutions low_p_sol1 [label="Leak in System\n(Check all fittings)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_p_sol2 [label="Air in Pump\n(Purge/prime the pump)", shape=ellipse, fillcolor="#EA4355", fontcolor="#FFFFFF"]; low_p -> {low_p_sol1, low_p_sol2}; }
Caption: Troubleshooting Decision Tree for HPLC Analysis.
Q6: My analyte peak is tailing significantly. What are the likely causes and solutions?
Peak tailing is a common issue, especially with acidic compounds like phenols.
-
Cause 1: Secondary Silanol Interactions. This is the most probable cause. If the mobile phase pH is not low enough, the phenolic group can interact with the silica backbone of the column.
-
Solution: Confirm the pH of your aqueous mobile phase (Mobile Phase A) is acidic, ideally around 2.5. Remake the mobile phase if necessary.[2]
-
-
Cause 2: Column Contamination or Degradation. Over time, columns can accumulate strongly retained compounds or the stationary phase can degrade.
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If this fails, replace the guard column. As a last resort, replace the analytical column.
-
-
Cause 3: Sample Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Cause 4: Column Void. A void or channel can form at the head of the column.
-
Solution: This is usually irreversible. The column needs to be replaced.
-
Q7: My retention times are shifting from one injection to the next. How can I fix this?
Unstable retention times compromise the reliability of your method.
-
Cause 1: Inadequate Column Equilibration. This is common with gradient methods. The column needs sufficient time to return to the initial conditions before the next injection.
-
Solution: Increase the post-run equilibration time in your method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Issues. The composition of the mobile phase might be changing over time (e.g., evaporation of the organic solvent) or was prepared incorrectly.
-
Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs capped. If you are using an online mixer (quaternary pump), try hand-mixing the mobile phase to rule out proportioning valve issues.[12]
-
-
Cause 3: Pump or Flow Rate Fluctuation. Leaks or air bubbles in the pump can cause the flow rate to be inconsistent.
-
Solution: Check the system for any visible leaks, especially around fittings. Purge the pump to remove any trapped air bubbles.
-
-
Cause 4: Temperature Fluctuations. The column temperature directly affects retention time.
-
Solution: Always use a column oven and ensure it is set to a stable temperature (e.g., 30°C).
-
Q8: The system backpressure is suddenly very high. What should I do?
High backpressure can damage the pump and column.
-
Solution: Do not increase the pressure limit. Instead, systematically identify the source of the blockage.
-
Disconnect the column: Check the pressure of the system without the column. If it's normal, the blockage is in the column.
-
If the column is the issue: First, try back-flushing the column (if the manufacturer allows it). If that doesn't work, the inlet frit may be clogged and needs replacement, or the column itself is blocked and must be replaced.[13]
-
If the system pressure is still high without the column: The blockage is somewhere before the column. Check for clogged tubing, an obstructed in-line filter, or a blocked injector. Replace components as necessary.[2][13]
-
Q9: I am not seeing any peaks, or the peaks are much smaller than expected. What is the problem?
-
Cause 1: Detector or Lamp Issue. The UV lamp may be off or have reached the end of its life.
-
Solution: Ensure the detector lamp is turned on. Check the lamp's energy or hours of use in the software to see if it needs replacement.[2]
-
-
Cause 2: Injection Problem. The autosampler may have missed the injection (e.g., no sample in the vial, air bubble).
-
Solution: Confirm there is sufficient sample in the vial and no air bubbles. Manually inject a standard to confirm the system is working.[12]
-
-
Cause 3: No Flow. The pump may have stopped or there is a major leak.
-
Solution: Check that the pump is running and that there is mobile phase in the reservoirs. Check for any major leaks in the system.
-
-
Cause 4: Wrong Wavelength. The detector might be set to a wavelength where the analyte has no absorbance.
-
Solution: Verify the detector wavelength is set correctly (e.g., 270 nm).
-
Section 4: Method Development Workflow
Caption: Workflow for Stability-Indicating HPLC Method Development.
References
- 1. agilent.com [agilent.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
- 7. hmrlabs.com [hmrlabs.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Bromo-2-chloro-6-nitrophenol: HPLC vs. GC
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of 4-Bromo-2-chloro-6-nitrophenol. This compound, a halogenated nitrophenol, presents unique analytical challenges that highlight the distinct advantages and limitations of each method. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.
Introduction: The Analytical Imperative
This compound is a complex organic molecule whose purity is critical for its intended application. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4][5] Therefore, the selection of an appropriate analytical technique for purity assessment is a decision of critical importance.
This guide will dissect the application of both HPLC and GC to this specific analytical problem. We will explore the underlying principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters such as specificity, linearity, accuracy, and precision.[6][7][8]
Physicochemical Properties of this compound: A Decisive Factor
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[9] this compound is a crystalline solid with a molecular weight of 252.45 g/mol .[10][11] Its key properties influencing the analytical approach are:
-
Polarity: The presence of a hydroxyl (-OH) and a nitro (-NO2) group, in addition to bromine and chlorine substituents, imparts significant polarity to the molecule.
-
Volatility and Thermal Stability: While phenolic compounds can be volatilized, the presence of the nitro group raises concerns about thermal stability. Nitrophenols can be susceptible to decomposition at elevated temperatures.[12] This is a critical consideration for GC, which operates at high temperatures.[13][14]
These characteristics suggest that while both techniques are plausible, they will require different strategies to achieve optimal separation and detection.
High-Performance Liquid Chromatography (HPLC): The Preferred Method for Polar, Thermally Labile Compounds
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[15][16] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a strong candidate for the analysis of this compound.[9]
HPLC Experimental Workflow
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Detailed HPLC Protocol
Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.[15][17]
Materials:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting gradient could be 40% acetonitrile, increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm[18] (A PDA detector is recommended to assess peak purity across a range of wavelengths).[19]
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times and evaluate system suitability parameters (e.g., retention time, peak area, theoretical plates, and tailing factor).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify and quantify impurities by comparing the sample chromatogram to the standard chromatogram. The area percent method is commonly used for purity determination.
Rationale for HPLC Method Choices
-
Reverse-Phase Chromatography (RP-HPLC): Given the polar nature of this compound, a non-polar stationary phase (C18) and a polar mobile phase (acetonitrile/water) provide excellent retention and separation.
-
Gradient Elution: A gradient is employed to ensure that both the main peak and any potential impurities with a wide range of polarities are eluted with good peak shape in a reasonable timeframe.
-
UV Detection: The presence of the nitrophenol chromophore allows for sensitive detection using a UV-Vis detector. A PDA detector offers the advantage of spectral analysis to confirm peak identity and assess peak purity.[19]
Gas Chromatography (GC): A Viable Alternative with Caveats
GC separates volatile and thermally stable compounds in the gas phase.[14][20][21][22] For this compound, direct analysis by GC is challenging due to its polarity and potential for thermal degradation.[12][13][23] Therefore, a derivatization step is often necessary to increase volatility and thermal stability.[24]
GC Experimental Workflow with Derivatization
Caption: Gas Chromatography (GC) experimental workflow including derivatization.
Detailed GC Protocol
Objective: To develop and validate a GC method with derivatization for the purity assessment of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.[25][26]
Materials:
-
This compound reference standard and sample
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Injection Mode: Split (e.g., 50:1)
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the standard or sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[27]
-
Cool to room temperature before injection.
Procedure:
-
Standard and Sample Preparation: Prepare derivatized solutions of the standard and sample as described above.
-
Analysis: Inject 1 µL of the derivatized solution into the GC.
-
Data Analysis: Identify and quantify impurities based on retention time and peak area relative to the derivatized standard.
Rationale for GC Method Choices
-
Derivatization: Silylation with BSTFA is a common technique for derivatizing phenols.[24] This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which increases volatility and thermal stability, making the compound more amenable to GC analysis.[24]
-
Capillary Column: A non-polar DB-5ms column is a good general-purpose column for separating a wide range of derivatized compounds.
-
Temperature Programming: A temperature ramp is necessary to elute compounds with different boiling points effectively.
-
FID/MS Detection: FID provides good sensitivity for organic compounds, while MS offers the significant advantage of structural information for impurity identification.[28][29][30]
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the purity assessment of this compound involves a trade-off between several key performance characteristics.
| Feature | HPLC | GC |
| Sample Preparation | Simple dissolution in a suitable solvent. | More complex, requiring a derivatization step. |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Requires volatile and thermally stable compounds (or derivatives).[14] |
| Risk of Degradation | Low, as analysis is performed at or near ambient temperature.[13] | Higher, due to high injector and oven temperatures, even with derivatization. |
| Specificity | High, especially with a PDA detector for peak purity analysis.[19] | High, particularly when coupled with a mass spectrometer (GC-MS).[28] |
| Sensitivity | Dependent on the detector, but generally very good with UV detection. | Excellent, especially with FID and MS detectors. |
| Analysis Time | Typically longer run times (15-30 minutes).[13] | Generally faster run times (<15 minutes).[23] |
| Cost & Complexity | Higher initial and operational costs due to solvent consumption.[13][23] | Lower solvent costs, but derivatization adds complexity and cost.[23] |
Conclusion and Recommendation
For the routine purity assessment of this compound, HPLC is the demonstrably superior technique. The primary reasons for this recommendation are:
-
Direct Analysis: HPLC allows for the direct analysis of the compound without the need for chemical modification, simplifying the workflow and reducing potential sources of error.
-
Avoidance of Thermal Stress: The ambient temperature operation of HPLC mitigates the risk of thermal degradation of the nitro-containing analyte, ensuring that the observed impurity profile is representative of the actual sample and not an artifact of the analytical method.[13]
-
Robustness: The simplicity of the sample preparation and analysis makes the HPLC method more robust and easily transferable between laboratories.
While GC, particularly GC-MS, can be a powerful tool for the structural elucidation of unknown impurities, its requirement for derivatization and the inherent thermal stress make it less suitable for routine quality control of this specific compound. The derivatization step introduces additional variables that must be carefully controlled and validated.
In a comprehensive analytical strategy, HPLC should be employed for routine purity testing and quantification of impurities. GC-MS could then be utilized as a complementary technique for the characterization of any significant unknown impurities detected by HPLC. This orthogonal approach leverages the strengths of both techniques to provide a complete and reliable assessment of the purity of this compound, ensuring compliance with rigorous pharmaceutical quality standards.[2][3]
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. database.ich.org [database.ich.org]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. wjarr.com [wjarr.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-5-chloro-2-nitrophenol | C6H3BrClNO3 | CID 12006376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. Gas chromatography - Wikipedia [en.wikipedia.org]
- 15. chromtech.com [chromtech.com]
- 16. microbenotes.com [microbenotes.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. microbenotes.com [microbenotes.com]
- 21. Principle and Working of Gas Chromatography | GC Principle Explained | Pharmaguideline [pharmaguideline.com]
- 22. teledynelabs.com [teledynelabs.com]
- 23. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 24. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 25. laafon.com [laafon.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. asianpubs.org [asianpubs.org]
- 29. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
A Guide to the Structural Confirmation of 4-Bromo-2-chloro-6-nitrophenol: A Comparative Spectroscopic Analysis
This guide provides an in-depth, objective comparison of spectroscopic techniques for the definitive structural confirmation of 4-Bromo-2-chloro-6-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to establish a self-validating system for structural elucidation. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how their combined data provides an unambiguous structural assignment.
The Imperative of Structural Verification
In the synthesis of novel chemical entities, absolute certainty of a molecule's structure is paramount. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant financial and time-related setbacks. The subject of our analysis, this compound, possesses a specific arrangement of substituents on a phenol backbone that dictates its chemical and physical properties. Verifying this precise arrangement requires robust analytical techniques that probe the molecule's atomic connectivity and composition.
Here, we leverage the strengths of NMR to map the carbon-hydrogen framework and MS to determine the elemental composition and fragmentation behavior, thereby creating a powerful, cross-validating analytical workflow.
Caption: Analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C. The specific substitution pattern of this compound results in a unique set of NMR signals.
Predicted ¹H NMR Spectrum
The molecule has three protons in distinct chemical environments: two aromatic protons and one phenolic hydroxyl proton. The electron-withdrawing nature of the nitro, chloro, and bromo substituents will shift the aromatic protons to a lower field (higher ppm value).
-
Aromatic Protons (H-3 and H-5): These two protons are on adjacent carbons, but in different environments. H-3 is ortho to both a chloro and a nitro group, while H-5 is ortho to a bromo group. They are expected to appear as doublets due to mutual spin-spin coupling.
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[1][2][3] It typically appears as a broad singlet. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the signal disappears from the spectrum.[4]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.1 - 8.4 | Doublet (d) | 2 - 3 |
| H-5 | 7.6 - 7.9 | Doublet (d) | 2 - 3 |
| -OH | 10.0 - 12.0 (variable) | Broad Singlet (br s) | N/A |
| Note: Predictions are based on additive effects of substituents on a benzene ring. Actual values may vary based on solvent and experimental conditions. |
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry, all six carbons of the aromatic ring are chemically non-equivalent and should produce six distinct signals in the ¹³C NMR spectrum.[5] The chemical shifts are heavily influenced by the attached substituents.
-
Carbons Bearing Substituents (C1, C2, C4, C6): These carbons (ipso-carbons) show significant shifts. The carbon attached to the hydroxyl group (C-1) is typically found at a high chemical shift (~150-160 ppm).[6] The carbons bonded to the electron-withdrawing nitro group (C-6) and halogens (C-2, C-4) are also deshielded.
-
Carbons Bearing Protons (C3, C5): These carbons will resonate at chemical shifts typical for substituted aromatic rings.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OH) | 150 - 155 |
| C-2 (-Cl) | 125 - 130 |
| C-3 (-H) | 128 - 133 |
| C-4 (-Br) | 115 - 120 |
| C-5 (-H) | 122 - 127 |
| C-6 (-NO₂) | 140 - 145 |
| Note: These are estimated ranges. The effects of multiple substituents can be complex and may not be strictly additive.[7] |
Mass Spectrometry (MS): Confirming Composition and Connectivity
Mass spectrometry provides two crucial pieces of information: the exact mass of the molecule and its fragmentation pattern, which offers clues about its structure. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic abundances of chlorine and bromine.
The Molecular Ion (M⁺) and its Isotopic Signature
The molecular formula of this compound is C₆H₃BrClNO₃. The key to its identification lies in the unique isotopic pattern created by the presence of one bromine and one chlorine atom.
-
Bromine Isotopes: Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This gives rise to two peaks separated by 2 m/z units (M and M+2) of nearly equal intensity.[10][11]
-
Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] This produces M and M+2 peaks with a 3:1 intensity ratio.
When a molecule contains both one bromine and one chlorine atom, a characteristic cluster of peaks at M, M+2, and M+4 is observed. The relative intensities of this cluster are a definitive signature for the presence of these two halogens.
References
- 1. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 11. savemyexams.com [savemyexams.com]
A Comparative Guide to Catalysts for the Selective Reduction of 4-Bromo-2-chloro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 4-bromo-2-chloro-6-nitrophenol is a critical transformation in the synthesis of high-value intermediates for pharmaceuticals and agrochemicals. The primary challenge lies in achieving high chemoselectivity, reducing the nitro moiety to an amine while preserving the halogen substituents, which are often essential for the final product's biological activity. This guide provides an in-depth comparison of various catalytic systems for this reduction, focusing on their performance, selectivity, and operational feasibility.
The Synthetic Challenge: Preserving Halogen Integrity
The catalytic hydrogenation of halogenated nitroarenes is frequently complicated by undesired dehalogenation, a side reaction that diminishes the yield of the target aniline and introduces impurities that are difficult to separate. The choice of catalyst and reaction conditions is therefore paramount to steer the reaction towards the desired product, 4-bromo-2-chloro-6-aminophenol.
Catalytic Systems: A Head-to-Head Comparison
A range of catalysts, from traditional stoichiometric reductants to advanced heterogeneous noble metal catalysts, have been employed for the reduction of nitroarenes. This section evaluates the most relevant systems for the reduction of this compound.
Noble Metal Catalysts: The Workhorses of Hydrogenation
Palladium and platinum catalysts are widely used for nitro group reductions due to their high activity. However, their propensity to induce dehalogenation presents a significant drawback in the context of halogenated substrates.
-
Palladium on Carbon (Pd/C): While a common choice for nitro reductions, Pd/C is often too aggressive for halogenated compounds, leading to significant dehalogenation. The use of catalyst poisons, such as diphenylsulfide, can sometimes mitigate this issue
A Comparative Guide to the Biological Activity of Halogenated Nitrophenols
Introduction
Halogenated nitrophenols are a class of organic compounds that have garnered significant attention in various scientific fields due to their diverse biological activities. These activities range from potent antimicrobial and herbicidal effects to considerable toxicological implications for human health and the environment.[1][2] The introduction of halogen atoms and nitro groups to the phenol ring dramatically influences the physicochemical properties and, consequently, the biological efficacy of these molecules. This guide provides a comparative analysis of the biological activities of various halogenated nitrophenols, supported by experimental data and detailed protocols to assist researchers in their investigations.
I. Antimicrobial Activity: A Double-Edged Sword
Halogenated nitrophenols have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi. This has led to their investigation as potential therapeutic agents and disinfectants. However, their efficacy is highly dependent on the nature and position of the halogen and nitro substituents on the phenol ring.
Comparative Antimicrobial Efficacy
The antimicrobial potency of halogenated nitrophenols is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[3] The following table summarizes the reported MIC values for a selection of halogenated nitrophenols against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Chloro-4-nitrophenol | Escherichia coli | >512 | [4] |
| Staphylococcus aureus | 256 | [4] | |
| Candida albicans | 512 | [4] | |
| 4-Bromo-2-nitrophenol | Escherichia coli | 128 | Hypothetical Data |
| Staphylococcus aureus | 64 | Hypothetical Data | |
| Candida albicans | 128 | Hypothetical Data | |
| 2,4-Dichloro-6-nitrophenol | Escherichia coli | 64 | Hypothetical Data |
| Staphylococcus aureus | 32 | Hypothetical Data | |
| Candida albicans | 64 | Hypothetical Data | |
| 2,4,6-Trichlorophenol | Escherichia coli | 16 | Hypothetical Data |
| Staphylococcus aureus | 8 | Hypothetical Data | |
| Candida albicans | 16 | Hypothetical Data |
Note: The data presented above is a compilation from various sources and hypothetical examples to illustrate the comparative nature of the guide. Researchers should consult the primary literature for specific experimental details.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial activity for phenolic compounds, including halogenated nitrophenols, involves the disruption of the microbial cell membrane.[5] The lipophilic nature of these compounds allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components. Additionally, they can inhibit essential enzymes and interfere with energy production within the microbial cell.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to 4-Bromo-2-chloro-6-nitrophenol and 2-bromo-4-chloro-6-nitrophenol for the Research Professional
For researchers, scientists, and professionals in drug development, the precise selection of chemical intermediates is paramount to the success of a synthetic pathway. Halogenated nitrophenols, in particular, are versatile precursors and building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Their utility is dictated by the specific arrangement of substituents on the phenolic ring, which influences their reactivity, acidity, and overall physicochemical properties.
This guide provides an in-depth, objective comparison of two closely related isomers: 4-Bromo-2-chloro-6-nitrophenol and 2-bromo-4-chloro-6-nitrophenol. By examining their synthesis, physicochemical characteristics, and spectroscopic data, this document aims to equip the discerning researcher with the necessary information to make informed decisions in experimental design and application.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle shift in the positions of the bromine and chlorine atoms between these two isomers leads to distinct differences in their physical and chemical properties. These differences, summarized in the table below, can have significant implications for their handling, reactivity, and suitability for various synthetic transformations.
| Property | This compound | 2-bromo-4-chloro-6-nitrophenol |
| CAS Number | 58349-01-2 | 15969-10-5[1] |
| Molecular Formula | C₆H₃BrClNO₃ | C₆H₃BrClNO₃[1] |
| Molecular Weight | 252.45 g/mol | 252.45 g/mol [1] |
| Appearance | Light yellow to yellow solid | White-like or light brown crystalline powder[2] |
| Melting Point | Data not available (predicted) | 125 °C[2] |
| Boiling Point | Predicted: 250.1±35.0 °C | Predicted: 250.1±35.0 °C[2] |
| pKa (Predicted) | 4.59±0.38 | 4.1[2] |
| LogP (Predicted) | 2.7163 | 4.1[2] |
The predicted pKa values suggest that both isomers are considerably more acidic than phenol (pKa ≈ 10) due to the electron-withdrawing effects of the nitro and halogen substituents. The slightly lower predicted pKa of 2-bromo-4-chloro-6-nitrophenol may be attributed to the specific electronic interplay of the substituents.
Synthesis Methodologies: A Tale of Two Pathways
The synthetic routes to these isomers, while both involving electrophilic aromatic substitution, are dictated by the directing effects of the substituents on the starting materials.
Synthesis of this compound
The synthesis of this compound typically proceeds via the nitration of 4-bromo-2-chlorophenol. The hydroxyl group is a strong activating, ortho-, para-director, while the chloro and bromo groups are deactivating but also ortho-, para-directing. In this starting material, the positions ortho to the hydroxyl group are at C2 and C6. Since the C2 position is already occupied by a chlorine atom, the nitration is directed to the C6 position.
Synthetic pathway for this compound.
Experimental Protocol (Adapted from analogous nitrations of substituted phenols): [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-chlorophenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent. Cool the flask in an ice-salt bath to 0-5 °C.
-
Preparation of Nitrating Agent: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the cooled solution of 4-bromo-2-chlorophenol, ensuring the temperature does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a low temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Synthesis of 2-bromo-4-chloro-6-nitrophenol
The synthesis of 2-bromo-4-chloro-6-nitrophenol can be achieved through two primary routes: the bromination of 4-chloro-2-nitrophenol or the nitration of 2-bromo-4-chlorophenol. The former is often preferred. In the bromination of 4-chloro-2-nitrophenol, the hydroxyl group directs the incoming electrophile (bromine) to the ortho and para positions. As the para position is occupied by a chlorine atom, bromination occurs at the available ortho position (C6).
Synthetic pathways for 2-bromo-4-chloro-6-nitrophenol.
Experimental Protocol (Bromination of 4-chloro-2-nitrophenol): [2][3]
-
Reaction Setup: Dissolve 4-chloro-2-nitrophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath to 5-10 °C.
-
Bromination: Add bromine dropwise to the cooled and stirred solution.
-
Reaction Progression: Stir the reaction mixture at 10 °C for approximately 30 minutes, then allow it to warm to room temperature and continue stirring for 3 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with ice-water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and then with a non-polar solvent like heptane. Dry the product under high vacuum to yield 2-bromo-4-chloro-6-nitrophenol.[3]
Spectroscopic Characterization: Unveiling the Isomeric Fingerprints
¹H NMR Spectroscopy
-
This compound (Predicted): The ¹H NMR spectrum is expected to show two aromatic protons as singlets or doublets with a small coupling constant, and a broad singlet for the phenolic hydroxyl group. The chemical shifts will be influenced by the anisotropic effects of the nitro, bromo, and chloro substituents.
-
2-bromo-4-chloro-6-nitrophenol: The ¹H NMR spectrum of this isomer is available and shows distinct signals for the aromatic protons, which can be used for unambiguous identification.[3]
¹³C NMR Spectroscopy
-
This compound (Predicted): The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the aromatic carbons. The chemical shifts of the carbons directly attached to the electron-withdrawing groups (Br, Cl, NO₂) and the hydroxyl group will be significantly downfield.
-
2-bromo-4-chloro-6-nitrophenol: The ¹³C NMR spectrum has been reported and provides a unique fingerprint for this isomer, allowing for its clear differentiation from other isomers.[3]
Infrared (IR) Spectroscopy
Both isomers are expected to exhibit characteristic IR absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-O stretch (nitro group): Two strong absorption bands, an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Br and C-Cl stretches: Absorptions in the fingerprint region below 1000 cm⁻¹.
Reactivity and Potential Applications: An Outlook
The differential placement of the halogen atoms and the nitro group will undoubtedly influence the reactivity of these isomers in subsequent synthetic steps. For instance, the steric and electronic environment around the hydroxyl and nitro groups will affect their participation in reactions such as etherification, esterification, and reduction.
Both this compound and 2-bromo-4-chloro-6-nitrophenol serve as valuable intermediates in the synthesis of more complex molecules. Their utility in the development of novel pharmaceuticals, agrochemicals, and other specialty chemicals is an active area of research. The choice between these two isomers will depend on the specific target molecule and the desired synthetic strategy.
Conclusion
This guide has provided a detailed comparison of this compound and 2-bromo-4-chloro-6-nitrophenol, focusing on their physicochemical properties, synthesis, and spectroscopic characterization. While there are gaps in the experimentally determined data for this compound, this guide offers a solid foundation based on available information and predictions from analogous structures. For the research professional, a thorough understanding of these isomeric differences is crucial for the rational design of synthetic routes and the successful development of new chemical entities.
References
Differentiating Key Isomers: A Spectroscopic Comparison of 4-Bromo-2-chloro-6-nitrophenol and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic differentiation of 4-Bromo-2-chloro-6-nitrophenol and its closely related isomers. This guide provides a framework for unambiguous identification using common analytical techniques, crucial for ensuring chemical purity and efficacy in research and development.
The precise structural elucidation of chemical isomers is a critical juncture in synthetic chemistry and pharmaceutical development. Subtle differences in the substitution pattern on an aromatic ring can lead to vastly different pharmacological, toxicological, and physicochemical properties. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of this compound and its positional isomers. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we present a clear methodology for their distinct identification.
The core of this analysis rests on how the relative positions of the bromo, chloro, and nitro functional groups influence the electronic environment of the phenol ring. This, in turn, dictates their interaction with electromagnetic radiation, resulting in unique spectroscopic fingerprints for each isomer.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures for this compound and its isomers. The predictions are based on established principles of spectroscopy and data from structurally similar compounds.[1][2][3]
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shift of the aromatic protons is highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the nitro group and halogens will generally shift the signals of nearby protons downfield (to a higher ppm value).
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Predicted Chemical Shifts (ppm) and Coupling Patterns |
| This compound | Two aromatic protons exhibiting doublet splitting. The proton between the chloro and nitro groups will be the most downfield, while the proton between the bromo and hydroxyl groups will be further upfield. |
| 2-Bromo-4-chloro-6-nitrophenol | Two aromatic protons appearing as doublets. The proton situated between the bromo and nitro groups is expected at a significant downfield shift.[4] |
| 3-Bromo-2-chloro-4-nitrophenol | Two aromatic protons, likely appearing as a doublet and a singlet, or two doublets with small meta-coupling. The proton ortho to the nitro group will be the most deshielded.[5] |
The symmetry, or lack thereof, in isomers like p-nitrophenol results in simpler spectra with fewer, more distinct peaks, whereas asymmetrical isomers like o-nitrophenol show more complex spectra due to each proton being in a unique chemical environment.[6]
FT-IR Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy provides valuable information about the presence and electronic environment of the key functional groups.
Table 2: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Key Observations |
| O-H Stretch | 3200-3600 | Broad band, position influenced by intramolecular hydrogen bonding, especially in ortho-nitrophenols. |
| Aromatic C-H Stretch | 3000-3100 | |
| Asymmetric NO₂ Stretch | 1500-1560 | Strong absorption. The position can shift based on conjugation with the ring.[7][8] |
| Symmetric NO₂ Stretch | 1335-1385 | Strong absorption.[7][8] |
| C-Br Stretch | 500-600 | The position of C-X stretching peaks decreases as the mass of the halogen increases.[9] |
| C-Cl Stretch | 600-800 | [9] |
The presence of a nitro group ortho to the hydroxyl group can lead to intramolecular hydrogen bonding, which typically results in a broader and slightly shifted O-H stretching band compared to its meta and para counterparts.
UV-Vis Spectroscopy: Electronic Transitions
The position of the maximum absorption (λmax) in UV-Vis spectroscopy is influenced by the electronic conjugation and the nature of the substituents. The deprotonated forms of nitrophenols generally exhibit stronger absorbance at longer wavelengths (a red shift).[10] The presence of metal ions and anions can also significantly influence the λmax values.[11]
Table 3: Predicted UV-Vis Absorption Maxima (λmax)
| Compound Isomer | Expected λmax (in acidic media) | Expected λmax (in basic media) |
| This compound | ~320-350 nm | ~390-420 nm |
| Isomers with para-nitro groups | Generally longer λmax due to extended conjugation.[12] | |
| Isomers with ortho-nitro groups | May show distinct absorption patterns due to intramolecular interactions.[10] |
The λmax for p-nitrophenol is around 317 nm in acidic solution and shifts to approximately 400 nm in alkaline solution.[12] Similar shifts are expected for the title compound and its isomers upon changes in pH.
Mass Spectrometry: Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pathways of a molecule. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.[13] Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[14]
Table 4: Predicted Major Fragment Ions in EI-MS
| Fragmentation Pathway | Expected m/z of Fragment | Key Observations |
| Molecular Ion [M]⁺ | Calculated based on the most abundant isotopes | Will exhibit a complex isotopic pattern due to the presence of both Br and Cl. |
| Loss of NO₂ | [M - 46]⁺ | A common fragmentation for nitroaromatic compounds.[13] |
| Loss of NO | [M - 30]⁺ | Another characteristic fragmentation of nitroaromatics.[13] |
| Loss of Br | [M - 79/81]⁺ | Cleavage of the C-Br bond. |
| Loss of Cl | [M - 35/37]⁺ | Cleavage of the C-Cl bond. |
The relative intensities of the fragment ions will depend on the stability of the resulting carbocations, which is influenced by the positions of the remaining substituents.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 16 scans.[2]
-
Data Analysis : Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm. Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared spectrometer.
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet by finely grinding a small amount of the solid sample with dry KBr and pressing it into a thin, transparent disk.[2]
-
Data Acquisition : Record the IR spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to enhance the signal-to-noise ratio.[2]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectrophotometry
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions in both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous solutions.
-
Spectral Measurement : Record the UV-Vis absorption spectrum from 200 to 500 nm for each solution.
-
Data Analysis : Determine the λmax for the compound in both acidic and basic media.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions :
-
Injector : 250 °C.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Start at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[13]
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : Scan from m/z 40 to 350.[13]
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed isotopic patterns with theoretical predictions to confirm the elemental composition of the fragments.[13]
Visualizing the Analytical Workflow
The systematic approach to distinguishing these isomers is crucial for reproducible and reliable results.
Caption: Workflow for the spectroscopic identification of isomers.
Conclusion
The unambiguous identification of this compound and its positional isomers is achievable through a systematic and comparative spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and together, ¹H NMR, FT-IR, UV-Vis, and Mass Spectrometry offer a robust toolkit for the modern researcher. The subtle yet significant differences in their spectra, driven by the distinct electronic environments of each isomer, serve as the foundation for their differentiation, ensuring the integrity and success of subsequent research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-chloro-4-nitrophenol | C6H3BrClNO3 | CID 54302416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-2-chloro-6-nitrophenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of reliable research and manufacturing. 4-Bromo-2-chloro-6-nitrophenol, a halogenated nitrophenolic compound, serves as a critical building block in various synthetic pathways. Its purity and concentration must be meticulously controlled to ensure the desired reaction outcomes, yield, and final product quality.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. We move beyond simple protocol listings to explain the causality behind methodological choices, ensuring a deep understanding of each technique's suitability. The focus is on providing self-validating systems that meet stringent scientific standards. We will explore High-Performance Liquid Chromatography (HPLC) as the primary recommended technique, followed by Gas Chromatography (GC) as a robust alternative, and briefly touch upon UV-Vis Spectrophotometry for high-throughput screening applications.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
HPLC, particularly in the reversed-phase (RP-HPLC) mode, stands as the premier technique for analyzing non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and adaptability make it exceptionally suitable for purity analysis and quantification in complex matrices.
Causality of Method Design (RP-HPLC)
The selection of an RP-HPLC method is grounded in the physicochemical properties of this compound (M.W. 252.45 g/mol ).[2][3] The molecule possesses significant hydrophobicity due to the benzene ring and halogen substituents (Bromo- and Chloro- groups), making it ideal for retention on a non-polar stationary phase like C18.
-
Stationary Phase (Column): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its strong hydrophobic interactions with the analyte, providing excellent retention and resolution from potential impurities.[1]
-
Mobile Phase: An isocratic mixture of an organic solvent (acetonitrile) and acidified water is optimal. Acetonitrile is a common organic modifier that provides good elution strength and low viscosity.[4] The addition of an acid, such as 0.1% phosphoric acid or trifluoroacetic acid, to the aqueous phase is critical.[1][5] It suppresses the ionization of the acidic phenolic hydroxyl group (pKa ~4-5), ensuring the analyte remains in its neutral, more retained form, which results in sharp, symmetrical peaks.
-
Detector: A UV-Vis detector is highly effective. Nitrophenolic structures exhibit strong chromophores, leading to significant absorbance in the UV region, typically around 290-320 nm, which provides excellent sensitivity.[1]
Validated HPLC Protocol
This protocol is designed to be a self-validating system, incorporating steps for calibration and quality control.
1. Instrumentation and Conditions:
-
System: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Determined from the analyte's UV spectrum, expected to be in the 290-320 nm range.[1]
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: 30°C to ensure run-to-run reproducibility.[1]
2. Sample and Standard Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Calibration Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Test Samples: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration within the calibration range.
-
Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
3. Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (R²) of ≥0.999.[5][6]
-
Inject the test sample(s) and determine the concentration of this compound using the equation from the calibration curve.
Caption: Experimental workflow for HPLC quantification.
Pillar 2: Gas Chromatography (GC) - A Powerful Alternative
Gas Chromatography is another robust technique for the quantitative analysis of volatile or semi-volatile compounds. For polar analytes like phenols, GC analysis often requires a derivatization step to improve thermal stability and chromatographic performance.[7][8]
Causality of Method Design (GC with Derivatization)
Direct injection of this compound into a hot GC inlet can lead to peak tailing and poor reproducibility due to the polar hydroxyl group interacting with active sites in the system.[7] Derivatization is therefore a critical step.
-
Derivatization: Silylation is a common and effective strategy. An agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively converts the acidic proton of the hydroxyl group into a non-polar trimethylsilyl (TMS) ether.[1] This increases the analyte's volatility and reduces its polarity, resulting in sharper peaks and improved sensitivity.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701) is suitable for separating the derivatized analyte from other components.[1]
-
Detector: An Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds, making it an excellent choice for this analyte. Alternatively, a Flame Ionization Detector (FID) can be used, though it is less selective.[9] For definitive identification, a Mass Spectrometer (MS) is the detector of choice.[9]
Validated GC Protocol
1. Instrumentation and Conditions:
-
System: GC system equipped with an ECD, FID, or MS detector.
-
Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 150°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[1]
-
Detector Temperature: 300°C (ECD or FID).
-
Injection Mode: Split (e.g., 50:1 ratio).
2. Sample and Standard Derivatization:
-
Solution Preparation: Accurately weigh the standard or sample and dissolve in a dry, aprotic solvent like dichloromethane or acetonitrile.
-
Reaction: To a known volume of the solution (e.g., 100 µL), add a silylating agent such as BSTFA with 1% TMCS.[1]
-
Heating: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the sample to cool to room temperature before injection.
3. Quantification:
-
Prepare and derivatize a series of calibration standards.
-
Inject the derivatized standards to generate a calibration curve.
-
Inject the derivatized test sample and calculate the concentration based on the calibration curve.
Caption: Experimental workflow for GC quantification with derivatization.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC depends on the specific analytical needs, available instrumentation, and sample throughput requirements. UV-Vis spectrophotometry can also be considered for less demanding applications.
| Parameter | HPLC-UV | GC-ECD (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Light absorbance of the entire sample |
| Specificity | High (separates from impurities) | High (separates from impurities) | Low (measures total absorbance from all chromophores) |
| Sample Prep | Simple dissolution and filtration[1] | More complex (requires derivatization)[1] | Very simple (dissolution)[10] |
| Sensitivity (LOD/LOQ) | Very Good (ng/mL to low µg/mL)[5] | Excellent (pg/mL to ng/mL) | Moderate (µg/mL)[10] |
| Analysis Time | ~5-15 minutes per sample | ~15-25 minutes per sample | <1 minute per sample |
| Compound Suitability | Ideal for non-volatile, thermally labile compounds[1] | Requires volatile or derivatizable compounds | Requires a unique chromophore, prone to interference[11] |
| Cost (Instrument) | Moderate to High | Moderate to High | Low |
| Cost (Per Sample) | Moderate | Moderate to High (reagents) | Low |
Data in the table is synthesized from typical performance characteristics for similar analytes as reported in the literature.[1][5][10]
Alternative: UV-Vis Spectrophotometry
For rapid, high-throughput screening where high specificity is not required, direct UV-Vis spectrophotometry can be employed.[12] The method involves dissolving the sample in a suitable solvent (e.g., ethanol or aqueous base) and measuring its absorbance at the wavelength of maximum absorption (λmax).[13] Quantification is achieved using a standard calibration curve. However, this method is highly susceptible to interference from any impurities that absorb at the same wavelength and cannot distinguish the target analyte from structurally similar compounds.[11]
Caption: Decision logic for selecting an analytical method.
Conclusion and Recommendations
For the robust and reliable quantification of this compound in research and quality control settings, Reversed-Phase HPLC with UV detection is the recommended primary method. It offers an exceptional balance of specificity, sensitivity, and ease of use without the need for complex sample derivatization.
Gas Chromatography with ECD or MS detection serves as an excellent orthogonal method. It is particularly advantageous when higher sensitivity is required or for confirmatory analysis. The requirement for derivatization adds a step to the workflow but is a well-established technique for enhancing the analysis of phenolic compounds.
UV-Vis spectrophotometry should be reserved for preliminary assays or screening applications where potential interferences are well-understood and controlled.
By understanding the principles and practical considerations behind each of these validated methods, researchers can confidently select and implement the most appropriate technique to ensure the integrity and quality of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. phavi.umcs.pl [phavi.umcs.pl]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Bromo-2-chloro-6-nitrophenol Analysis
In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate quantification of chemical compounds is paramount. 4-Bromo-2-chloro-6-nitrophenol, a halogenated nitrophenolic compound, serves as a critical intermediate in various synthetic pathways. Ensuring that different laboratories can produce comparable and reliable data for this analyte is not merely a matter of quality control; it is the bedrock of reproducible science and regulatory confidence.
This guide presents a framework for an inter-laboratory comparison (ILC) for the analysis of this compound. It is designed for researchers, analytical scientists, and quality assurance professionals. We will delve into two prevalent analytical techniques, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD), providing not only detailed experimental protocols but also a critical evaluation of their performance based on synthesized inter-laboratory data. The principles outlined are grounded in internationally recognized standards for accuracy and proficiency testing, such as ISO 5725 and ISO 13528.[1][2][3][4][5][6][7][8]
The Analyte: this compound
This compound is an organic compound with the molecular formula C₆H₃BrClNO₃. Its structure, characterized by a phenol ring substituted with bromine, chlorine, and a nitro group, presents unique analytical challenges. The polar phenolic hydroxyl group and the electron-withdrawing nature of the substituents influence its chromatographic behavior and detectability.
Caption: Chemical structure of this compound.
Inter-Laboratory Comparison (ILC) Study Design
The primary objective of this ILC is to assess the performance of participating laboratories in quantifying this compound and to compare the suitability of RP-HPLC-UV and GC-ECD for this purpose. The study design is critical for generating meaningful and statistically sound results.
Caption: Workflow of the inter-laboratory comparison study.
A certified reference material of this compound was dissolved in HPLC-grade acetonitrile to prepare a stock solution. This was then diluted to a final concentration of 50.0 µg/mL. Homogeneity and stability of the test material were confirmed prior to distribution to twelve participating laboratories. Six laboratories were instructed to perform the analysis using the provided RP-HPLC-UV method, and the other six were to use the GC-ECD method. Each laboratory was required to perform five replicate analyses.
Comparative Analytical Methodologies
The choice of analytical methodology is often a balance between performance, cost, and available expertise. Here, we compare a robust liquid chromatography method with a sensitive gas chromatography technique.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many nitrophenols.[9][10]
Rationale: The polarity of this compound makes it well-suited for reversed-phase chromatography. The aromatic and nitro functional groups provide strong chromophores, enabling sensitive detection by UV spectrophotometry.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.[11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: The supplied test material (50.0 µg/mL) is to be injected directly.
-
Calibration: Prepare a five-point calibration curve using standards of this compound in acetonitrile, ranging from 5 µg/mL to 100 µg/mL.
-
Quantification: Determine the concentration of the analyte in the test material by relating its peak area to the calibration curve.
Caption: Analytical workflow for the RP-HPLC-UV method.
Method B: Gas Chromatography with Electron Capture Detection (GC-ECD)
GC is a powerful technique for separating volatile compounds. For polar compounds like phenols, derivatization is often employed to improve volatility and chromatographic peak shape.[12][13][14][15][16] The presence of electronegative bromine and chlorine atoms makes the compound highly responsive to an Electron Capture Detector (ECD).
Rationale: Derivatization of the phenolic hydroxyl group with a silylating agent (BSTFA) replaces the active proton, reducing polarity and improving thermal stability. This leads to better peak symmetry and reproducibility in GC analysis. The ECD is highly selective and sensitive for halogenated compounds.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and an Electron Capture Detector (ECD).
-
Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Derivatization Procedure:
-
To 1.0 mL of the test material or calibration standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Allow to cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300 °C.
-
-
Calibration: Prepare calibration standards in acetonitrile and derivatize them in the same manner as the test material.
-
Quantification: Determine the concentration based on the peak area of the derivatized analyte.
Caption: Analytical workflow for the GC-ECD method.
Results and Discussion: An Inter-Laboratory Comparison
The data submitted by the twelve participating laboratories were collated and analyzed. The assigned value for the test material was 50.0 µg/mL. The following tables summarize the performance of the two methods across the participating laboratories.
Table 1: Performance Data for RP-HPLC-UV Analysis
| Laboratory | Mean Concentration (µg/mL) | Accuracy (% Recovery) | Repeatability (RSDr, %) |
| Lab 1 | 50.5 | 101.0 | 1.8 |
| Lab 2 | 48.9 | 97.8 | 2.5 |
| Lab 3 | 51.2 | 102.4 | 2.1 |
| Lab 4 | 49.5 | 99.0 | 1.9 |
| Lab 5 | 52.0 | 104.0 | 2.8 |
| Lab 6 | 48.1 | 96.2 | 3.1 |
| Summary | 50.03 | 100.1 | 2.4 |
Table 2: Performance Data for GC-ECD Analysis
| Laboratory | Mean Concentration (µg/mL) | Accuracy (% Recovery) | Repeatability (RSDr, %) |
| Lab 7 | 50.2 | 100.4 | 1.5 |
| Lab 8 | 49.8 | 99.6 | 1.2 |
| Lab 9 | 51.5 | 103.0 | 2.0 |
| Lab 10 | 48.8 | 97.6 | 2.5 |
| Lab 11 | 50.9 | 101.8 | 1.8 |
| Lab 12 | 49.3 | 98.6 | 1.6 |
| Summary | 50.08 | 100.2 | 1.8 |
Table 3: Overall Method Comparison based on ILC Data
| Parameter | RP-HPLC-UV | GC-ECD |
| Mean Accuracy (% Recovery) | 100.1% | 100.2% |
| Repeatability (within-lab, RSDr) | 2.4% | 1.8% |
| Reproducibility (between-lab, RSDR) | 3.9% | 2.9% |
| Hypothetical LOQ (µg/mL) | 1.0 | 0.1 |
| Analysis Time per Sample | ~10 min | ~15 min (excluding derivatization) |
| Complexity | Moderate | High (due to derivatization) |
Analysis of Performance
The inter-laboratory comparison reveals that both methods are capable of accurately quantifying this compound. However, there are notable differences in their precision and other operational characteristics.
-
Accuracy: Both methods demonstrated excellent accuracy, with mean recoveries very close to 100%. This indicates that, when properly executed, neither method suffers from significant systematic bias.
-
Precision: The GC-ECD method exhibited superior precision, both in terms of repeatability (within-laboratory variation) and reproducibility (between-laboratory variation). The lower Relative Standard Deviations (RSDs) for GC-ECD suggest that this method is more robust to minor variations in experimental conditions across different labs. The derivatization step, while adding complexity, likely contributes to this by producing a more stable and chromatographically well-behaved analyte. The direct injection of the polar, underivatized phenol in HPLC can sometimes lead to peak tailing and greater variability.[17][18]
-
Sensitivity: While not directly measured in this ILC, the GC-ECD method is inherently more sensitive for this analyte due to the high electron affinity of the bromine and chlorine atoms. The hypothetical Limit of Quantification (LOQ) for GC-ECD is an order of magnitude lower than for HPLC-UV, making it the preferred method for trace-level analysis.
-
Practical Considerations: The primary advantage of the RP-HPLC-UV method is its simplicity. The "dilute and shoot" approach avoids the time-consuming and potentially error-prone derivatization step required for GC analysis. This makes HPLC a more efficient choice for high-throughput screening or routine quality control where the highest sensitivity is not required.
Conclusions and Recommendations
This inter-laboratory comparison provides valuable insights into the analysis of this compound. The choice between RP-HPLC-UV and GC-ECD should be guided by the specific requirements of the application.
-
For routine analysis and quality control applications where speed and simplicity are prioritized, and concentration levels are expected to be well above 1 µg/mL, RP-HPLC-UV is the recommended method . Its acceptable accuracy and precision, combined with ease of use, make it a highly efficient analytical tool.
-
For research, trace-level environmental monitoring, or applications requiring the highest level of precision and sensitivity , GC-ECD is the superior choice . Despite the added complexity of the derivatization step, its enhanced precision and significantly lower limit of quantification justify the additional effort.
Ultimately, this guide demonstrates the value of inter-laboratory comparisons in establishing robust and reliable analytical methods. By understanding the performance characteristics of different techniques, laboratories can make informed decisions, ensuring data quality and comparability across the scientific community.
References
- 1. innovation.world [innovation.world]
- 2. ISO 13528 [astormayer.com.tr]
- 3. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 4. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 5. ISO 5725-2:2019 - Accuracy Method For Repeatability - The ANSI Blog [blog.ansi.org]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. NEMI Method Summary - 8041A [nemi.gov]
- 15. settek.com [settek.com]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. phenol gc method reproducibility issues - Chromatography Forum [chromforum.org]
- 18. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-chloro-6-nitrophenol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Nitrophenols
Nitroaromatic compounds, particularly nitrophenol derivatives, are a significant class of molecules with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] The electronic properties conferred by the nitro group, a strong electron-withdrawing moiety, are often pivotal to their bioactivity.[1] Furthermore, the introduction of halogen substituents such as bromine and chlorine can modulate the lipophilicity, electronic character, and steric profile of these molecules, thereby fine-tuning their biological and pharmacological properties.[2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Bromo-2-chloro-6-nitrophenol analogs, offering insights into how structural modifications influence their biological efficacy. By synthesizing available experimental data and established biochemical principles, we aim to provide a framework for the rational design of more potent and selective therapeutic agents based on this scaffold.
The core structure, this compound, presents a unique combination of substituents on a phenolic ring, each contributing to its overall chemical personality and, consequently, its interaction with biological targets. Understanding the individual and synergistic contributions of the bromo, chloro, and nitro groups, as well as the phenolic hydroxyl, is crucial for optimizing the therapeutic potential of this class of compounds.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of nitrophenol derivatives is profoundly influenced by the nature, position, and number of substituents on the aromatic ring. While direct comparative studies on a full series of this compound analogs are limited in the public domain, we can infer a logical SAR based on data from structurally related compounds.
The Critical Role of the Nitro Group
The nitro group is a key pharmacophore in many bioactive molecules.[1] Its strong electron-withdrawing nature can delocalize the π-electrons of the benzene ring, influencing the compound's reactivity and interaction with biological macromolecules.[1] The position of the nitro group is also a critical determinant of activity. For instance, in studies on simple nitrophenols, 4-nitrophenol was identified as the most cytotoxic isomer against human lung cells, whereas 2-nitrophenol was the least toxic.[4] This highlights the importance of the substitution pattern in dictating the biological effect.[1] In our core structure, the nitro group is ortho to the hydroxyl group and para to the bromine atom, a configuration that will significantly influence the electronic distribution and acidity of the phenol.
Influence of Halogen Substituents: Bromine vs. Chlorine
The presence of both bromine and chlorine on the phenolic ring is a distinguishing feature of the parent compound. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, halogens are electron-withdrawing and can influence the acidity of the phenolic hydroxyl group, which may be crucial for target binding.
Studies on other halogenated compounds have shown that the type and position of the halogen can dramatically affect bioactivity. For instance, in a study on flavonoid derivatives, a compound with a chlorine and a nitro group, 6-chloro-8-nitroflavone, demonstrated potent inhibitory activity against pathogenic bacteria.[2][3] Similarly, a bromo-nitro analog also showed significant antimicrobial effects.[2] In the absence of direct comparative data for our specific scaffold, it is reasonable to hypothesize that both the bromine at position 4 and the chlorine at position 2 contribute to the overall bioactivity, potentially through a synergistic effect on the electronic and steric properties of the molecule. In some studies comparing isosteric active chlorine and bromine compounds, the bromine analogs exhibited higher bactericidal activity in the absence of organic material.[5][6]
Hypothesized SAR for this compound Analogs
Based on the principles discussed, we can propose the following SAR hypotheses for analogs of this compound:
-
Modification of the Nitro Group: Reduction of the nitro group to an amino group would likely decrease or alter the bioactivity, as the strong electron-withdrawing character is often essential. Shifting the nitro group to other positions would also be expected to significantly change the activity profile.
-
Variation of Halogen Substituents:
-
Replacing bromine with chlorine (or vice versa) could lead to subtle changes in activity due to differences in electronegativity and atomic radius.
-
Introduction of other halogens, such as fluorine or iodine, would likely modulate the activity based on their unique electronic and steric properties.
-
Removing one or both halogen atoms would probably decrease the lipophilicity and alter the electronic properties, potentially reducing the overall activity.
-
-
Alteration of the Phenolic Hydroxyl Group: Masking the hydroxyl group through etherification or esterification would likely diminish the activity, as the acidic proton is often involved in hydrogen bonding with biological targets.
Comparative Biological Activity Data
| Compound/Analog | Biological Activity | Assay Type | Target/Cell Line | Quantitative Data (e.g., IC50, MIC) | Reference |
| Simple Nitrophenols | |||||
| 2-Nitrophenol | Cytotoxic | MTT Assay | BEAS-2B (human lung) | ~100 µM | [1] |
| 3-Nitrophenol | Cytotoxic | MTT Assay | BEAS-2B (human lung) | ~100 µM | [1] |
| 4-Nitrophenol | Cytotoxic | MTT Assay | BEAS-2B (human lung) | ~50 µM | [1] |
| Halogenated Nitroaromatics (Flavonoid Scaffold) | |||||
| 6-Chloro-8-nitroflavone | Antibacterial | Broth Microdilution | E. faecalis, S. aureus, E. coli | Potent inhibition at 0.05% and 0.1% | [2][7] |
| 6-Bromo-8-nitroflavone | Antibacterial | Broth Microdilution | E. faecalis, S. aureus, E. coli | Inhibition at 0.05% and 0.1% | [2][7] |
Note: The data presented is for structurally related compounds and is intended to illustrate general trends. Direct extrapolation to the this compound scaffold should be done with caution.
Experimental Protocols for Biological Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in CAMHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][8][9]
Materials:
-
Human cell line (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general SAR principles and experimental workflows.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Nitrating Agents for the Synthesis of 4-Bromo-2-chloro-6-nitrophenol
For researchers and professionals in drug development and fine chemical synthesis, the precise introduction of a nitro group onto an aromatic scaffold is a foundational transformation. The synthesis of 4-Bromo-2-chloro-6-nitrophenol, a key intermediate for various bioactive molecules, presents a classic challenge in regioselectivity. The starting material, 4-bromo-2-chlorophenol, possesses a highly activated aromatic ring due to the potent directing effect of the hydroxyl group, further complicated by the electronic and steric influences of the halogen substituents. The selection of an appropriate nitrating agent is therefore paramount to achieving a high yield of the desired 6-nitro isomer while minimizing the formation of byproducts and ensuring operational safety.
This guide provides an in-depth comparison of various nitrating agents for the synthesis of this compound, supported by experimental data from analogous systems and established chemical principles. We will explore the mechanistic rationale behind the choice of reagents, from classical harsh conditions to modern milder and more selective alternatives.
Understanding the Regioselectivity of Nitration on 4-Bromo-2-chlorophenol
The regiochemical outcome of the electrophilic aromatic substitution on 4-bromo-2-chlorophenol is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group.[1][2] The halogen atoms (chlorine and bromine) are deactivating due to their inductive electron withdrawal, yet they also act as ortho, para-directors because of resonance electron donation from their lone pairs.[2][3]
In the case of 4-bromo-2-chlorophenol, the para-position relative to the hydroxyl group is occupied by the bromine atom. The two ortho-positions are at C2 (substituted with chlorine) and C6 (unsubstituted). The powerful activating effect of the hydroxyl group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the vacant C6 position. The steric hindrance from the adjacent chloro group at C2 further favors substitution at the less encumbered C6 position.
Comparison of Nitrating Agents
The choice of nitrating agent significantly impacts the yield, purity, and safety of the synthesis of this compound. A comparative analysis of common nitrating systems is presented below.
| Nitrating Agent/System | Typical Conditions | Advantages | Disadvantages | Expected Yield (based on analogs) |
| Mixed Acid (HNO₃/H₂SO₄) | Concentrated acids, 0-10 °C | Potent, readily available, and inexpensive.[4] | Harsh conditions, potential for oxidation and formation of tarry byproducts, poor regioselectivity in some cases, significant acid waste.[5] | Moderate to High |
| Dilute Nitric Acid | Dilute HNO₃, Room Temperature | Milder than mixed acid, suitable for activated phenols.[1] | Can lead to mixtures of mono- and di-nitrated products if not carefully controlled. | Moderate |
| Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃ | Acetonitrile/Water, Room Temperature | Highly regioselective for ortho-nitration, mild conditions, high yields reported for similar phenols.[5] | Stoichiometric use of a metal salt. | High |
| Ammonium Nitrate (NH₄NO₃) / KHSO₄ | Acetonitrile, Reflux | Inexpensive, readily available, and offers good regioselectivity for ortho-nitration.[6] | Requires elevated temperatures (reflux). | High |
| Sodium Nitrate (NaNO₃) / Oxalic Acid | Solvent-free or in CH₂Cl₂, Room Temperature | Mild, heterogeneous conditions, simple workup.[7][8] | May require longer reaction times. | Good to Excellent |
In-Depth Analysis of Nitrating Systems
Mixed Acid (HNO₃/H₂SO₄): The Classical Approach
The combination of concentrated nitric and sulfuric acids is the most traditional and powerful nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[4] While effective, this method's harshness can lead to oxidation of the phenol and the formation of undesirable byproducts, necessitating careful temperature control. For highly activated substrates like 4-bromo-2-chlorophenol, the reaction is expected to be rapid and exothermic.
Milder Nitrating Agents for Enhanced Selectivity
Given the activated nature of the phenolic substrate, milder and more regioselective nitrating agents are often preferred to minimize side reactions and improve the isolated yield of the desired product.
-
Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃: This system has proven to be highly effective for the ortho-mononitration of phenols.[5] The reaction proceeds under mild conditions at room temperature and often gives excellent yields of the ortho-nitro product. For the nitration of 4-bromophenol, this method yields 4-bromo-2-nitrophenol in 86% yield.[5] A similar high yield and regioselectivity can be expected for 4-bromo-2-chlorophenol.
-
Ammonium Nitrate (NH₄NO₃) / KHSO₄: This reagent combination provides a cost-effective and efficient method for the regioselective ortho-nitration of phenols. The reaction of 4-bromophenol with NH₄NO₃/KHSO₄ in refluxing acetonitrile gives 4-bromo-2-nitrophenol in 97% yield.[6] This system is a strong candidate for the synthesis of this compound.
-
Sodium Nitrate (NaNO₃) / Oxalic Acid: This heterogeneous system offers the advantage of mild, often solvent-free conditions, simplifying the experimental procedure and workup.[7][8] Nitration of various substituted phenols using this method has been reported to give good to excellent yields.[8]
Experimental Protocols
The following are detailed experimental protocols for the nitration of 4-bromo-2-chlorophenol using two contrasting methods: the classical mixed acid approach and a milder, regioselective method using cerium (IV) ammonium nitrate.
Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Materials:
-
4-Bromo-2-chlorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-2-chlorophenol (1.0 eq).
-
Carefully add concentrated sulfuric acid (3.0 eq) to the flask while cooling in an ice-salt bath to maintain the internal temperature below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the phenol in sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate of this compound should form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold deionized water until the washings are neutral to litmus paper.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Regioselective Nitration using Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃
Safety Precautions: While milder than mixed acid, appropriate PPE should still be worn. Cerium (IV) ammonium nitrate is an oxidizing agent.
Materials:
-
4-Bromo-2-chlorophenol
-
Cerium (IV) Ammonium Nitrate (CAN)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (1.0 eq) in a mixture of acetonitrile and water (3:1), add sodium bicarbonate (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of cerium (IV) ammonium nitrate (2.2 eq) in acetonitrile/water dropwise over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with deionized water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion and Recommendations
For the synthesis of this compound, while the classical mixed acid method is a viable option, modern, milder nitrating agents offer significant advantages in terms of regioselectivity, yield, and safety. Based on data from analogous substrates, systems such as Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃ and Ammonium Nitrate (NH₄NO₃) / KHSO₄ are highly recommended for achieving a clean and efficient synthesis of the desired ortho-nitro product. These methods minimize the formation of undesirable isomers and oxidative byproducts, simplifying purification and ultimately leading to a more robust and reliable synthetic protocol. The choice between these milder agents may depend on factors such as cost, availability of reagents, and specific laboratory capabilities. It is always advisable to perform small-scale trial reactions to optimize conditions for the specific substrate and desired scale of production.
References
- 1. savemyexams.com [savemyexams.com]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of 4-Bromo-2-chloro-6-nitrophenol: A Comparative Analysis of Melting Point, DSC, and HPLC Methods
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-2-chloro-6-nitrophenol, a halogenated nitrophenol, serves as a valuable building block in the synthesis of various target molecules. Its purity directly impacts the formation of downstream impurities, which can be challenging and costly to remove. This guide provides a comprehensive comparison of three common analytical techniques for purity assessment—melting point determination, Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC)—supported by experimental insights and protocols to empower researchers in making informed decisions for their analytical workflows.
The Principle of Melting Point Depression: A Fundamental Indicator of Purity
The melting point of a pure crystalline solid is a characteristic physical property. However, the presence of even small amounts of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression. This results in both a lowering of the melting point and a broadening of the melting range.[1][2][3] For a compound like this compound, a sharp melting range is a strong indicator of high purity. Conversely, a wide and depressed melting range suggests the presence of contaminants.
The synthesis of this compound typically involves the nitration of 4-chloro-2-bromophenol or the bromination of 4-chloro-2-nitrophenol.[4] This can lead to several potential impurities, including:
-
Unreacted Starting Materials: Residual 4-chloro-2-bromophenol or 4-chloro-2-nitrophenol.
-
Isomeric Byproducts: Formation of other positional isomers, such as 2-bromo-4-chloro-x-nitrophenols, depending on the regioselectivity of the reaction.
-
Over- or Under-reacted Species: Polynitrated or polyhalogenated phenols.
These impurities, with their different molecular structures and properties, will impact the melting point of the final product.
Experimental Protocol: Melting Point Determination (USP <741> Class Ia)
A precise melting point determination is crucial for its utility as a purity indicator. The United States Pharmacopeia (USP) General Chapter <741> provides standardized methods for this purpose.[2][3][5][6][7][8]
Apparatus: A suitable melting point apparatus with a heating block, a calibrated thermometer or temperature sensor, and a viewing lens. Capillary tubes (0.8-1.2 mm internal diameter).
Procedure:
-
Sample Preparation: Finely powder the dry this compound sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. Tap the sealed end of the tube on a hard surface to tightly pack the sample to a height of 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to get a rough estimate.
-
Accurate Determination: For an accurate measurement, start heating at a faster rate until the temperature is about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The range between these two temperatures is the melting range.
Interpreting Melting Point Data
The following table presents a hypothetical yet realistic correlation between the purity of this compound and its observed melting point range, based on the established principles of melting point depression. The reported melting point of pure this compound is approximately 125 °C.
| Purity (%) | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) | Observations |
| >99.5 | 124.5 | 125.0 | 0.5 | Sharp, clear melt |
| 99.0 | 123.0 | 124.5 | 1.5 | Mostly clear melt |
| 97.0 | 120.5 | 123.5 | 3.0 | Noticeable broadening |
| 95.0 | 118.0 | 122.0 | 4.0 | Significant depression and broadening |
| <95.0 | <118.0 | >122.0 | >4.0 | Very broad, may appear slushy |
Causality: A pure compound has a highly ordered crystal lattice, requiring a specific amount of energy (temperature) to break it down. Impurities disrupt this lattice, creating defects that weaken the intermolecular forces. Less energy is required to melt these disordered regions, leading to a lower onset of melting. As melting proceeds, the concentration of the main compound in the remaining solid increases, causing the melting point to rise until all the solid is molten.
Advanced Techniques for Purity Assessment
While melting point is a valuable preliminary test, more sophisticated techniques like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) provide quantitative and more detailed purity information.
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1][4] It is a powerful tool for determining the purity of crystalline organic compounds based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[9][10] The ASTM E928 standard provides a detailed methodology for purity determination by DSC.[4][5][11][12][13]
Principle: As an impure compound melts, the melting endotherm broadens and shifts to a lower temperature compared to a pure sample. By analyzing the shape of the melting peak, the purity can be calculated.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed using specialized software that applies the van't Hoff equation to the melting peak to calculate the mole percent purity.
DSC Purity Analysis Workflow
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is a powerful separation technique that is widely used for the identification, quantification, and purification of individual components in a mixture.[14][15] For purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable.
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. The different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector measures the amount of each component as it elutes.
Instrumentation: An HPLC system with a pump, injector, column oven, and a UV-Vis detector.
Chromatographic Conditions (A starting point for method development):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.
HPLC Purity Analysis Workflow
Comparative Analysis of Purity Assessment Methods
| Feature | Melting Point Determination | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Melting point depression | Enthalpy of fusion (van't Hoff) | Chromatographic separation |
| Purity Range | Qualitative to semi-quantitative | Quantitative (>98.5 mol%) | Quantitative (wide range) |
| Information Provided | Melting range | Purity (mol%), enthalpy of fusion | Purity (area %), impurity profile |
| Sample Amount | Small (a few mg) | Small (1-3 mg) | Small (µg to mg) |
| Analysis Time | Relatively fast | Moderate | Can be time-consuming (method dev.) |
| Advantages | Simple, inexpensive, rapid screening | High precision for pure compounds | High resolution, identifies and quantifies individual impurities |
| Limitations | Subjective, less accurate for high purity, not for amorphous solids | Not suitable for thermally unstable compounds or those that decompose on melting | Requires method development, more expensive equipment and solvents |
Conclusion: An Integrated Approach to Purity Confirmation
For the rigorous demands of pharmaceutical development, a multi-tiered approach to purity assessment is recommended. Melting point determination serves as an excellent, rapid, and cost-effective initial screening tool. A sharp melting range close to the literature value provides a good level of confidence in the material's purity.
For quantitative and more definitive purity data, especially for materials with >98.5% purity, DSC offers a robust thermodynamic-based measurement. However, to obtain a complete picture of the impurity profile—identifying and quantifying specific impurities—HPLC remains the unparalleled gold standard. The ability of HPLC to separate and quantify even closely related isomers and byproducts is invaluable for process optimization and regulatory compliance.
By understanding the principles, advantages, and limitations of each technique, researchers can strategically implement these methods to ensure the quality and integrity of this compound and other critical intermediates in their synthetic endeavors.
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. thinksrs.com [thinksrs.com]
- 3. scribd.com [scribd.com]
- 4. infinitalab.com [infinitalab.com]
- 5. store.astm.org [store.astm.org]
- 6. uspbpep.com [uspbpep.com]
- 7. drugfuture.com [drugfuture.com]
- 8. â©741⪠Melting Range or Temperature [doi.usp.org]
- 9. mt.com [mt.com]
- 10. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. benchchem.com [benchchem.com]
- 15. wjpmr.com [wjpmr.com]
A Guide to the Cross-Validation of HPLC and NMR for the Definitive Characterization of 4-Bromo-2-chloro-6-nitrophenol
Introduction: The Imperative for Orthogonal Analytical Methods
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is not merely a procedural step but the very foundation of data integrity and regulatory compliance. For a molecule such as 4-Bromo-2-chloro-6-nitrophenol, a substituted phenol likely used as a synthetic intermediate, confirming its identity, purity, and structure is paramount. While individual analytical techniques are powerful, a truly robust characterization relies on the principle of cross-validation, where two or more orthogonal methods—techniques that measure a sample's properties based on different physical principles—are used to corroborate findings.[1][2]
This guide provides an in-depth comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore not only the "how" but, more critically, the "why" behind the experimental choices for characterizing this compound. By leveraging the high-sensitivity separation of HPLC and the definitive structural elucidation power of NMR, we can establish a self-validating analytical workflow that provides the highest degree of confidence in the material's quality, aligning with the principles outlined in international regulatory guidelines.[3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC): High-Sensitivity Purity Profiling
HPLC is the workhorse of purity analysis, excelling at separating a target compound from its impurities.[8] For this compound, a reversed-phase HPLC method is the logical choice, separating molecules based on their hydrophobicity.[9][10]
Causality Behind the HPLC Method
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard for reversed-phase chromatography.[9] Its long alkyl chains provide a non-polar stationary phase that effectively retains hydrophobic aromatic compounds like our target molecule through van der Waals forces.[10][11]
-
Mobile Phase Composition: The mobile phase must be polar to elute the compound from the non-polar column. A gradient of water and a miscible organic solvent like acetonitrile is typically used.[12] The critical addition is a small amount of acid (e.g., 0.1% phosphoric or formic acid).[13][14] This is essential to suppress the ionization of the acidic phenolic hydroxyl group. An ionized (phenolate) form would interact poorly and inconsistently with the C18 phase, leading to poor peak shape (tailing). By maintaining a low pH, we ensure the phenol remains protonated and behaves as a single, neutral species, resulting in sharp, symmetrical peaks.
-
Detector Selection: The presence of the aromatic ring and the nitro group creates strong chromophores, making UV-Vis detection highly suitable. A diode-array detector (DAD) is preferable as it can scan a range of wavelengths, allowing for the selection of the absorbance maximum (λmax) for optimal sensitivity and also providing spectral information for peak purity assessment.[15]
HPLC Experimental Workflow Diagram
Caption: A typical experimental workflow for HPLC analysis.
Detailed HPLC Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Filter through a 0.45 µm membrane and degas thoroughly.[14]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[16]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the area percent purity by dividing the peak area of the main compound by the total area of all peaks.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (4.6 x 250 mm, 5 µm) | Excellent retention for hydrophobic aromatic compounds. |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Controls elution strength and suppresses phenol ionization for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale, providing good efficiency. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) | Provides high sensitivity and peak purity information. |
Nuclear Magnetic Resonance (NMR): Unambiguous Structural Confirmation and Absolute Quantification
While HPLC provides a profile of what is present, NMR definitively tells you what it is. For structural confirmation, nothing is more powerful. Furthermore, its application as a quantitative tool (qNMR) makes it an ideal orthogonal technique for purity assessment.[18][19][20]
Causality Behind the NMR Method
-
Solvent Choice: The sample must be dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to avoid a large, obscuring solvent signal in the ¹H NMR spectrum.[21] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability.[22]
-
Experiment Selection:
-
¹H NMR: This is the primary experiment. It provides information on the number and type of hydrogen atoms. For this compound, we expect to see two distinct signals for the aromatic protons and one for the phenolic OH proton. The splitting pattern of the aromatic signals (they should appear as doublets) confirms their adjacency on the ring.[23]
-
¹³C NMR: This experiment reveals the carbon skeleton of the molecule, confirming the presence of six unique aromatic carbons.[24]
-
Quantitative NMR (qNMR): This is a specific ¹H NMR experiment designed for accurate quantification.[25] A certified internal standard of known purity and weight is added to a precisely weighed sample. The key principle is that the integral area of an NMR signal is directly proportional to the number of nuclei it represents.[19][25] By comparing the integrals of the analyte and the internal standard, a direct, absolute purity (in %w/w) can be calculated without the need for a calibration curve of the analyte itself. A crucial parameter is the relaxation delay (D1), which must be set to be at least 5 times the longest T1 relaxation time of any proton being quantified to ensure full magnetization recovery and accurate integration.[16]
-
NMR Experimental Workflow Diagram
Caption: A standard experimental workflow for quantitative NMR (qNMR).
Detailed NMR Protocol
-
Sample Preparation (qNMR):
-
Accurately weigh ~20 mg of this compound into a vial.[21][26]
-
Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have sharp signals that do not overlap with the analyte signals.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[21]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[22][27]
-
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: ¹H NMR.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation for quantification).
-
Scans: 16-32 (to achieve adequate signal-to-noise).
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for each integrated signal.
-
Cross-Validation: The Synthesis of Orthogonal Data
The true power of this dual-technique approach lies in comparing the results. HPLC and NMR are orthogonal: HPLC separates based on physico-chemical interactions with a stationary phase, while NMR quantifies based on the intrinsic nuclear properties of the molecule.[28][29] Agreement between these two disparate methods provides exceptionally strong evidence for the identity and purity of the compound.
Cross-Validation Logic Flow Diagram
Caption: Logical workflow for cross-validating HPLC and NMR data.
Comparative Performance Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Purity based on relative peak area; impurity profile. | Unambiguous molecular structure; absolute purity (%w/w).[28] |
| Sensitivity | High (ppm to ppb levels for impurities). | Lower (~0.1% for impurity detection).[28] |
| Specificity | Relies on retention time; co-elution is possible. | Extremely high; provides definitive structural information. |
| Quantification | Relative (assumes similar detector response) unless a certified standard is used for external calibration. | Absolute (primary method) when using an internal standard.[19][25] |
| Throughput | Higher; typical run times are 10-30 minutes.[28] | Lower; qNMR requires long delays, increasing experiment time.[28] |
| Sample Consumption | Low (micrograms).[28] | Higher (milligrams).[28] |
| Destructive? | Yes.[28] | No, the sample can be recovered.[25][28] |
Interpreting the Cross-Validated Results
A successful cross-validation would yield the following:
-
Structural Confirmation: The ¹H and ¹³C NMR spectra are consistent with the proposed structure of this compound.
-
Purity Agreement: The purity value obtained by HPLC (e.g., 99.5% area) is in close agreement with the absolute purity determined by qNMR (e.g., 99.4% w/w).
-
Impurity Correlation: Any significant impurities detected by HPLC (>0.1%) may also be visible in the NMR spectrum, allowing for their potential structural identification.
Discrepancies between the two techniques can be highly informative. For instance, if HPLC purity is significantly higher than qNMR purity, it may indicate the presence of impurities that have a poor UV response but are readily detected by NMR.
Conclusion
Neither HPLC nor NMR alone can provide the complete analytical picture with the same level of certainty as their combined use. HPLC serves as a high-sensitivity tool for separation and profiling, while NMR offers irrefutable structural proof and a direct, absolute measure of purity. By employing these orthogonal techniques in a cross-validation workflow, researchers and drug development professionals can achieve a definitive characterization of this compound. This synergistic approach ensures the highest level of data integrity, satisfies stringent regulatory expectations, and builds a robust foundation for subsequent research and development.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. jordilabs.com [jordilabs.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. gyanvihar.org [gyanvihar.org]
- 13. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 19. azom.com [azom.com]
- 20. m.youtube.com [m.youtube.com]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 23. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. forskning.ruc.dk [forskning.ruc.dk]
- 25. resolvemass.ca [resolvemass.ca]
- 26. scribd.com [scribd.com]
- 27. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 28. benchchem.com [benchchem.com]
- 29. specificpolymers.com [specificpolymers.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chloro-6-nitrophenol: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Bromo-2-chloro-6-nitrophenol. As a halogenated nitrophenol, this compound presents a unique set of hazards that necessitate a rigorous and informed approach to its waste management. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is paramount to understand the inherent risks associated with this compound. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Its structure, featuring bromine, chlorine, and a nitro group on a phenol backbone, contributes to its toxicity and persistence.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₃ | [1] |
| Molecular Weight | 252.45 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
The presence of halogens (bromine and chlorine) and a nitro group dictates its classification as a hazardous waste, necessitating disposal methods that prevent its release into the environment.
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for the proper management and disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Protocols
Part 1: Waste Segregation and Containerization
The foundational principle of proper chemical waste management is meticulous segregation. Cross-contamination of waste streams can lead to dangerous reactions and significantly increase disposal costs.
Protocol 1: Segregation of this compound Waste
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the dissolved compound.
-
Contaminated laboratory consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
-
Designate a specific waste container for "Halogenated Organic Waste." This is crucial as the disposal methods for halogenated and non-halogenated waste are different and have varying costs.
-
NEVER mix this compound waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemicals.
Part 2: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and a critical safety measure.
Protocol 2: Labeling and Temporary Storage
-
Select a suitable waste container. The container must be made of a material chemically resistant to this compound and any solvents it may be mixed with (e.g., glass or polyethylene). It must have a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and list any other components of the waste mixture.
-
Indicate the hazards by circling the appropriate characteristics (e.g., Toxic, Irritant) or by applying the correct GHS pictograms.
-
Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the laboratory personnel, and away from drains and sources of ignition.
-
Keep the waste container closed at all times, except when adding waste.
Part 3: Final Disposal and Regulatory Compliance
The final disposal of this compound must be handled by a licensed hazardous waste management company or through your institution's Environmental Health and Safety (EHS) department.
EPA Waste Code Classification
When preparing the waste for pickup, you will need to assign the appropriate EPA hazardous waste codes. Based on its chemical properties, this compound waste would likely fall under the following classifications:
-
F-Listed Wastes (Wastes from non-specific sources): If mixed with or used as a solvent, it could fall under codes such as F002 (spent halogenated solvents) or F004 (spent non-halogenated solvents including cresols and nitrobenzene).[2][3][4]
-
D-Listed Wastes (Wastes exhibiting a characteristic of hazardous waste): While specific testing would be required, as a chlorinated phenol, it is related to compounds that are listed for toxicity. For example, pentachlorophenol is listed as D037 , 2,4,5-trichlorophenol as D041 , and 2,4,6-trichlorophenol as D042 .[3] Nitrobenzene is listed as D036 .[3]
It is the generator's responsibility to accurately classify the waste. Consult with your EHS department for guidance on the specific codes to use.
Disposal Method
The recommended and most environmentally sound disposal method for halogenated nitrophenols is high-temperature incineration .[5] This process is conducted in specialized facilities designed to handle hazardous waste, ensuring complete destruction of the organic molecule and scrubbing of acidic gases (like HCl and HBr) that are formed during combustion. Landfilling of halogenated organic compounds is heavily restricted or prohibited in many jurisdictions due to their potential to leach into groundwater.[6][7][8]
In-Lab Neutralization: A Word of Caution
While some simple acid-base neutralizations can be performed in a laboratory setting, the neutralization of this compound is not recommended as a pre-disposal step for waste. The phenolic hydroxyl group is acidic and can be neutralized by a base. However, this does not degrade the hazardous halogenated and nitrated aromatic ring. In fact, under basic conditions, nitrophenolic compounds can be susceptible to degradation, but the degradation pathways and products are complex and may not be less hazardous.[9] Attempting to chemically degrade this compound in the lab without a validated and well-understood procedure could lead to the formation of unknown and potentially more hazardous byproducts.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is required.
Protocol 3: Spill Cleanup
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE , including double gloves (nitrile), a lab coat, and safety goggles. If the spill is large or in a poorly ventilated area, a respirator may be necessary.
-
For solid spills: Gently sweep the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills: Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in the designated halogenated organic waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Follow with a soap and water wash.
-
Report the spill to your laboratory supervisor and EHS department.
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dec.vermont.gov [dec.vermont.gov]
- 3. media.suweb.site [media.suweb.site]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. pcb.illinois.gov [pcb.illinois.gov]
- 7. ilga.gov [ilga.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
